Oleamine oxide
Description
Structure
2D Structure
Properties
CAS No. |
14351-50-9 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(Z)-N,N-dimethyloctadec-9-en-1-amine oxide |
InChI |
InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h11-12H,4-10,13-20H2,1-3H3/b12-11- |
InChI Key |
QCTZUSWOKFCWNB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)[O-] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)[O-] |
Other CAS No. |
14351-50-9 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Oleamine Oxide from Oleylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of oleamine oxide from oleylamine is a nuanced process that proceeds through an N-oleylhydroxylamine intermediate. Direct conversion to a stable primary amine N-oxide is challenging due to the reactivity of the initial oxidation product. This guide provides a comprehensive overview of a selective and efficient method for the synthesis of N-oleylhydroxylamine from oleylamine, leveraging an oxidation reaction with potassium peroxymonosulfate (Oxone®) on a solid support. Detailed experimental protocols, characterization data, and reaction mechanisms are presented to facilitate the successful synthesis and verification of the target compound. This information is critical for researchers and professionals in drug development and other scientific fields where long-chain amine oxides and their precursors are of interest.
Introduction
Oleylamine, an 18-carbon unsaturated primary amine, is a versatile molecule utilized in various chemical syntheses, notably in the formation of nanoparticles. Its oxidation product, this compound, and its precursor, N-oleylhydroxylamine, are of interest for their potential applications in drug delivery, surfactant chemistry, and as synthetic intermediates. The oxidation of primary amines can, however, lead to a variety of products, including imines, nitrones, and nitro compounds. Therefore, a selective synthesis method is paramount to achieving the desired hydroxylamine or N-oxide. This technical guide focuses on a robust method for the selective oxidation of oleylamine to N-oleylhydroxylamine.
Reaction Mechanism and Synthesis Pathway
The oxidation of a primary amine, such as oleylamine, to an N-oxide is a two-step process. The initial and more readily achievable step is the formation of a hydroxylamine. Further oxidation of the hydroxylamine would be required to yield the corresponding primary amine N-oxide (a nitrone), which is often unstable.
A highly selective method for the oxidation of primary amines to their corresponding hydroxylamines involves the use of Oxone® (2KHSO₅·KHSO₄·K₂SO₄) supported on a solid matrix like silica gel or alumina.[1][2][3] This heterogeneous system facilitates a clean and efficient reaction, minimizing over-oxidation and simplifying product purification.
Reaction Scheme:
The reaction proceeds by the electrophilic attack of the peroxymonosulfate on the nitrogen atom of the amine, leading to the formation of the hydroxylamine. The solid support is believed to play a crucial role in mediating the selectivity of the reaction.
Experimental Protocols
The following protocols are based on the selective oxidation of primary amines to hydroxylamines using Oxone® on a solid support, as established in the literature.[1][2][3] Researchers should adapt these protocols based on their specific laboratory conditions and scale.
Preparation of the Oxone®-Silica Gel Reagent
-
Materials:
-
Oxone® (potassium peroxymonosulfate)
-
Silica gel (chromatography grade, 230-400 mesh)
-
Deionized water
-
-
Procedure:
-
Prepare a saturated aqueous solution of Oxone®.
-
Add silica gel to the Oxone® solution in a ratio of approximately 2:1 (w/w) of silica to Oxone®.
-
Thoroughly mix the slurry to ensure uniform coating of the silica gel.
-
Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Dry the solid reagent in a vacuum oven at a low temperature (e.g., 40-50 °C) for several hours to remove residual moisture.
-
Synthesis of N-Oleylhydroxylamine
Method A: Solvent-Based Synthesis
-
Materials:
-
Oleylamine (purified)
-
Oxone®-silica gel reagent (prepared as in 3.1)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve oleylamine (1 equivalent) in dichloromethane.
-
Add the Oxone®-silica gel reagent (typically 1.5-2.0 equivalents of Oxone®) to the solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid support.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude N-oleylhydroxylamine.
-
Purify the product by column chromatography on silica gel if necessary.
-
Method B: Solvent-Free Synthesis (with Microwave Irradiation)
-
Materials:
-
Oleylamine (purified)
-
Oxone®-silica gel reagent (prepared as in 3.1)
-
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix oleylamine (1 equivalent) with the Oxone®-silica gel reagent (1.5-2.0 equivalents of Oxone®).
-
Place the vessel in a laboratory microwave reactor.
-
Irradiate the mixture with low-power microwave energy in short pulses to control the temperature. Monitor the reaction progress between pulses.
-
After completion, extract the product from the solid mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the extract and remove the solvent under reduced pressure to obtain the crude product.
-
Quantitative Data
The yield of N-alkylhydroxylamines from the oxidation of primary amines using Oxone® on a solid support is generally reported to be good to excellent.
| Substrate | Oxidizing System | Solvent | Yield (%) | Reference |
| Primary Amines (general) | Oxone®/Silica Gel | Dichloromethane or Solvent-free | Good to Excellent | [1][2][3] |
| Boc-protected L-lysine | Oxone®/Alumina | Solvent-free | Excellent | [1] |
Note: Specific yield for oleylamine is not explicitly reported in the cited literature and should be determined empirically.
Characterization of N-Oleylhydroxylamine
Accurate characterization is essential to confirm the identity and purity of the synthesized N-oleylhydroxylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbon adjacent to the nitrogen, which will be shifted compared to the starting oleylamine. The protons of the N-H and O-H groups will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The olefinic protons will be observed in the typical region of ~5.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic shift for the carbon atom bonded to the nitrogen of the hydroxylamine group. The signals for the olefinic carbons will be present around 130 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of N-oleylhydroxylamine is expected to exhibit the following characteristic absorption bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3400-3200 (broad) |
| N-H | Stretching | 3300-3100 (broad) |
| C-H (alkenyl) | Stretching | ~3005 |
| C-H (alkyl) | Stretching | 2920-2850 |
| C=C | Stretching | ~1650 |
| C-N | Stretching | 1200-1000 |
| N-O | Stretching | 1000-900 |
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of N-oleylhydroxylamine. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ for C₁₈H₃₇NO would be observed at m/z 283.48 or 284.49, respectively. Fragmentation patterns can provide further structural information.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-oleylhydroxylamine from oleylamine using the solvent-based method.
Proposed Reaction Mechanism
The diagram below outlines the proposed mechanism for the oxidation of a primary amine to a hydroxylamine by peroxymonosulfate (the active species in Oxone®).
Conclusion
The synthesis of this compound from oleylamine is best approached as the synthesis of its stable precursor, N-oleylhydroxylamine. The use of Oxone® on a solid support provides a selective and efficient method for this transformation. This guide has detailed the necessary experimental protocols, expected characterization data, and relevant reaction mechanisms to aid researchers in the successful synthesis and identification of N-oleylhydroxylamine. Further optimization of reaction conditions, particularly for large-scale synthesis, may be required and should be guided by careful reaction monitoring and product analysis.
References
Characterization of Oleamine Oxide: A Technical Guide for Surfactant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleamine oxide, a tertiary amine oxide surfactant, is a versatile amphiphilic molecule with a cationic headgroup in acidic to neutral conditions and a non-ionic character at alkaline pH. This pH-responsive behavior, coupled with its long oleyl hydrophobic tail, imparts unique interfacial properties, making it a subject of interest in various applications, including as a foam stabilizer, anti-static agent, and viscosity modifier.[1] Its precursor, oleylamine, is extensively utilized in the synthesis of nanoparticles, where it functions as a solvent, surfactant, and reducing agent. This guide provides an in-depth technical overview of the core surfactant properties of this compound, detailing experimental protocols for their characterization and presenting available data for reference.
Physicochemical Properties
The fundamental surfactant properties of this compound, such as its Critical Micelle Concentration (CMC), surface tension, Krafft point, and cloud point, are crucial for understanding its behavior in solution and its efficacy in various formulations.
| Property | Description | Typical Values for this compound |
| Molar Weight | The mass of one mole of the substance. | ~311.55 g/mol |
| Melting Point | The temperature at which it changes state from solid to liquid. | 63–70°C |
| Solubility | The ability of the substance to dissolve in a solvent. | Highly soluble in water |
| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form and all additional surfactants added to the system go to micelles. | Data not readily available |
| Surface Tension at CMC | The surface tension of the solution at the critical micelle concentration. | Data not readily available |
| Krafft Point | The temperature at which the solubility of a surfactant is equal to its critical micelle concentration. Below this temperature, micelles do not form.[2] | Data not readily available |
| Cloud Point | The temperature at which a non-ionic surfactant solution becomes turbid as it is heated, due to phase separation. | Data not readily available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the oxidation of oleylamine. A general laboratory procedure is as follows:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve oleylamine in a suitable solvent such as isopropanol.
-
Oxidation: Heat the solution to a specific temperature (e.g., 55-60°C).
-
Addition of Oxidizing Agent: Gradually add an oxidizing agent, commonly a 30-35% hydrogen peroxide solution, to the reaction mixture while maintaining the temperature.
-
Reaction: Stir the mixture for several hours at the reaction temperature.
-
Work-up: After the reaction is complete, the solvent may be removed under reduced pressure to yield the this compound product.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant. Several methods can be employed for its determination.
1. Surface Tensiometry:
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Methodology:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the breakpoint in the resulting curve, where the two linear portions intersect.
-
2. Conductivity Measurement:
-
Principle: For ionic or zwitterionic surfactants like this compound, the equivalent conductivity of the solution changes with surfactant concentration. The formation of micelles leads to a change in the slope of the conductivity versus concentration plot.
-
Methodology:
-
Prepare a series of aqueous solutions of this compound of different concentrations.
-
Measure the specific conductivity of each solution using a conductivity meter.
-
Plot the specific conductivity against the surfactant concentration.
-
The CMC is identified as the concentration at which a distinct break in the slope of the plot occurs.
-
3. Fluorescence Spectroscopy:
-
Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, a nonpolar environment, leading to a change in its fluorescence spectrum.
-
Methodology:
-
Prepare a series of this compound solutions containing a constant, low concentration of the fluorescent probe.
-
Measure the fluorescence emission spectra of the solutions.
-
Plot a ratio of the intensities of two specific emission peaks (e.g., I1/I3 for pyrene) against the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
-
Determination of Krafft Point
-
Principle: The Krafft point is the temperature at which the solubility of a surfactant equals its CMC.
-
Methodology:
-
Prepare a surfactant solution at a concentration known to be above the CMC at temperatures where it is soluble.
-
Cool the solution until the surfactant precipitates.
-
Slowly heat the solution while stirring and monitoring its appearance.
-
The Krafft point is the temperature at which the solution becomes clear.
-
Alternatively, measure the conductivity of a surfactant solution as a function of temperature. A sharp increase in conductivity indicates the dissolution of surfactant crystals into micelles, corresponding to the Krafft point.
-
Determination of Cloud Point
-
Principle: The cloud point is the temperature at which an aqueous solution of a non-ionic surfactant becomes turbid upon heating. While this compound is zwitterionic, its non-ionic form at higher pH may exhibit a cloud point.
-
Methodology:
-
Prepare a dilute aqueous solution of this compound (typically 1 wt%). Adjust the pH to be in the alkaline range if investigating the non-ionic form.
-
Place the solution in a temperature-controlled water bath.
-
Slowly increase the temperature while observing the solution's clarity.
-
The cloud point is the temperature at which the solution becomes cloudy.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the characterization of this compound surfactant properties.
Applications in Research and Drug Development
While specific data for this compound is limited, the unique properties of amine oxides suggest several potential applications in drug development:
-
Drug Solubilization: The micellar core of this compound can encapsulate hydrophobic drugs, enhancing their solubility in aqueous formulations.
-
Nanoparticle Stabilization: Similar to its precursor oleylamine, this compound can act as a stabilizing agent for various types of nanoparticles used in drug delivery systems, preventing their aggregation.
-
Permeation Enhancement: The interaction of the cationic headgroup with biological membranes may lead to enhanced permeation of co-administered drugs.
Further research is required to fully elucidate the potential of this compound in these and other advanced applications. The experimental protocols outlined in this guide provide a framework for such investigations.
References
Spectroscopic Analysis of Oleamine N-Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of oleamine N-oxide, a long-chain aliphatic amine N-oxide with growing interest in various research and development fields, including drug delivery and material science. This document details the expected spectroscopic characteristics in Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it provides detailed experimental protocols for the synthesis of oleamine N-oxide and its subsequent spectroscopic characterization.
Introduction to Oleamine N-Oxide
Oleamine ((9Z)-octadec-9-en-1-amine) is an unsaturated fatty amine that serves as a versatile reagent in the synthesis of nanoparticles and as a component in various formulations. Its oxidation to oleamine N-oxide introduces a highly polar N-O functional group, which significantly alters its physicochemical properties, such as increasing its hydrophilicity and modifying its coordination chemistry. Accurate characterization of oleamine N-oxide is crucial for understanding its behavior in different applications. This guide focuses on the key spectroscopic techniques used for its structural elucidation and purity assessment.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for both the parent compound, oleamine, and its oxidized form, oleamine N-oxide. While experimental data for oleamine is well-documented, the data for oleamine N-oxide is largely predicted based on established principles of the spectroscopic behavior of aliphatic amine N-oxides.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The N-oxidation of oleamine results in the appearance of a characteristic N-O stretching vibration and changes in the N-H stretching region.
Table 1: FTIR Data for Oleylamine and Predicted Data for Oleamine N-Oxide
| Functional Group | Oleylamine Wavenumber (cm⁻¹)[1][2][3] | Predicted Oleamine N-Oxide Wavenumber (cm⁻¹)[4][5][6] | Vibrational Mode |
| N-H | 3400-3300 (two bands) | Absent | Asymmetric and symmetric stretching |
| C-H (sp²) | ~3007 | ~3007 | Stretching |
| C-H (sp³) | 2922, 2854 | 2922, 2854 | Asymmetric and symmetric stretching |
| C=C | ~1650 | ~1650 | Stretching |
| N-H | ~1590 | Absent | Bending (scissoring) |
| C-H | ~1465 | ~1465 | Bending |
| C-N | 1250-1020 | ~1200-1000 | Stretching |
| N-O | N/A | ~970-940 | Stretching |
| N-H | 910-665 (broad) | Absent | Wagging |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). The formation of the N-O bond in oleamine N-oxide causes a significant deshielding effect on the adjacent protons and carbons, resulting in a downfield shift of their NMR signals.[4]
Table 2: ¹H NMR Data for Oleylamine and Predicted Data for Oleamine N-Oxide (in CDCl₃)
| Proton Assignment | Oleylamine Chemical Shift (δ, ppm)[7][8][9] | Predicted Oleamine N-Oxide Chemical Shift (δ, ppm)[4] | Multiplicity |
| -CH=CH- | 5.34 | 5.34 | m |
| -CH₂-N- | 2.68 | ~3.1-3.3 | t |
| -CH₂-C=C- | 2.01 | 2.01 | m |
| -CH₂-CH₂-N- | 1.43 | ~1.7-1.9 | m |
| -(CH₂)n- | 1.27 | 1.27 | br s |
| -CH₃ | 0.88 | 0.88 | t |
Table 3: ¹³C NMR Data for Oleylamine and Predicted Data for Oleamine N-Oxide (in CDCl₃)
| Carbon Assignment | Oleylamine Chemical Shift (δ, ppm)[7] | Predicted Oleamine N-Oxide Chemical Shift (δ, ppm)[4][10] |
| -CH=CH- | 129.9 | 129.9 |
| -CH₂-N- | 42.1 | ~60-65 |
| -CH₂-CH₂-N- | 33.9 | ~25-28 |
| -(CH₂)n- | 31.9, 29.7, 29.5, 29.3, 29.2, 27.2, 26.2 | 31.9, 29.7, 29.5, 29.3, 29.2, 27.2, 26.2 |
| -CH₃ | 14.1 | 14.1 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation pattern. For oleamine N-oxide, electrospray ionization (ESI) is a suitable soft ionization technique. A characteristic fragmentation of amine N-oxides is the loss of an oxygen atom ([M-16]) or a hydroxyl radical ([M-17]).[11][12]
Table 4: Mass Spectrometry Data for Oleylamine and Predicted Data for Oleamine N-Oxide
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Fragments (m/z) |
| Oleylamine | C₁₈H₃₇N | 267.50 | 268 ([M+H]⁺), 250, 222, 194, 56 |
| Oleamine N-Oxide | C₁₈H₃₇NO | 283.50 | 284 ([M+H]⁺), 268 ([M+H-O]⁺), 267 ([M+H-OH]⁺) |
Experimental Protocols
Synthesis of Oleamine N-Oxide
This protocol describes a general method for the oxidation of oleamine to oleamine N-oxide using hydrogen peroxide.
Materials:
-
Oleylamine (technical grade or purified)
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol or isopropanol
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve oleylamine in a suitable solvent (e.g., methanol or isopropanol) in a round-bottom flask at a concentration of approximately 0.5 M.
-
While stirring, slowly add a 1.1 to 1.5 molar excess of 30% hydrogen peroxide to the solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at 50-60°C for 12-24 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the oleylamine spot.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess water under reduced pressure using a rotary evaporator.
-
The resulting crude oleamine N-oxide can be used as is or further purified by crystallization or chromatography if necessary. Amine N-oxides are often hygroscopic, so storage under anhydrous conditions is recommended.[5]
Spectroscopic Analysis Protocols
FTIR Spectroscopy:
-
Acquire a background spectrum of the empty ATR crystal or KBr pellet.
-
Place a small amount of the oleamine N-oxide sample onto the ATR crystal or prepare a KBr pellet.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Perform baseline correction and peak picking to identify the characteristic absorption bands.
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of oleamine N-oxide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry:
-
Prepare a dilute solution of oleamine N-oxide in a suitable solvent for electrospray ionization (e.g., methanol, acetonitrile, with or without a small amount of formic acid to promote protonation).
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the full scan mass spectrum in positive ion mode to determine the molecular weight ([M+H]⁺).
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to induce fragmentation and observe characteristic neutral losses.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from the starting material, oleamine, through its synthesis into oleamine N-oxide, and the subsequent spectroscopic analyses.
Caption: Experimental workflow for oleamine N-oxide analysis.
Conclusion
The spectroscopic techniques of FTIR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of oleamine N-oxide. By understanding the expected spectral changes upon N-oxidation of oleamine, researchers can confidently verify the successful synthesis and purity of this important compound. The experimental protocols and workflow provided in this guide offer a solid foundation for the preparation and analysis of oleamine N-oxide in a variety of research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Surfactant Profile of Oleamine Oxide: A Technical Guide to Surface Tension and Critical Micelle Concentration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Oleamine Oxide and its Surfactant Properties
This compound (N,N-dimethyl-9-octadecen-1-amine-N-oxide) is a non-ionic/cationic surfactant, the properties of which are pH-dependent. In acidic solutions, it becomes protonated and behaves as a cationic surfactant, while in neutral or alkaline solutions, it exists as a non-ionic surfactant. This dual character, combined with its structure, makes it a versatile ingredient in various formulations, including cosmetics, household products, and potentially in drug delivery systems where it can act as a foam booster, hair conditioning agent, and cleansing agent[1][2][3].
The performance of this compound as a surfactant is fundamentally defined by two key parameters: its ability to lower the surface tension of a liquid and its tendency to self-assemble into micelles. The critical micelle concentration (CMC) is the concentration at which this self-assembly begins and is a critical parameter for any formulation.
Physicochemical Properties of this compound
While specific surface activity data is sparse, the fundamental molecular properties of this compound have been reported.
| Property | Value | Source |
| Molecular Formula | C20H41NO | [4][5][6] |
| Molecular Weight | 311.55 g/mol | [1][4][6] |
| CAS Number | 14351-50-9 | [5] |
| Synonyms | Oleyldimethylamine oxide, N,N-Dimethyloleylamine N-oxide | [1][2] |
Conceptual Framework: Surface Tension and Micellization
The amphiphilic nature of this compound dictates its behavior in aqueous solutions. The hydrophobic oleyl tail seeks to minimize its contact with water, while the hydrophilic N-oxide head group readily interacts with it. This leads to the migration of this compound molecules to the air-water interface, where the hydrophobic tails can extend into the air, effectively reducing the surface tension of the water.
As the concentration of this compound increases, the interface becomes saturated with surfactant molecules. Beyond this point, the addition of more this compound molecules results in their self-assembly into spherical structures called micelles, with the hydrophobic tails forming the core and the hydrophilic heads forming the outer shell that interacts with the surrounding water. The concentration at which this phenomenon occurs is the Critical Micelle Concentration (CMC). Above the CMC, the surface tension of the solution remains relatively constant.
Experimental Protocols for Determining Surface Tension and CMC
The following protocols are based on established methods for characterizing long-chain amine oxide surfactants and are recommended for the determination of the surface tension and CMC of this compound.
Preparation of this compound Solutions
A series of aqueous solutions of this compound with varying concentrations should be prepared using high-purity water (e.g., Milli-Q or equivalent). A stock solution of this compound should be prepared first, from which serial dilutions are made to obtain the desired concentration range for analysis. It is crucial to ensure the complete dissolution of the surfactant.
Surface Tension Measurement (Du Noüy Ring Method)
The surface tension of the prepared this compound solutions can be measured using a tensiometer equipped with a Du Noüy platinum ring.
Apparatus:
-
Tensiometer (e.g., KRÜSS K10 or similar)
-
Du Noüy platinum ring
-
Glass vessel for the sample solution
-
Temperature control unit
Procedure:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Thoroughly clean the platinum ring by rinsing with a suitable solvent (e.g., ethanol or acetone) followed by high-purity water, and then flaming it to red heat in a gas burner to remove any organic contaminants.
-
Place a known volume of the this compound solution in the sample vessel and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Immerse the platinum ring into the solution.
-
Slowly raise the sample stage, causing the ring to be pulled through the air-water interface.
-
The force required to pull the ring from the surface is measured by the tensiometer and is used to calculate the surface tension.
-
Repeat the measurement for each concentration to ensure reproducibility. The accuracy of the measurements should be within ±0.1 mN/m[7].
Determination of the Critical Micelle Concentration (CMC)
The CMC is determined by plotting the measured surface tension values as a function of the logarithm of the this compound concentration.
Procedure:
-
Measure the surface tension for each of the prepared this compound solutions as described in section 4.2.
-
Plot the surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.
-
The resulting plot will typically show two distinct linear regions. The first region will have a steep negative slope, indicating a rapid decrease in surface tension with increasing concentration. The second region, at higher concentrations, will have a slope close to zero, indicating that the surface tension has reached a plateau.
-
The CMC is the concentration at the point of intersection of these two linear regions. This inflection point signifies the onset of micelle formation[8].
Conclusion and Future Outlook
This compound presents significant potential as a versatile surfactant for various applications, including in the sophisticated formulations required for drug delivery. A thorough understanding of its surface activity, particularly its surface tension reduction capabilities and critical micelle concentration, is paramount for its effective utilization. While direct experimental data for this compound is currently lacking in public literature, the experimental protocols detailed in this guide provide a clear and robust pathway for researchers to determine these critical parameters. The generation of such data will be invaluable for the scientific and industrial communities, enabling the formulation of novel and effective products and advancing our understanding of the behavior of long-chain amine oxide surfactants. It is recommended that the protocols outlined herein be employed to experimentally characterize the surface tension and CMC of this compound to fill the existing knowledge gap.
References
- 1. N,N-Dimethyl-9-octadecen-1-amine-N-oxide | C20H41NO | CID 6435847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. parchem.com [parchem.com]
- 4. This compound | CAS#:61792-38-9 | Chemsrc [chemsrc.com]
- 5. This compound, 14351-50-9 [thegoodscentscompany.com]
- 6. GSRS [precision.fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Navigating the Stability of Oleamine Oxide: A Technical Guide for Researchers
Introduction
Oleamine oxide, a tertiary amine oxide derived from oleylamine, is a versatile surfactant with a growing presence in various scientific and industrial applications, including as a foam booster, conditioning agent, and component in drug delivery systems.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its thermal and chemical stability is paramount to ensure its efficacy, predict its degradation pathways, and establish appropriate storage and handling conditions. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, complete with detailed experimental protocols and visual workflows to aid in its practical assessment.
Physicochemical Properties of this compound
This compound is characterized by its long unsaturated alkyl chain and a polar amine oxide head group, rendering it amphiphilic. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₄₁NO | [1] |
| Molar Weight | 311.55 g/mol | [2] |
| Melting Point | 63–70°C | [3] |
| Appearance | Varies from clear, colorless liquid to yellowish solid, depending on purity. | [4] |
| Solubility | Highly soluble in water; dispersible in polar solvents. | [3] |
| pKb | Approximately 4.5 | [5] |
Thermal Stability
The thermal stability of a compound dictates its resistance to decomposition upon heating. For this compound, this is a critical parameter, especially in applications involving elevated temperatures.
Decomposition Profile
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not extensively published, the thermal behavior of amine oxides, in general, is well-understood. They are known to undergo a pyrolytic elimination reaction known as the Cope elimination when heated to temperatures between 150-200°C.[5] This reaction results in the formation of an alkene and a hydroxylamine. In the case of this compound, the expected degradation products would be 1-octadecene and N,N-dimethylhydroxylamine.
A study on oleylamine, the precursor to this compound, showed that it begins to decompose at approximately 200°C.[6] It is anticipated that this compound would exhibit a lower decomposition temperature due to the inherent instability of the N-O bond at elevated temperatures.
Table 2: Anticipated Thermal Stability Data for this compound
| Parameter | Expected Range/Value | Analytical Technique |
| Onset Decomposition Temperature (T_onset) | 150 - 200°C | TGA |
| Maximum Degradation Temperature (T_max) | Within the decomposition range | TGA |
| Primary Degradation Pathway | Cope Elimination | Pyrolysis-GC-MS |
| Primary Degradation Products | 1-Octadecene, N,N-Dimethylhydroxylamine | Pyrolysis-GC-MS |
| Melting/Degradation Events | Endothermic peaks corresponding to melting and decomposition | DSC |
Experimental Protocols for Thermal Stability Assessment
Objective: To determine the temperatures at which this compound begins to decompose and the rate of mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of purified this compound into an alumina crucible.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min.
-
Data Analysis: Plot the percentage of weight loss against temperature. The onset decomposition temperature is determined from the initial point of significant weight loss. The first derivative of this curve (DTG) will show the temperature of maximum degradation rate (T_max).[7][8][9]
Objective: To identify thermal transitions such as melting and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Heating Program: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.
-
Data Analysis: Plot the heat flow against temperature. Endothermic peaks will indicate melting and decomposition events. The area under these peaks can be integrated to determine the enthalpy of the transitions.[10][11]
Chemical Stability
The chemical stability of this compound is crucial for its formulation and compatibility with other substances. Its reactivity with acids, bases, oxidizing agents, and reducing agents determines its shelf-life and application scope.
Reactivity Profile
-
pH Stability: As a weak base, this compound forms a cationic hydroxylamine upon protonation in acidic conditions (pH < 4.5).[5] In strongly acidic or alkaline solutions, and particularly at elevated temperatures, hydrolysis of the N-O bond may occur over time.
-
Oxidative Stability: While the nitrogen in this compound is already oxidized, the double bond in the oleyl chain is susceptible to oxidation by strong oxidizing agents like potassium permanganate or ozone.[3] This can lead to cleavage of the carbon chain and the formation of aldehydes and carboxylic acids. Hydrogen peroxide, a milder oxidizing agent, is used in the synthesis of amine oxides from tertiary amines and is less likely to cause further oxidation under controlled conditions.[4][12]
-
Reductive Stability: Amine oxides can be readily reduced back to their parent tertiary amines using common reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.[13][14]
Table 3: Anticipated Chemical Reactivity of this compound
| Reagent Class | Expected Reactivity | Potential Products | Analytical Technique |
| Strong Acids | Protonation, potential for slow hydrolysis | Oleyl-N,N-dimethylhydroxylammonium salt | Potentiometric Titration, LC-MS |
| Strong Bases | Generally stable, potential for slow degradation at high temperatures | Parent amine, other degradation products | LC-MS |
| Strong Oxidizing Agents | Oxidation of the C=C double bond | Aldehydes, carboxylic acids | GC-MS, LC-MS |
| Reducing Agents | Reduction of the N-O bond | Oleyl-N,N-dimethylamine | GC-MS, LC-MS |
Experimental Protocol for Chemical Stability Assessment
Objective: To evaluate the degradation of this compound over time in the presence of various chemical agents at different pH values.
Methodology:
-
Materials: Purified this compound, appropriate buffer solutions (e.g., acetate for acidic pH, phosphate for neutral pH, and borate for alkaline pH), stock solutions of the test reagents (e.g., HCl, NaOH, H₂O₂, NaBH₄), and a high-performance liquid chromatography-mass spectrometry (HPLC-MS) system.[15]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). Dilute the stock solution into the respective buffer solutions containing the test reagent to a final concentration of 10-20 µM.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) and protect from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Analysis: Immediately quench any reaction if necessary and analyze the samples by LC-MS. Monitor the decrease in the peak area of the parent this compound and the appearance of any new peaks corresponding to degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its degradation kinetics. Identify degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.[16]
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following sections provide Graphviz DOT scripts for generating key diagrams related to the stability assessment of this compound.
General Workflow for Stability Testing
Caption: General workflow for assessing the thermal and chemical stability of this compound.
Cope Elimination Pathway
Caption: The Cope elimination thermal degradation pathway of this compound.
Conclusion
The stability of this compound is a multifaceted issue that requires careful consideration of both thermal and chemical factors. While specific quantitative data for this compound is not abundant in public literature, a robust understanding can be built upon the established chemistry of amine oxides and related surfactants. Thermally, this compound is expected to be stable up to approximately 150°C, beyond which it will likely decompose via the Cope elimination pathway. Chemically, its stability is dependent on pH and the presence of strong oxidizing or reducing agents. By employing the detailed experimental protocols outlined in this guide—TGA for thermal decomposition, DSC for thermal transitions, and LC-MS for chemical degradation kinetics—researchers can confidently characterize the stability profile of this compound, ensuring its effective and safe use in their applications. The provided workflows offer a clear roadmap for conducting these critical assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Volume 39 No 1 page 67 [library.scconline.org]
- 3. What are the reaction conditions for oleamine and oxidants? - Blog [chemgulf.com]
- 4. Hydrogen peroxide derived from amine oxidation mediates the interaction between aminosugars and semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. worldresearchersassociations.com [worldresearchersassociations.com]
- 8. epfl.ch [epfl.ch]
- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. The reduction of aliphatic and aromatic N-oxides to the corresponding amines with titanium(III) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reducing Agents [organic-chemistry.org]
- 15. enamine.net [enamine.net]
- 16. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oleamine Oxide: Micelle and Vesicle Formation for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oleamine oxide, a tertiary amine oxide surfactant, exhibits versatile self-assembly behavior in aqueous solutions, forming both micelles and vesicles. This property is highly dependent on environmental conditions, most notably pH. The reversible transition between these aggregation states makes this compound a compelling candidate for advanced drug delivery systems, offering the potential for controlled release and targeted delivery. This technical guide provides a comprehensive overview of the principles governing this compound micelle and vesicle formation, detailed experimental protocols for their characterization, and illustrative data to guide formulation development.
Introduction: The Physicochemical Properties of this compound
This compound is an amphiphilic molecule consisting of a long, hydrophobic oleyl chain and a hydrophilic dimethylamine oxide headgroup. This structure drives its self-assembly in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water. The lone pair of electrons on the nitrogen atom in the amine oxide group can be protonated under acidic conditions, rendering the headgroup cationic. This pH-responsive behavior is the primary determinant of the type of aggregate formed.
-
At neutral to alkaline pH: The headgroup is non-ionic, leading to the formation of micelles.
-
At acidic pH: The headgroup becomes protonated and thus positively charged. The increased electrostatic repulsion between the headgroups favors a change in the packing parameter, leading to the formation of larger aggregates, predominantly vesicles.
This reversible, pH-triggered transition between micelles and vesicles is a key feature that can be exploited for sophisticated drug delivery applications.
Self-Assembly of this compound: From Micelles to Vesicles
The spontaneous aggregation of surfactant molecules into structures like micelles and vesicles is governed by the principles of minimizing free energy in an aqueous environment. The type of structure formed can be predicted by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail (v), the optimal headgroup area (a_e), and the critical length of the hydrophobic tail (l_c).
CPP = v / (a_e * l_c)
-
Spherical Micelles (CPP < 1/3): At neutral or high pH, the this compound headgroup is uncharged, resulting in a smaller effective headgroup area. This favors the formation of spherical micelles where the hydrophobic tails are sequestered in the core.
-
Vesicles (1/2 < CPP < 1): Upon acidification, the headgroup becomes protonated, increasing its effective size due to electrostatic repulsion. This change in the headgroup area alters the CPP, favoring the formation of bilayer structures that close upon themselves to form vesicles.
The transition from micelles to vesicles is not always a sharp, discrete event. It can proceed through intermediate structures, such as worm-like or thread-like micelles, which can entangle and impart viscoelastic properties to the solution.[1] The presence of salts, such as NaCl, can also influence this transition by screening the electrostatic repulsions between the charged headgroups, thereby affecting the packing parameter.[1]
Quantitative Data on this compound Aggregates
While specific quantitative data for pure this compound is not extensively available in the public domain, the following tables illustrate the expected trends based on the behavior of similar tertiary amine oxide surfactants. These tables are intended to provide a qualitative and illustrative understanding to guide experimental design.
Table 1: Illustrative Critical Micelle Concentration (CMC) of Amine Oxide Surfactants
| Surfactant Type | Condition | Approximate CMC (mM) |
| Dodecyldimethylamine Oxide | Water | ~2 |
| Tetradecyldimethylamine Oxide | Water | ~0.2 |
| This compound (estimated) | Neutral pH, Water | 0.01 - 0.1 |
Note: The CMC is the concentration of surfactant above which micelles begin to form. It is a critical parameter for determining the appropriate concentration range for formulations. The CMC of this compound is expected to be low due to its long hydrophobic chain.
Table 2: Illustrative Influence of pH on Hydrodynamic Radius and Zeta Potential of this compound Aggregates
| pH | Predominant Aggregate | Expected Hydrodynamic Radius (nm) | Expected Zeta Potential (mV) |
| 9.0 | Micelles | 5 - 20 | -5 to +5 |
| 7.0 | Micelles/Worm-like Micelles | 20 - 100 | +10 to +20 |
| 5.0 | Vesicles | 100 - 500 | +30 to +50 |
| 3.0 | Vesicles/Aggregates | > 500 | > +50 |
Note: The transition from micelles to vesicles upon decreasing pH is expected to be accompanied by a significant increase in the hydrodynamic radius. The zeta potential is expected to become increasingly positive as the pH decreases and the amine oxide headgroups become protonated.
Table 3: Illustrative Aggregation Number of Amine Oxide Micelles
| Surfactant | Method | Approximate Aggregation Number |
| Dodecyltrimethylammonium Bromide (for comparison) | Time-Resolved Fluorescence Quenching | 30 - 77 |
| This compound (estimated) | Fluorescence Quenching | 50 - 150 |
Note: The aggregation number represents the average number of surfactant molecules in a single micelle. This parameter influences the size of the micelle and its solubilization capacity.
Experimental Protocols for Characterization
Accurate characterization of this compound micelles and vesicles is crucial for the development of reproducible and effective drug delivery systems. The following are detailed methodologies for key characterization techniques.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.
Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the air-water interface.[2]
Protocol:
-
Prepare a series of this compound solutions of varying concentrations in deionized water or a relevant buffer.
-
Use a tensiometer with a Wilhelmy plate or Du Noüy ring to measure the surface tension of each solution at a constant temperature.[3]
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the intersection of the two linear regions of the plot.[2]
Principle: For the protonated (cationic) form of this compound, the conductivity of the solution increases linearly with concentration below the CMC. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility than the individual surfactant ions.[4]
Protocol:
-
Prepare a series of this compound solutions in an acidic buffer (e.g., pH 4-5).
-
Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity versus the this compound concentration.
-
The CMC is identified as the concentration at the break in the plot.[4]
Size and Zeta Potential Measurement: Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which can be used to calculate the hydrodynamic radius via the Stokes-Einstein equation.[5] Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of colloidal stability.
Protocol:
-
Prepare this compound micelle or vesicle suspensions at the desired concentration and pH.
-
Filter the samples through a 0.22 µm or 0.45 µm syringe filter to remove dust and large aggregates.[6]
-
Place the sample in a disposable cuvette and allow it to equilibrate to the desired temperature in the DLS instrument.[7]
-
Perform the DLS measurement, ensuring appropriate instrument settings for laser power, measurement angle, and correlation time.[8]
-
For zeta potential measurements, a specific electrode cuvette is used, and an electric field is applied. The velocity of the particles under this field is measured to determine the electrophoretic mobility and subsequently the zeta potential.[9]
Morphological Characterization: Transmission Electron Microscopy (TEM)
Principle: TEM provides direct visualization of the morphology and size of micelles and vesicles at high resolution. For soft materials like surfactant aggregates, staining or cryogenic techniques are necessary to enhance contrast and preserve the structure.
Protocol:
-
Place a drop of the this compound micelle or vesicle suspension onto a carbon-coated TEM grid for 1-2 minutes.
-
Blot off the excess liquid with filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1-2 minutes.
-
Blot off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate accelerating voltage.
Principle: Cryo-TEM allows for the observation of the aggregates in their native, hydrated state by rapidly freezing the sample in a thin layer of vitreous (non-crystalline) ice. This avoids artifacts that can be introduced by staining and drying.[10]
Protocol:
-
Apply a small volume (3-4 µL) of the this compound suspension to a glow-discharged holey carbon TEM grid.[11]
-
Blot the grid with filter paper to create a thin film of the solution.
-
Immediately plunge the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) to vitrify the sample.[11]
-
Transfer the vitrified grid to a cryo-TEM holder and image at cryogenic temperatures.
Determination of Micelle Aggregation Number
Principle: Steady-state fluorescence quenching is a common method to determine the aggregation number (N_agg). A fluorescent probe that preferentially resides within the micellar core is used in conjunction with a quencher molecule. The quenching of the probe's fluorescence is dependent on the concentration of micelles.[12]
Protocol:
-
Prepare a stock solution of a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium chloride) in a suitable organic solvent.
-
Prepare a series of this compound solutions at a concentration well above the CMC.
-
Add a small aliquot of the probe stock solution to each surfactant solution and allow for equilibration to ensure the probe is incorporated into the micelles.
-
Measure the fluorescence intensity of the probe in each solution.
-
Add increasing concentrations of the quencher to the solutions and measure the corresponding decrease in fluorescence intensity.
-
The aggregation number can be calculated from the quenching data using the Poisson quenching model.[12]
Mandatory Visualizations
Caption: Workflow for DLS analysis of this compound aggregates.
Caption: Sample preparation workflows for TEM and Cryo-TEM.
Caption: pH-induced reversible transition of this compound aggregates.
Applications in Drug Development
The pH-responsive nature of this compound micelles and vesicles opens up numerous possibilities for advanced drug delivery.
-
Tumor Targeting: The acidic microenvironment of solid tumors could trigger the transition from smaller micelles to larger vesicles, potentially leading to enhanced accumulation and retention of the drug carrier within the tumor tissue (a phenomenon related to the enhanced permeability and retention, EPR, effect).
-
Intracellular Drug Delivery: Once endocytosed by cells, the lower pH of endosomes and lysosomes could induce the disruption of the vesicles, leading to the release of the encapsulated drug into the cytoplasm.
-
Co-delivery of Hydrophobic and Hydrophilic Drugs: Vesicles, with their aqueous core and hydrophobic bilayer, are capable of encapsulating both hydrophilic and hydrophobic drugs, allowing for combination therapies.
Conclusion
This compound is a versatile surfactant with significant potential in the field of drug delivery due to its pH-responsive self-assembly into micelles and vesicles. A thorough understanding of the factors governing this transition and the application of appropriate characterization techniques are essential for the rational design and development of novel and effective drug delivery systems. While specific quantitative data for pure this compound remains to be fully elucidated in publicly accessible literature, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the promising applications of this intelligent nanomaterial.
References
- 1. Reversible micelle-vesicle conversion of oleyldimethylamine oxide by pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. kruss-scientific.com [kruss-scientific.com]
- 4. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 5. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 6. entegris.com [entegris.com]
- 7. muser-my.com [muser-my.com]
- 8. usp.org [usp.org]
- 9. Zeta Potential of Extracellular Vesicles: Toward Understanding the Attributes that Determine Colloidal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-electron microscopy of extracellular vesicles in fresh plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physical and Chemical Properties of Oleamine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleamine oxide, systematically known as (Z)-N,N-dimethyloctadec-9-en-1-amine oxide, is an amphoteric surfactant belonging to the amine oxide class of compounds. Its unique molecular structure, featuring a long, hydrophobic oleyl tail and a highly polar N-oxide head group, imparts versatile properties that make it a subject of significant interest in various scientific and industrial domains. For researchers in materials science and drug development, this compound and its precursor, oleylamine, are crucial for the synthesis of advanced nanomaterials and the formulation of novel drug delivery systems.
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications, with a focus on nanotechnology and drug delivery.
Core Physical and Chemical Properties
This compound's behavior is dictated by its amphiphilic nature. The tertiary amine oxide group (R₃N⁺-O⁻) provides a large dipole moment, rendering the head group hydrophilic, while the 18-carbon oleyl chain is distinctly lipophilic.[1][2] This dual character governs its solubility, surface activity, and self-assembly in solution.
An important characteristic of amine oxides is their pH-dependent nature. They are weak bases with a pKa of approximately 4.5.[1][2] At a pH below this value, the oxygen atom is protonated, and the molecule behaves as a cationic surfactant (R₃N⁺-OH). At neutral or alkaline pH, it exists in its non-ionic, zwitterionic form. This versatility allows for tunable properties in different formulation environments.
Data Presentation: Physical and Chemical Properties
The quantitative properties of this compound are summarized in the table below. It is important to note that some values, particularly for commercial products, may represent a range due to the presence of homologous chain lengths or impurities.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₁NO | [3][4] |
| Molecular Weight | ~311.55 g/mol | [3] |
| CAS Number | 14351-50-9 | [4][5] |
| Appearance | Liquid or liquid solution | [6][7] |
| Odor | Mild, faint amine-like | [6][7] |
| Melting Point | 63–70 °C | [6] |
| Boiling Point | Decomposes before boiling | [6] |
| Density | ~0.90 – 0.98 g/cm³ | [6][7] |
| pKa | ~4.5 | [1][2] |
| logP (o/w) | 5.9 - 6.6 (estimated) | [5] |
| Solubility (Water) | Highly soluble / Dispersible | [1][6] |
Note on Solubility: While some computational estimates suggest very low water solubility, empirical evidence from its use in aqueous detergents and personal care products confirms that this compound is highly soluble or readily dispersible in water, a characteristic of small-molecule amine oxides.[1][5][6]
Synthesis and Characterization
General Synthesis Protocol
This compound is typically synthesized via the direct oxidation of its corresponding tertiary amine, N,N-dimethyloleylamine. Hydrogen peroxide is a commonly used and effective oxidizing agent for this transformation.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a four-necked reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge N,N-dimethyloleylamine and a solvent such as isopropanol.[8]
-
Initiation: Heat the reaction mixture to a controlled temperature, typically between 55–60 °C, while stirring.[8]
-
Oxidation: Add a 25-35% aqueous solution of hydrogen peroxide dropwise from the funnel. The addition rate should be controlled to manage the exothermic reaction and maintain the target temperature.
-
Reaction Monitoring: The reaction progress can be monitored by titrating for residual (unreacted) tertiary amine or peroxide.
-
Completion and Work-up: Once the reaction is complete, residual hydrogen peroxide can be decomposed using a reducing agent if necessary. The solvent and water are then removed, often using a rotary evaporator, to yield the final product.[8]
-
Characterization: The final product's identity and purity can be confirmed using techniques like IR-Fourier spectroscopy, which will show the characteristic N→O bond absorption peak (typically around 930-970 cm⁻¹), and potentiometric titration.[8]
Caption: General Workflow for this compound Synthesis.
Surfactant Properties and Behavior in Solution
Critical Micelle Concentration (CMC)
A fundamental property of any surfactant is its Critical Micelle Concentration (CMC), the concentration above which individual surfactant molecules (unimers) begin to aggregate into supramolecular structures called micelles.[9][10] At the CMC, a distinct change is observed in various physical properties of the solution, such as surface tension, conductivity, and fluorescence.[11] This parameter is crucial for applications ranging from detergency to the encapsulation of hydrophobic drugs.
Experimental Protocol: CMC Determination by Surface Tensiometry
-
Stock Solution: Prepare a concentrated stock solution of this compound in deionized water, well above the expected CMC.
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.
-
Surface Tension Measurement: For each dilution, measure the surface tension using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Identification: The plot will typically show two linear regions. Initially, surface tension decreases sharply as the concentration increases. After a certain point, the surface becomes saturated with surfactant molecules, and the surface tension remains relatively constant.[9] The point of intersection of these two linear regions corresponds to the CMC. For more precise determination, the second derivative of the curve can be calculated, where the maximum value indicates the CMC.[11]
Caption: Workflow for CMC Determination via Tensiometry.
Key Applications in Research and Development
Role in Nanoparticle Synthesis
While this compound itself is a capable surfactant, its precursor, oleylamine, is extensively used as a versatile agent in the synthesis of high-quality colloidal nanoparticles.[12][13] In high-temperature, non-aqueous synthesis routes, oleylamine can function simultaneously as a solvent, a reducing agent, and a surface-capping ligand to control particle growth and prevent aggregation.[14][15] It often forms complexes with metal precursors, which then decompose in a controlled manner to yield nanoparticles.[12][14] The combination of oleylamine with oleic acid is a particularly powerful and widely used ligand pair for tuning the size and shape of nanocrystals.[16]
Experimental Protocol: General Synthesis of Metal Oxide Nanoparticles
-
Precursor Complex Formation: A metal salt precursor (e.g., iron(III) acetylacetonate) is mixed with oleylamine, oleic acid, and a high-boiling point organic solvent (e.g., 1-octadecene) in a reaction flask.[17]
-
Degassing: The mixture is heated under vacuum or an inert atmosphere (e.g., Argon) to remove water and oxygen.
-
High-Temperature Reaction: The temperature is rapidly increased to a high setpoint (e.g., 250-300 °C) and held for a specific duration. During this stage, the metal precursor decomposes, and nanoparticles nucleate and grow.[14]
-
Cooling and Precipitation: The reaction is cooled to room temperature. A polar solvent like ethanol is added to precipitate the nanoparticles, which are coated with oleylamine/oleic acid ligands.
-
Purification: The nanoparticles are isolated via centrifugation, washed multiple times with a solvent/non-solvent mixture (e.g., hexane/ethanol), and finally redispersed in a nonpolar solvent like hexane or toluene.
Caption: Role of Oleylamine in Nanoparticle Synthesis.
Applications in Drug Delivery Systems
The nanoparticles synthesized using oleylamine as a capping agent are inherently hydrophobic. For biomedical applications, they often require surface modification to become water-dispersible. However, the underlying principles are highly relevant to drug development. Metal oxide nanoparticles are being explored for various biomedical purposes, including as contrast agents for magnetic resonance imaging (MRI) and as carriers for targeted drug delivery.[18][19] this compound can be used in the final formulation stages as a stabilizer, emulsifier, or solubilizing agent for hydrophobic drugs, leveraging its excellent surfactant properties.
Thermal Stability and Safety Profile
Thermal Properties
This compound is reported to decompose before reaching its boiling point.[6] However, when its precursor, oleylamine, is bound to the surface of nanoparticles, it can significantly enhance their thermal stability. Studies using thermogravimetric analysis (TGA) show that surface-bound oleylamine decomposes at a higher temperature than the pure ligand, indicating a strong interaction with the nanoparticle surface.[20] This enhanced stability is critical for applications that may involve thermal processing or localized heating, such as hyperthermia treatments.
Safety and Toxicology
This compound is widely used in consumer products, and its safety profile has been evaluated. It is generally considered to have low concern for carcinogenicity, developmental toxicity, or reproductive toxicity.[1][21] The primary hazards are related to its surfactant properties; concentrated solutions can cause skin and eye irritation.[3][22] In cosmetic formulations for leave-on products, concentrations are typically limited to ensure consumer safety.[22] As with any chemical, appropriate personal protective equipment should be used when handling the concentrated material in a laboratory setting.
Conclusion
This compound is a multifunctional compound whose physical and chemical properties make it highly valuable for researchers in advanced materials and pharmaceutical sciences. Its pH-responsive amphiphilic character, robust surfactant capabilities, and the critical role of its precursor in the controlled synthesis of nanoparticles underscore its importance. A thorough understanding of its properties, from its CMC in solution to its thermal behavior when integrated with nanomaterials, is essential for harnessing its full potential in developing next-generation technologies in drug delivery, diagnostics, and beyond.
References
- 1. Amine oxide - Wikipedia [en.wikipedia.org]
- 2. Amine Oxides Clinisciences [clinisciences.com]
- 3. N,N-Dimethyl-9-octadecen-1-amine-N-oxide | C20H41NO | CID 6435847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. This compound, 14351-50-9 [thegoodscentscompany.com]
- 6. rawsource.com [rawsource.com]
- 7. rawsource.com [rawsource.com]
- 8. mdpi.com [mdpi.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. nanoscience.com [nanoscience.com]
- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oleylamine in Nanoparticle Synthesis (2013) | Stefanos Mourdikoudis | 1037 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Hollow manganese oxide nanoparticles as multifunctional agents for magnetic resonance imaging and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ewg.org [ewg.org]
- 22. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
An In-depth Technical Guide to the Amphiphilic Nature of Oleamine Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleamine oxide, a tertiary amine oxide derived from oleylamine, is a nonionic surfactant with a distinct amphiphilic character that makes it a molecule of significant interest in various scientific and industrial fields, including drug delivery. Its unique head group, consisting of a dative bond between the nitrogen and oxygen atoms, imparts pH-responsive properties and the ability to form self-assembled structures such as micelles and vesicles in aqueous environments. This technical guide provides a comprehensive exploration of the amphiphilic nature of this compound, detailing its physicochemical properties, experimental characterization protocols, and potential applications, with a particular focus on its role in the formulation of advanced drug delivery systems.
Introduction
Amphiphilic molecules, possessing both hydrophilic and lipophilic moieties, are fundamental to many biological and chemical processes. This compound (N,N-dimethyloleylamine-N-oxide) is a long-chain tertiary amine oxide that has garnered attention for its surfactant properties.[1] Structurally, it features a long, hydrophobic oleyl chain (C18) and a highly polar N-oxide head group. This distinct architecture drives its self-assembly in aqueous solutions to form micelles, which can serve as nanocarriers for hydrophobic drugs, enhancing their solubility and bioavailability.[2] Understanding the fundamental amphiphilic characteristics of this compound is crucial for harnessing its full potential in pharmaceutical and biotechnological applications.
Physicochemical Properties of this compound
The amphiphilic behavior of this compound is governed by a delicate balance between its hydrophobic tail and hydrophilic head. Key parameters that quantify this behavior include the critical micelle concentration (CMC), hydrophilic-lipophilic balance (HLB), and surface tension. While specific experimental data for this compound is not abundantly available in the public domain, we can infer its properties based on the behavior of similar long-chain amine oxides.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (C20H41NO) | Oleylamine (C18H37N) | General Long-Chain Amine Oxides |
| Molar Mass ( g/mol ) | 311.55[1] | 267.51 | Variable |
| Polarity of Head Group | Highly Polar (N⁺-O⁻)[1] | Polar (-NH₂) | Highly Polar (N⁺-O⁻) |
| pH-Responsiveness | Cationic at low pH, nonionic at neutral/alkaline pH[3][4] | Cationic at low pH | Cationic at low pH, nonionic at neutral/alkaline pH |
| Solubility in Water | Generally soluble, especially at concentrations above CMC[5] | Insoluble | Varies with chain length, generally good solubility |
Micellization and Self-Assembly
Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), individual this compound molecules (unimers) spontaneously aggregate to form micelles. This process is driven by the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment.
The structure of these micelles can be influenced by factors such as pH, ionic strength, and temperature. For instance, at a surfactant concentration of 0.05 M in the presence of 0.01 M NaCl, oleyldimethylamine oxide can undergo a reversible micelle-to-vesicle conversion with changes in the degree of ionization.[1] This transition progresses from fibrous micelles to a fused network, and eventually to vesicles and lamellae as the ionization increases.[1]
Logical Flow of Micelle Formation
The process of micellization can be visualized as a logical workflow.
Caption: Logical workflow of this compound self-assembly from unimers to micelles and vesicles.
Experimental Protocols
Characterizing the amphiphilic nature of this compound involves several key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.
Experimental Workflow for CMC Determination by Surface Tensiometry
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.
Methodology:
-
Solution Preparation: Prepare a series of aqueous solutions of this compound with concentrations spanning a range expected to include the CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer. The Wilhelmy plate method or the du Noüy ring method are commonly used.[6][7]
-
Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration. The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point, where the slope changes, is the CMC.[8]
Other methods for CMC determination include conductivity measurements (for ionic or ionizable surfactants), fluorescence spectroscopy, and light scattering.[9][10]
Drug Encapsulation Efficiency
For drug delivery applications, it is crucial to determine the efficiency with which a drug is encapsulated within the this compound micelles.
Methodology:
-
Formulation: Prepare drug-loaded micelles by a suitable method, such as the co-solvent evaporation technique.[11] This involves dissolving both this compound and the hydrophobic drug in a common organic solvent, followed by the evaporation of the solvent while stirring in an aqueous phase.
-
Separation of Free Drug: Separate the encapsulated drug from the free, unencapsulated drug. This can be achieved by methods such as dialysis, ultracentrifugation, or size exclusion chromatography.[12]
-
Quantification: Quantify the amount of drug in the micelles and the amount of free drug in the supernatant/dialysate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The encapsulation efficiency (EE%) is calculated using the following formula:
EE% = (Mass of Drug in Micelles / Total Mass of Drug Used) x 100
Table 2: Comparison of Methods for Determining Encapsulation Efficiency
| Method | Principle | Advantages | Disadvantages |
| Dialysis | Separation based on molecular size using a semi-permeable membrane. | Simple, well-established. | Time-consuming, potential for drug leakage during the process. |
| Ultracentrifugation | Separation based on density and size differences. | Relatively fast. | May not be suitable for all micelle sizes; potential for micelle disruption. |
| Size Exclusion Chromatography | Separation based on size; larger micelles elute before smaller free drug molecules. | Good separation efficiency. | Can be more complex and require specialized equipment. |
In Vitro Cytotoxicity Assays
Assessing the biocompatibility of this compound is essential for its use in drug delivery. Cytotoxicity assays are performed to evaluate the effect of the substance on cell viability.
Methodology (MTT Assay):
-
Cell Culture: Seed a suitable cell line (e.g., human cancer cells or normal fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After incubation, solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
This compound in Drug Delivery
The amphiphilic nature of this compound makes it a promising candidate for the formulation of nanocarriers for hydrophobic drugs. Poly(tertiary amine-oxide) micelles have been shown to be effective for cancer drug delivery.[2] These micelles exhibit long blood circulation, efficient tumor accumulation and penetration, and fast cellular internalization.[2]
Mechanism of Drug Encapsulation and Release
Hydrophobic drugs are physically entrapped within the hydrophobic core of the this compound micelles. The release of the drug can be triggered by changes in the physiological environment. For example, the acidic environment of tumors can lead to the protonation of the amine oxide head group, potentially destabilizing the micelle and accelerating drug release.[2]
Interaction with Cell Membranes
The interaction of this compound micelles with cell membranes is a critical aspect of their function as drug delivery vehicles. The zwitterionic nature of the N-oxide head group at physiological pH is thought to contribute to a "stealth" effect, reducing non-specific interactions with proteins and enhancing circulation time.[2] Furthermore, some studies suggest that tertiary amine oxide-based polymers have a unique affinity for cell membranes, which can facilitate cellular uptake.[2] The interaction with lipid bilayers can be investigated using techniques like quartz crystal microbalance with dissipation monitoring (QCM-D).[13]
Signaling Pathways
While direct involvement of this compound in specific signaling pathways is not well-documented, its role as a component of nanocarriers can indirectly influence cellular signaling. For instance, the delivery of a chemotherapeutic agent to a cancer cell will trigger apoptosis-related signaling cascades. Additionally, the interaction of nanoparticles with cell membranes can sometimes lead to the activation of stress-related signaling pathways.[14] However, further research is needed to elucidate any direct effects of this compound on cellular signaling.
Conclusion
This compound is a versatile amphiphilic molecule with significant potential, particularly in the field of drug delivery. Its ability to self-assemble into micelles, coupled with its pH-responsive nature, makes it an attractive building block for the design of intelligent nanocarriers. While more research is needed to fully characterize its physicochemical properties and biological interactions, the existing data on related amine oxides and polymeric derivatives provide a strong foundation for future investigations. The experimental protocols outlined in this guide offer a starting point for researchers aiming to explore and exploit the unique amphiphilic nature of this compound for the development of novel therapeutic and diagnostic agents.
References
- 1. Amine Oxides Clinisciences [clinisciences.com]
- 2. Multipotent Poly(Tertiary Amine‐Oxide) Micelles for Efficient Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMINE OXIDE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine oxide - Wikipedia [en.wikipedia.org]
- 6. tegewa.de [tegewa.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Overcoming the barriers in micellar drug delivery: loading efficiency, in vivo stability, and micelle-cell interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of nanoparticle-lipid membrane interactions using QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions of lipid-based liquid crystalline nanoparticles with model and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Oleamine Oxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleamine oxide, a tertiary amine oxide derived from oleylamine, is an amphiphilic molecule with a polar amine oxide head group and a long, nonpolar oleyl tail. This structure imparts surfactant-like properties, making it a compound of interest in various applications, including as a stabilizer, emulsifier, and foam booster in personal care products and as a potential component in drug delivery systems. A thorough understanding of its solubility in different organic solvents is crucial for formulation development, process optimization, and predicting its behavior in complex systems. This technical guide provides an in-depth analysis of this compound's solubility, leveraging predictive models in the absence of extensive experimental data, and outlines a detailed protocol for its empirical determination.
Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach
Hansen Solubility Parameters of this compound (Estimated)
As experimentally determined HSP values for this compound are not available, they have been estimated using the group contribution method.[3][4][5] This method calculates the HSP of a molecule by summing the contributions of its individual functional groups. Based on the structure of this compound (N,N-dimethyloctadec-9-en-1-amine oxide), the estimated HSP values are presented in Table 1.
Table 1: Estimated Hansen Solubility Parameters for this compound
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound | 16.5 | 4.5 | 8.0 |
Disclaimer: These values are estimations based on group contribution methods and should be used as a predictive guide. Experimental verification is recommended.
Hansen Solubility Parameters of Common Organic Solvents
The HSP values for a selection of common organic solvents are well-established and are presented in Table 2.[6][7][8][9][10][11][12][13][14]
Table 2: Hansen Solubility Parameters for Selected Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
Predicting Solubility through HSP Distance (Ra)
The compatibility between this compound and a solvent can be quantified by calculating the Hansen Solubility Parameter distance (Ra) in the three-dimensional Hansen space. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility. The formula for calculating Ra is as follows:
Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]½ [7]
Where:
-
δD₁, δP₁, δH₁ are the Hansen parameters of this compound.
-
δD₂, δP₂, δH₂ are the Hansen parameters of the solvent.
Based on the estimated HSP for this compound and the known values for the solvents, the calculated Ra values and a qualitative prediction of solubility are presented in Table 3.
Table 3: Predicted Solubility of this compound in Various Organic Solvents based on HSP Distance
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (MPa½) | Predicted Solubility |
| Hexane | 14.9 | 0.0 | 0.0 | 10.3 | Poor |
| Toluene | 18.0 | 1.4 | 2.0 | 7.5 | Poor to Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | 4.3 | Moderate |
| Acetone | 15.5 | 10.4 | 7.0 | 6.0 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.0 | Poor |
| Methanol | 14.7 | 12.3 | 22.3 | 15.1 | Poor |
The predictions suggest that this compound is likely to have moderate solubility in solvents with balanced HSP, such as chloroform and acetone, and poor solubility in highly nonpolar solvents like hexane and highly polar, hydrogen-bonding solvents like methanol and ethanol. The long alkyl chain of this compound contributes to its dispersion interactions, while the amine oxide group contributes to polar and hydrogen bonding interactions. A solvent that can effectively interact with both parts of the molecule is more likely to be a good solvent.
Experimental Determination of Solubility: The Shake-Flask Method
To obtain definitive quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[15][16][17][18][19]
Detailed Experimental Protocol
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable quantitative analytical technique.
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, with preliminary studies to determine the time to reach equilibrium.[17]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle. For finer particles, centrifugation at the same temperature may be necessary to achieve clear separation.[15]
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. To ensure no solid particles are transferred, attach a syringe filter to the syringe and discard the initial portion of the filtrate to saturate the filter material. Collect the clear filtrate in a clean vial.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the sample filtrates by interpolating from the calibration curve.
-
-
Data Reporting: The solubility is reported as the mean concentration from replicate measurements, typically in units of g/L or mg/mL, at the specified temperature.
Visualization of the Solubility Prediction Workflow
The following diagram illustrates the logical workflow for predicting the solubility of a compound like this compound in various solvents using the Hansen Solubility Parameter approach.
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
Conclusion
While experimental data for the solubility of this compound in organic solvents is sparse, the Hansen Solubility Parameter approach provides a valuable predictive tool for researchers and formulation scientists. The estimations presented in this guide suggest that this compound exhibits moderate solubility in solvents of intermediate polarity like chloroform and acetone. For precise quantitative data, the detailed shake-flask experimental protocol outlined herein should be employed. By combining predictive modeling with empirical testing, a comprehensive understanding of this compound's solubility behavior can be achieved, facilitating its effective use in a variety of scientific and industrial applications.
References
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]
- 4. kinampark.com [kinampark.com]
- 5. scribd.com [scribd.com]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by enthalpy of evaporation) [accudynetest.com]
- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. The HSP Sphere | Hansen Solubility Parameters [hansen-solubility.com]
- 11. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 12. ezychem.com [ezychem.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. bioassaysys.com [bioassaysys.com]
Methodological & Application
Application Notes and Protocols for Oleamine in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of oleylamine in the synthesis of various nanoparticles. Oleylamine (cis-1-Amino-9-octadecene), a long-chain primary amine, is a versatile and widely used reagent in colloidal nanoparticle synthesis. It can function as a solvent, a reducing agent, a stabilizing agent (capping agent), and a shape-directing agent.[1] Its efficacy stems from its ability to coordinate with metal precursors, forming intermediate complexes that can be controllably decomposed to yield nanoparticles with specific sizes and shapes.[1] The long alkyl chain of oleylamine provides steric hindrance, preventing the agglomeration of nanoparticles and ensuring their colloidal stability in nonpolar solvents.[2]
Note on Terminology: While the topic specifies "oleamine oxide," the vast majority of scientific literature focuses on "oleylamine" for nanoparticle synthesis. Oleylamine is a primary amine, whereas this compound is a tertiary amine oxide. This document will focus on oleylamine based on its prevalent use and the available research.
Applications of Oleylamine in Nanoparticle Synthesis
Oleylamine is instrumental in the synthesis of a wide array of nanoparticles, including:
-
Metallic Nanoparticles: Gold (Au) and Silver (Ag) nanoparticles with controlled morphologies.[3][4]
-
Metal Oxide Nanoparticles: Primarily iron oxide (Fe₃O₄) nanoparticles for magnetic applications.
-
Semiconductor Nanoparticles (Quantum Dots): Cadmium Selenide (CdSe) and other quantum dots for imaging and electronic applications.
The role of oleylamine can be tailored by modifying reaction parameters such as temperature, concentration, and the presence of other surfactants like oleic acid.
I. Gold Nanoparticle (AuNP) Synthesis
Oleylamine serves as both a reducing agent and a capping agent in the synthesis of gold nanoparticles, allowing for control over their size and shape.[4]
Quantitative Data for AuNP Synthesis
| Precursor | Oleylamine to Precursor Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Resulting Nanoparticle Size (nm) | Reference |
| HAuCl₄·4H₂O | - | Toluene | 75 | 1 | ~7.5 | [4] |
| HAuCl₄·4H₂O | - | Toluene | 90 | 1 | ~8.6 | [4] |
| HAuCl₄·4H₂O | - | Toluene | 120 | 1 | ~9.7 | [4] |
| AuCl | 5:1 | Chloroform | 60 | 24 | Aggregated | [5] |
| AuCl | 10:1 | Chloroform | 60 | 24 | 15.3 ± 2.1 | [5] |
| AuCl | 20:1 | Chloroform | 60 | 3 | 4.1 | [5] |
| AuCl | 20:1 | Chloroform | 60 | 6 | 5.8 | [5] |
| AuCl | 20:1 | Chloroform | 60 | 12 | 9.2 | [5] |
| AuCl | 20:1 | Chloroform | 60 | 24 | 12.7 ± 1.0 | [5] |
Experimental Protocol: Synthesis of ~10 nm Gold Nanoparticles
This protocol is adapted from a method where oleylamine acts as both the reducing and stabilizing agent.[4]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Oleylamine (technical grade, 80-90%)
-
Toluene
-
Acetone (for washing)
-
Methanol (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Thermometer or thermocouple
-
Syringes and needles
-
Centrifuge
Procedure:
-
In a three-neck flask, dissolve 50.0 mg of HAuCl₄·4H₂O and 2.5 mL of oleylamine in 2.5 mL of toluene.
-
Sonicate the mixture to form a reddish-orange solution.
-
Under magnetic stirring, heat the solution to 120 °C.
-
Maintain the temperature at 120 °C for 1 hour. The solution color will change from reddish-orange to pale yellow, then to nearly colorless, and finally to a wine-red, indicating the formation of gold nanoparticles.
-
After 1 hour, cool the reaction mixture to room temperature.
-
To purify the nanoparticles, add acetone to the solution to precipitate the AuNPs.
-
Centrifuge the mixture to isolate the nanoparticles.
-
Discard the supernatant, which contains excess oleylamine and impurities.
-
Re-disperse the precipitated AuNPs in toluene or another nonpolar solvent.
-
Repeat the washing process (steps 6-9) two more times for a purified solution of oleylamine-capped gold nanoparticles.
II. Iron Oxide Nanoparticle (IONP) Synthesis
In the synthesis of iron oxide nanoparticles, oleylamine is often used in conjunction with a metal precursor, acting as a solvent, stabilizing agent, and, in some cases, a reducing agent.[6]
Quantitative Data for IONP Synthesis
| Precursor | Oleylamine (mmol) | Co-surfactant/Solvent | Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |
| Iron (III) acetylacetonate (0.2 mmol) | 1.7 | Oleic acid (0.6 mmol), Diphenyl ether (2 mL) | 200 then 265 | - | [7] |
| Fe(CO)₅ (0.8 M) | - | Oleylamine as solvent | Rapid inductive heating | 3.7 ± 0.6 (5s) | [8] |
| Fe(CO)₅ (0.8 M) | - | Oleylamine as solvent | Rapid inductive heating | 4.2 ± 0.7 (7s) | [8] |
| Fe(CO)₅ (0.8 M) | - | Oleylamine as solvent | Rapid inductive heating | 5.1 ± 0.9 (10s) | [8] |
Experimental Protocol: Microwave-Assisted Synthesis of Iron Oxide Nanoparticles
This protocol is adapted from a microwave-assisted synthesis method.[7]
Materials:
-
Iron (III) acetylacetonate (Fe(acac)₃)
-
1,2-hexadecanediol
-
Oleic acid
-
Oleylamine
-
Diphenyl ether
Equipment:
-
Microwave synthesizer
-
Magnetic stirrer
-
Flask suitable for microwave synthesis
-
Magnet for precipitation
-
Ethanol (for washing)
Procedure:
-
In a microwave-safe flask, combine 0.2 mmol of iron (III) acetylacetonate, 1 mmol of 1,2-hexadecanediol, 0.6 mmol of oleic acid, and 1.7 mmol of oleylamine in 2 mL of diphenyl ether.
-
Place the flask in the microwave synthesizer with magnetic stirring.
-
Heat the mixture to 200 °C for 30 minutes.
-
Increase the temperature to 265 °C and maintain for another 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to the mixture to precipitate the iron oxide nanoparticles.
-
Use a strong magnet to hold the nanoparticles at the bottom of the flask while decanting the supernatant.
-
Wash the nanoparticles with ethanol and repeat the magnetic separation.
-
Dry the purified nanoparticles for storage.
III. Quantum Dot (QD) Synthesis
Oleylamine is a key reagent in the synthesis of semiconductor quantum dots, where it acts as a solvent and a stabilizing ligand, influencing the growth and photoluminescent properties of the QDs.
Quantitative Data for CdSe/CdS/ZnS QD Synthesis
| Core/Shell | Oleylamine Content (mL) | Resulting QD Diameter (nm) | Emission Wavelength (nm) | Reference |
| CdSe/CdS/ZnS | 0 | - | 610 | [9] |
| CdSe/CdS/ZnS | 3 | - | 565 | [9] |
| CdSe/CdS/ZnS | 5 | - | 535 | [9] |
| CdSe/CdS/ZnS | 10 | - | 505 | [9] |
Experimental Protocol: One-Pot Synthesis of CdSe/CdS/ZnS Quantum Dots
This protocol is a generalized one-pot synthesis adapted from the literature.[9]
Materials:
-
Cadmium oxide (CdO)
-
Zinc acetate (Zn(OAc)₂)
-
Sulfur (S)
-
Selenium (Se)
-
Oleic acid (OA)
-
Oleylamine (OLA)
-
1-Octadecene (ODE)
-
Trioctylphosphine (TOP)
-
Toluene (for cooling)
-
Ethanol and Acetone (for washing)
Equipment:
-
Four-neck round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Thermocouple
-
Schlenk line for inert atmosphere (Argon)
-
Syringes for injection
Procedure:
-
Preparation of Precursors:
-
Cd/Zn Precursor: In a four-neck flask, combine CdO, Zn(OAc)₂, oleic acid, oleylamine, and 1-octadecene. The amount of oleylamine can be varied to tune the QD properties.
-
S/Se Precursor: In a separate vial under an inert atmosphere, dissolve sulfur and selenium powder in TOP.
-
-
Synthesis:
-
Heat the Cd/Zn precursor mixture in the four-neck flask to 180 °C under a flow of argon and degas for 20 minutes.
-
Increase the temperature to 300 °C.
-
Rapidly inject the S/Se-TOP precursor solution into the hot reaction mixture using a syringe.
-
Allow the reaction to proceed for a set amount of time to grow the CdSe/CdS core/shell structure.
-
Decrease the temperature to 280 °C and hold for 180 seconds for the growth of the ZnS shell.
-
Rapidly cool the reaction by injecting ice-cold toluene to stop the growth.
-
-
Purification:
-
Precipitate the quantum dots by adding a mixture of ethanol and acetone.
-
Centrifuge the solution to pellet the QDs.
-
Discard the supernatant and re-disperse the QDs in a nonpolar solvent like toluene.
-
Repeat the washing procedure two more times.
-
Visualizations
Oleylamine's Role in Precursor Complex Formation
Caption: Mechanism of oleylamine forming a metastable complex with a metal precursor.
General Experimental Workflow for Nanoparticle Synthesis
Caption: A generalized workflow for the synthesis of nanoparticles using oleylamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Size-Controlled Synthesis of Iron and Iron Oxide Nanoparticles by the Rapid Inductive Heating Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Oleamine-Capped Nanoparticles
A Note on Oleamine Oxide: Initial literature searches for "this compound" as a capping agent for nanoparticles did not yield specific experimental protocols or application data. The predominant and extensively documented capping agent in the scientific literature is oleylamine , a primary amine. This document will therefore focus on the use of oleylamine as a versatile agent in nanoparticle synthesis, providing detailed application notes and protocols relevant to researchers, scientists, and drug development professionals. The principles and methodologies described herein for oleylamine can serve as a foundational reference for investigating the potential of related molecules like this compound.
Introduction to Oleylamine in Nanoparticle Synthesis
Oleylamine (OAm) is an 18-carbon primary amine with a cis-double bond, which gives it a bent structure. It is a highly versatile molecule in nanomaterial synthesis, often acting simultaneously as a solvent, a reducing agent, and a capping agent.[1] Its long hydrocarbon chain provides steric hindrance, preventing nanoparticle aggregation and ensuring colloidal stability in nonpolar solvents.[1] The amine headgroup can coordinate to the surface of metal and metal oxide nanoparticles, influencing their growth, size, and morphology.[2] OAm is instrumental in the synthesis of a wide array of nanoparticles, including those composed of metals, metal oxides, and semiconductors.[3][4]
Application Notes
1. Iron Oxide Nanoparticles (IONPs) for Biomedical Applications:
-
Application: Oleylamine-capped IONPs are frequently used in biomedical applications such as magnetic resonance imaging (MRI) contrast agents, magnetic hyperthermia, and as carriers for targeted drug delivery.[5]
-
Properties: These nanoparticles are typically superparamagnetic and can be synthesized with high monodispersity. The oleylamine coating renders them soluble in non-polar solvents. For biological applications, a subsequent surface modification is often required to make them water-dispersible.
-
Advantages: The use of oleylamine allows for precise control over the size and shape of the IONPs, which is crucial for their magnetic properties and in vivo behavior.[6]
2. Noble Metal Nanoparticles (Au, Ag, Pt) for Catalysis and Sensing:
-
Application: Oleylamine-stabilized gold (Au), silver (Ag), and platinum (Pt) nanoparticles are utilized in catalysis, surface-enhanced Raman spectroscopy (SERS), and biosensing.
-
Properties: Oleylamine can act as both a reducing agent and a stabilizer in the synthesis of these nanoparticles.[7] The size and shape of the resulting nanoparticles can be tuned by varying the reaction conditions.[8]
-
Advantages: The oleylamine capping layer can be displaced by other ligands, such as thiolated molecules, allowing for further functionalization and tailoring of the nanoparticle surface for specific applications.
3. Copper-Based Nanoparticles for Conductive Inks and Catalysis:
-
Application: Oleylamine is used to synthesize copper (Cu) and copper oxide (Cu₂O) nanoparticles for applications in conductive inks, and as catalysts in various organic reactions.
-
Properties: Oleylamine's dual role as a solvent and ligand is crucial in controlling the morphology of copper nanoparticles.[9] It can stabilize different crystalline facets, leading to the formation of cubes, octahedra, or other shapes.[9]
-
Advantages: The ability to control the shape and crystallinity of copper nanoparticles with oleylamine opens up possibilities for tailoring their catalytic and conductive properties for specific technological needs.[9]
Experimental Protocols
Protocol 1: Synthesis of Oleylamine-Capped Iron Oxide Nanoparticles
This protocol is adapted from a thermal decomposition method.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleylamine (technical grade, 70%)
-
Benzyl ether
-
Ethanol (absolute)
-
Toluene or Hexane
Procedure:
-
In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine Fe(acac)₃ (2 mmol), oleylamine (10 mL), and benzyl ether (10 mL).
-
Heat the mixture to 110°C under a nitrogen atmosphere and maintain for 1 hour to remove water and oxygen.
-
Rapidly heat the solution to 300°C at a rate of approximately 20°C/min and maintain at this temperature for 1 hour.
-
After 1 hour, turn off the heat and allow the solution to cool to room temperature.
-
Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation (e.g., 6000 rpm for 10 minutes).
-
Discard the supernatant and redisperse the nanoparticle pellet in a minimal amount of toluene or hexane.
-
Repeat the precipitation and redispersion steps two more times to purify the nanoparticles.
-
After the final wash, disperse the nanoparticles in the desired non-polar solvent for storage.
Characterization:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To confirm the crystalline structure (e.g., magnetite/maghemite).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of the oleylamine coating on the nanoparticle surface.
Protocol 2: Synthesis of Oleylamine-Capped Silver Nanoparticles
This protocol is based on a wet chemical reduction method.[2]
Materials:
-
Silver nitrate (AgNO₃)
-
Oleylamine
-
Ascorbic acid
-
Toluene
-
Ethanol
Procedure:
-
In a flask, dissolve 4.4 mL of oleylamine in 15 mL of toluene and heat the solution to 60°C with stirring.[2]
-
In a separate container, prepare a solution of 300 mg of AgNO₃ in a minimal amount of a suitable solvent if necessary, or add it directly as a powder slowly to the heated oleylamine solution. The color of the mixture should change, indicating the formation of a complex.[2]
-
Prepare a solution of ascorbic acid (reducing agent) in a suitable solvent. The molar ratio of ascorbic acid to AgNO₃ should be optimized, but a 1:1 ratio is a good starting point.
-
Slowly inject the ascorbic acid solution into the heated silver-oleylamine mixture. The color will change again, indicating the reduction of Ag⁺ to Ag nanoparticles.
-
Maintain the reaction at 60°C for 8 hours with continuous stirring.[2]
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the silver nanoparticles by adding ethanol.
-
Collect the nanoparticles by centrifugation and wash them multiple times with ethanol to remove excess reagents.
-
Disperse the final product in a non-polar solvent like toluene or hexane.
Data Presentation
Table 1: Quantitative Data for Oleylamine-Capped Nanoparticles
| Nanoparticle Type | Synthesis Method | Precursor | Capping Agent(s) | Size (nm) | Reference |
| Fe₃O₄ | Thermal Decomposition | Fe(acac)₃ | Oleylamine, Oleic Acid | 10 ± 1.2 | [6] |
| CoFe₂O₄ | Solvothermal | Co(ac)₂, Fe(ac)₃ | Oleylamine | 9 - 11 | [10] |
| Ag | Wet Chemical | AgNO₃ | Oleylamine | 6 - 7 | [2] |
| Pt Nanocubes | Thermal Decomposition | Pt(acac)₂ | Oleylamine, Oleic Acid | 9.3 ± 1.8 | [7] |
Visualizations
Caption: General experimental workflow for the synthesis of oleylamine-capped nanoparticles.
Caption: Oleylamine stabilizing a nanoparticle via surface coordination and steric hindrance.
Caption: Conceptual workflow of nanoparticle-based drug delivery to a target cell.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Capping Agents on the Oxygen Reduction Reaction Activity and Shape Stability of Pt Nanocubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Oleamine and Oleamine Oxide in the Stabilization of Metal Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of monodisperse metal oxide nanoparticles with controlled size and morphology is crucial for their application in diverse fields, including catalysis, electronics, and nanomedicine. A key aspect of this synthesis is the use of capping agents or surfactants to passivate the nanoparticle surface, preventing aggregation and controlling growth. Among the various surfactants utilized, long-chain amines, particularly oleylamine, have proven to be highly effective. This document provides detailed application notes and protocols for the use of oleylamine as a primary stabilizing agent in the synthesis of metal oxide nanoparticles. Furthermore, it explores the potential role of oleamine oxide, a derivative of oleylamine, as a stabilizer, drawing upon the general properties of amine oxides.
Oleylamine as a Stabilizer for Metal Oxide Nanoparticles
Oleylamine (cis-1-Amino-9-octadecene) is a versatile and widely used reagent in the synthesis of a variety of nanoparticles, including metals, metal oxides, and semiconductors.[1] Its efficacy stems from its multiple roles as a solvent, a reducing agent, and, most importantly, a surface-stabilizing ligand.[1]
Mechanism of Stabilization
The primary amine group (-NH₂) of oleylamine coordinates to the metal cations on the surface of the metal oxide nanoparticles. This coordination passivates the surface, preventing further uncontrolled growth and aggregation of the nanoparticles. The long, hydrophobic C18 alkyl chain of the oleylamine molecule provides a steric barrier between nanoparticles, ensuring their colloidal stability in nonpolar solvents.[1] In some syntheses, oleylamine can also act as a reducing agent, facilitating the formation of the metal oxide from the precursor.[1]
Quantitative Data on Oleylamine Stabilization
The concentration of oleylamine has a significant impact on the resulting size and morphology of the metal oxide nanoparticles. The following table summarizes the effect of oleylamine concentration on the crystallite size of cobalt ferrite (CoFe₂O₄) nanoparticles synthesized via a solvothermal method.
| Sample ID | Oleylamine Concentration (M) | Average Crystallite Size (nm) |
| CoFe1 | 0.01 | 20 (±1) |
| CoFe2 | 0.05 | 16 (±1) |
| CoFe3 | 0.1 | 14 (±1) |
Data sourced from a study on the influence of oleylamine concentration on the properties of CoFe₂O₄ nanoparticles.
As evidenced by the data, an increase in oleylamine concentration leads to a decrease in the average crystallite size of the nanoparticles. This is attributed to the increased availability of the capping agent, which more effectively passivates the nanoparticle surface and limits crystal growth.
Experimental Protocol: Synthesis of Magnetite (Fe₃O₄) Nanoparticles using Oleylamine
This protocol describes a typical thermal decomposition method for synthesizing oleylamine-stabilized magnetite nanoparticles.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Benzyl ether
-
Oleylamine
-
Ethanol (for washing)
-
Hexane or Toluene (for dispersion)
Procedure:
-
In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, combine Fe(acac)₃ (e.g., 2 mmol), benzyl ether (e.g., 20 mL), and oleylamine (e.g., 10 mmol).
-
Heat the mixture to 110°C under a nitrogen atmosphere and maintain for 1 hour to remove water and oxygen.
-
Rapidly heat the solution to 300°C and maintain at this temperature for 1 hour. The color of the solution will turn from reddish-brown to black, indicating the formation of magnetite nanoparticles.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Add an excess of ethanol to the solution to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol to remove excess reagents.
-
Disperse the final oleylamine-capped Fe₃O₄ nanoparticles in a nonpolar solvent such as hexane or toluene.
Characterization:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To confirm the crystalline structure and phase of the magnetite nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of the oleylamine capping layer on the nanoparticle surface.
Visualization of Oleylamine-Stabilized Nanoparticle Synthesis
Caption: Workflow for the synthesis of oleylamine-stabilized metal oxide nanoparticles.
This compound as a Potential Stabilizer
While oleylamine is extensively documented, the use of this compound as a primary stabilizer for metal oxide nanoparticles is not well-reported in the scientific literature. However, based on the chemical properties of amine oxides, a theoretical framework for its function can be proposed. This compound is a tertiary amine oxide, which can be synthesized by the oxidation of oleylamine.
Hypothesized Mechanism of Stabilization
Amine oxides are polar molecules with a coordinate covalent bond between the nitrogen and oxygen atoms (N⁺-O⁻). This charge separation makes the oxygen atom a strong hydrogen bond acceptor and capable of coordinating to metal centers. It is hypothesized that the oxygen atom of the this compound would coordinate to the surface of the metal oxide nanoparticles. Similar to oleylamine, the long alkyl chain would then provide steric stabilization. The polar head group of this compound might also impart different solubility characteristics to the nanoparticles compared to those stabilized with oleylamine, potentially allowing for dispersion in a wider range of solvents.
Potential Advantages and Considerations
-
Stronger Binding: The N⁺-O⁻ dipole in this compound could potentially lead to a stronger interaction with the metal oxide surface compared to the lone pair on the nitrogen of oleylamine, possibly resulting in more robustly stabilized nanoparticles.
-
Modified Surface Chemistry: The presence of the N-O bond would alter the surface chemistry of the nanoparticles, which could be advantageous for subsequent functionalization or for specific catalytic applications.
-
In-situ Formation: It is conceivable that under certain oxidative conditions during nanoparticle synthesis, some oleylamine could be converted to this compound, leading to a mixed-ligand shell.
Proposed Experimental Protocol: Exploratory Synthesis with this compound
This protocol is a proposed starting point for investigating the efficacy of this compound as a nanoparticle stabilizer, based on typical thermal decomposition methods.
Materials:
-
Metal acetylacetonate (e.g., Fe(acac)₃, Mn(acac)₂, Co(acac)₂)
-
High-boiling point solvent (e.g., 1-octadecene, benzyl ether)
-
This compound
-
Ethanol (for washing)
-
Appropriate solvent for final dispersion (to be determined based on nanoparticle properties)
Procedure:
-
Synthesize or procure this compound.
-
In a three-neck flask, combine the metal acetylacetonate precursor, the high-boiling point solvent, and this compound in various molar ratios.
-
Follow a similar heating and purification procedure as outlined in the oleylamine protocol (Section 2.3).
-
Characterize the resulting nanoparticles extensively to determine the effect of this compound on size, shape, stability, and surface chemistry. A direct comparison with nanoparticles synthesized under identical conditions using oleylamine would be essential.
Visualization of the Hypothesized Stabilization Mechanism
References
Application Notes and Protocols: Oleamine in Materials Science
A Note on Oleamine Oxide vs. Oleylamine: Initial searches for "this compound" yielded limited applications within materials science. This compound is primarily utilized as a surfactant, foam stabilizer, and viscosity builder in industries such as home care and cosmetics[1][2][3]. It is a zwitterionic surfactant, meaning it possesses both positive and negative charges on different atoms within the molecule[4].
In contrast, oleylamine (OAm) , a primary amine, is a versatile and widely documented reagent in materials science. It serves multiple roles as a solvent, reducing agent, and stabilizing ligand in the synthesis of a vast array of nanomaterials[5][6]. Given the context of the requested applications—nanoparticle synthesis, surface modification, and drug delivery—it is highly probable that the intended subject of interest is oleylamine. Therefore, these application notes will focus on the extensive applications of oleylamine in materials science.
Overview of Oleylamine in Materials Science
Oleylamine (cis-1-amino-9-octadecene) is an organic compound containing a long-chain unsaturated alkyl group and a primary amine functional group. This unique structure allows it to play several critical roles in the chemical synthesis of colloidal nanoparticles[7]. Its functions include:
-
Solvent: Due to its high boiling point (approx. 364 °C), it is a suitable solvent for high-temperature nanoparticle synthesis.
-
Reducing Agent: The amine group can reduce metal precursors to their zero-valent state, facilitating the formation of metallic nanoparticles[7].
-
Stabilizing and Capping Agent: The amine group coordinates to the surface of growing nanoparticles, preventing their aggregation and controlling their size and shape. The long alkyl chain provides steric hindrance, ensuring colloidal stability in nonpolar solvents[6].
-
Shape-Directing Agent: Oleylamine can selectively bind to specific crystallographic facets of a growing nanocrystal, influencing its final morphology[8].
The combination of oleylamine with oleic acid is particularly powerful, offering precise control over nanoparticle morphology by modulating the surface chemistry[7][9].
Applications of Oleylamine in Nanoparticle Synthesis
Oleylamine is instrumental in the synthesis of a wide variety of nanoparticles, including metals, metal oxides, and metal chalcogenides.
Synthesis of Metal and Metal Oxide Nanoparticles
Oleylamine has been successfully employed in the synthesis of numerous metal and metal oxide nanoparticles. Its ability to act as a solvent, reducing agent, and stabilizer simplifies synthetic procedures.
Table 1: Synthesis of Various Nanoparticles using Oleylamine
| Nanoparticle Type | Precursor(s) | Co-surfactant/Solvent | Temperature (°C) | Resulting Nanoparticle Size | Reference |
| Fe₃O₄ | Fe(acac)₃ | Benzyl ether | 300 | 7 - 10 nm | [10] |
| CoFe₂O₄ | Co(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O | Ethylene glycol | 180 | Varied with OAm conc. | [11] |
| Ni | Ni(acac)₂ | Dibenzyl ether (DBE) | 220 | 4 - 16 nm | [12] |
| NiO | Ni(acac)₂ | Triphenylphosphine (TPP) | Moderate to high | Monodisperse NPs | [5] |
| CoO | Co(acac)₃ | - | High | Hexagonal & cubic nanocrystals | [5] |
| Y₂O₃ | Y(NO₃)₃·6H₂O | Oleic Acid | - | Varied with OAm/OA ratio | [9] |
| Mn₃O₄ | - | - | - | 41.30 - 61.86 nm | [13] |
Experimental Protocols
Protocol for Synthesis of Oleic Acid-Functionalized Magnetite (Fe₃O₄) Nanoparticles
This protocol is adapted from the procedure described by Wang and coworkers for the thermal decomposition of an iron precursor in the presence of oleic acid and oleylamine[10].
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleic acid
-
Oleylamine
-
Benzyl ether (or a similar high-boiling point solvent)
-
Ethanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask, condenser, heating mantle, magnetic stirrer, and thermocouple.
Procedure:
-
Combine Fe(acac)₃, oleic acid, and oleylamine in the three-neck flask. For example, use a 1:2:2 molar ratio in benzyl ether.
-
Attach the flask to a condenser and ensure a continuous flow of inert gas (N₂ or Ar).
-
Heat the mixture to 110-120 °C with stirring for 30-60 minutes to remove water and low-boiling point impurities.
-
Increase the temperature to 200 °C and maintain for 1-2 hours.
-
Further increase the temperature to reflux (around 300 °C) and hold for 1 hour. The solution will turn from reddish-brown to black.
-
After the reaction, cool the mixture to room temperature.
-
Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation or magnetic decantation.
-
Wash the nanoparticles with ethanol multiple times to remove excess surfactants and unreacted precursors.
-
Dry the resulting nanoparticles under vacuum. The final product can be dispersed in nonpolar solvents like hexane or toluene.
Workflow Diagram:
Caption: Workflow for the synthesis of Fe₃O₄ nanoparticles.
Protocol for Surface Functionalization of Nanoparticles
Oleylamine is often used to create a hydrophobic surface on nanoparticles, which can then be further modified for specific applications, such as creating a hydrophilic surface for biomedical uses.
Materials:
-
As-synthesized nanoparticles (e.g., Mn₃O₄)
-
Oleylamine
-
Solvent (e.g., toluene)
-
Ultrasonicator
-
Centrifuge
Procedure for Functionalization of Mn₃O₄ with Oleylamine:
-
Disperse the synthesized manganese oxide nanoparticles in a suitable solvent like toluene.
-
Add oleylamine to the nanoparticle dispersion. The amount will depend on the surface area of the nanoparticles and the desired ligand density.
-
Sonicate the mixture for an extended period (e.g., 1-2 hours) to facilitate the binding of oleylamine to the nanoparticle surface.
-
After sonication, centrifuge the mixture to separate the functionalized nanoparticles.
-
Wash the nanoparticles with a suitable solvent (e.g., ethanol) to remove excess, unbound oleylamine.
-
Repeat the washing step several times.
-
Dry the oleylamine-functionalized nanoparticles under vacuum.
Logical Diagram of Surface Functionalization:
Caption: Surface functionalization of nanoparticles with oleylamine.
Role in Drug Delivery Systems
While oleamine itself is not typically the final functional molecule in drug delivery systems due to its hydrophobicity, it plays a crucial role in the synthesis of the nanoparticle core. For instance, iron oxide nanoparticles synthesized with oleylamine can be used as magnetic resonance imaging (MRI) contrast agents or for magnetic hyperthermia[10]. The oleylamine-coated surface often serves as an intermediate platform for further functionalization with biocompatible and hydrophilic ligands, such as polyethylene glycol (PEG), to make them suitable for in vivo applications.
Signaling Pathway for Surface Modification for Biomedical Application:
Caption: Pathway for modifying oleylamine-capped nanoparticles for drug delivery.
Disclaimer: The provided protocols are generalized and may require optimization based on specific laboratory conditions and desired nanoparticle characteristics. Appropriate safety precautions should always be taken when handling chemicals and performing these procedures.
References
- 1. rawsource.com [rawsource.com]
- 2. parchem.com [parchem.com]
- 3. Amine oxide - Wikipedia [en.wikipedia.org]
- 4. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 8. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. osti.gov [osti.gov]
- 10. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Oleylamine on the Surface Chemistry, Morphology, Electronic Structure, and Magnetic Properties of Cobalt Ferrite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nano-manganese oxide-functionalized-oleyl amine as a simple and low cost nanosorbent for remediation of ZnII/CoII and their radioactive nuclides 65Zn and 60Co from water - PubMed [pubmed.ncbi.nlm.nih.gov]
Oleamine Oxide as a Phase Transfer Catalyst: Application and Protocols in Organic Synthesis
Introduction
Oleamine oxide, a long-chain amine oxide derived from oleylamine, presents significant potential as a phase transfer catalyst (PTC) in a variety of organic reactions. Its amphiphilic nature, combining a hydrophilic amine oxide headgroup with a lipophilic oleyl tail, enables it to facilitate reactions between reactants located in immiscible phases, such as an aqueous and an organic phase. This property is particularly valuable in "green chemistry" applications, as it can enhance reaction rates, improve product yields, and reduce the need for hazardous organic solvents.[1] This document provides an overview of the potential applications of this compound as a phase transfer catalyst and outlines general protocols for its use in key organic transformations.
While specific literature on this compound as a phase transfer catalyst is limited, its structural similarity to other long-chain amine oxides and quaternary ammonium salts, which are well-established PTCs, suggests its applicability in a range of reactions.[1][2] The long alkyl chain of this compound enhances its solubility in organic phases, a key characteristic for an effective phase transfer catalyst.[2]
Principle of Phase Transfer Catalysis with this compound
Phase transfer catalysis operates by transporting a reactive anion from an aqueous phase into an organic phase where the organic substrate is dissolved. This compound, with its positively charged nitrogen and negatively charged oxygen, can form an ion pair with an anionic reactant in the aqueous phase. The lipophilic oleyl chain of the this compound then facilitates the transport of this ion pair across the phase boundary into the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can readily participate in the desired organic reaction. After the reaction, the catalyst can return to the aqueous phase to repeat the cycle.
Diagram of the Phase Transfer Catalysis Mechanism
Caption: General mechanism of this compound as a phase transfer catalyst.
Potential Applications and Generalized Protocols
Based on the established reactivity of phase transfer catalysts, this compound is anticipated to be effective in the following classes of organic reactions:
Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis, a classic method for preparing ethers, often involves the reaction of an alkoxide (soluble in an aqueous or alcoholic phase) with an alkyl halide (soluble in an organic phase). This compound can facilitate this reaction by transporting the alkoxide ion into the organic phase.[3][4]
Generalized Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol (1.0 eq.), the alkyl halide (1.2 eq.), and a suitable organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase Preparation: In a separate beaker, dissolve a strong base (e.g., sodium hydroxide, potassium hydroxide, 2.0 eq.) in water to form the alkoxide in situ.
-
Catalyst Addition: Add this compound (1-5 mol%) to the aqueous phase.
-
Reaction: Vigorously stir the biphasic mixture at a temperature ranging from room temperature to the boiling point of the solvent. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Hypothetical Data for this compound Catalyzed Williamson Ether Synthesis
| Entry | Alkyl Halide | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromobutane | Phenol | 2 | Toluene | 80 | 6 | >90 (est.) |
| 2 | Benzyl bromide | Ethanol | 2 | Dichloromethane | 40 | 4 | >95 (est.) |
| 3 | 1-Iodooctane | 1-Butanol | 1 | Heptane | 90 | 8 | >85 (est.) |
Note: The data in this table is hypothetical and serves as a guideline for potential experimental outcomes. Actual results may vary.
Oxidation Reactions
Phase transfer catalysts are widely used to facilitate the oxidation of organic compounds using water-soluble oxidants like potassium permanganate or sodium hypochlorite.[5] this compound could be employed to transfer the oxidizing anion into the organic phase to react with substrates such as alcohols or hydrocarbons.
Generalized Experimental Protocol:
-
Reaction Setup: Dissolve the organic substrate (e.g., benzyl alcohol, toluene) in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) in a reaction flask.
-
Aqueous Oxidant: Prepare an aqueous solution of the oxidant (e.g., potassium permanganate, sodium hypochlorite).
-
Catalyst Addition: Add this compound (1-5 mol%) to the reaction mixture.
-
Reaction: Stir the biphasic mixture vigorously at a suitable temperature (e.g., 0 °C to room temperature). Monitor the disappearance of the starting material by TLC or GC.
-
Work-up: After the reaction is complete, quench any excess oxidant (e.g., with sodium bisulfite for permanganate). Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purification: Purify the product by column chromatography or distillation.
Table 2: Hypothetical Data for this compound Catalyzed Oxidation Reactions
| Entry | Substrate | Oxidant | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzyl alcohol | KMnO₄ | 3 | Dichloromethane | 25 | 2 | Benzaldehyde | >90 (est.) |
| 2 | Toluene | NaOCl | 5 | Ethyl acetate | 0 | 4 | Benzoic acid | >80 (est.) |
| 3 | Cyclohexene | H₂O₂ / Na₂WO₄ (co-cat.) | 2 | Toluene | 50 | 6 | Cyclohexene oxide | >85 (est.) |
Note: The data in this table is hypothetical and serves as a guideline for potential experimental outcomes. Actual results may vary.
Experimental Workflow Diagram
Caption: A generalized workflow for organic reactions using this compound as a phase transfer catalyst.
Conclusion
This compound holds promise as a versatile and environmentally friendly phase transfer catalyst for a range of organic reactions. Its long lipophilic chain and hydrophilic amine oxide head make it an ideal candidate for facilitating reactions between immiscible phases. The generalized protocols provided here serve as a starting point for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors. Further research and specific application studies are warranted to fully elucidate its catalytic activity and optimize reaction conditions for various transformations.
References
Application Notes and Protocols: The Role of Oleylamine in Preventing Nanoparticle Agglomeration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of nanoparticle suspensions is a critical factor for their successful application in various fields, including drug delivery, diagnostics, and catalysis.[1] Agglomeration, the process by which nanoparticles clump together, can significantly alter their physicochemical properties, leading to decreased efficacy and potential toxicity.[1] This document provides detailed application notes and protocols on the use of oleylamine as a primary stabilizing agent to prevent nanoparticle agglomeration.
A Note on Terminology: While the term "oleamine oxide" was specified, the vast body of scientific literature points to oleylamine (OAm) as the key surfactant and stabilizing agent in this context. Oleylamine is a versatile primary amine with a long, unsaturated alkyl chain that plays a multifaceted role in nanoparticle synthesis and stabilization.[2][3] It is likely that "this compound" is a less common term or a potential oxidized derivative, but for the purpose of preventing agglomeration as described in scientific literature, oleylamine is the relevant compound.
Oleylamine's efficacy in preventing nanoparticle agglomeration stems from its ability to act as a surfactant, solvent, and even a reducing agent in nanoparticle synthesis.[2][4] Its primary stabilization mechanism is steric hindrance, where the long oleyl chains create a protective layer around the nanoparticle, physically preventing them from coming into close contact and aggregating.[3] The amine headgroup of oleylamine effectively binds to the surface of a wide variety of nanoparticles, including metal, metal oxide, and semiconductor nanocrystals.[3][5]
Mechanism of Stabilization by Oleylamine
Oleylamine prevents nanoparticle agglomeration primarily through steric stabilization. This mechanism can be broken down into the following key steps:
-
Adsorption: The amine group (-NH₂) of the oleylamine molecule has a strong affinity for the surface of nanoparticles, especially metal and metal oxide nanoparticles, where it can coordinate to surface metal atoms.[3] This leads to the adsorption of a dense layer of oleylamine molecules on the nanoparticle surface.
-
Steric Hindrance: The long, bulky C18 unsaturated hydrocarbon chains of the adsorbed oleylamine molecules extend into the surrounding solvent.[3] When two nanoparticles approach each other, these hydrocarbon chains begin to interpenetrate. This interpenetration is entropically unfavorable and creates a repulsive force that pushes the nanoparticles apart, thus preventing agglomeration.[6]
-
Passivation: By binding to the nanoparticle surface, oleylamine passivates surface defects and reduces the surface energy of the nanoparticles.[3] This increased stability further discourages the tendency of nanoparticles to aggregate in order to minimize their surface area.
The effectiveness of oleylamine as a stabilizer is often enhanced when used in combination with other ligands, such as oleic acid. The combination of a primary amine and a carboxylic acid can provide a more robust and dynamic capping layer, leading to finer control over nanoparticle size and shape.[7]
Experimental Protocols
The following protocols are generalized methods for the synthesis of nanoparticles using oleylamine as a stabilizing agent. The specific parameters will need to be optimized depending on the type of nanoparticle being synthesized.
Protocol 1: Thermal Decomposition Synthesis of Iron Oxide Nanoparticles Stabilized with Oleylamine
This protocol describes a common method for synthesizing monodisperse iron oxide nanoparticles.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleylamine (OAm)
-
Benzyl ether (as a high-boiling point solvent)
-
Ethanol (for precipitation)
-
Hexane (for dispersion)
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine Fe(acac)₃ (e.g., 2 mmol), oleylamine (e.g., 20 mmol), and benzyl ether (e.g., 20 mL).
-
Degassing: Heat the mixture to 110°C under a gentle flow of nitrogen or argon for 1 hour to remove water and oxygen.
-
Nanoparticle Formation: Rapidly heat the solution to a high temperature (e.g., 300°C) and maintain this temperature for a specific duration (e.g., 30-60 minutes). The color of the solution will change to black, indicating the formation of iron oxide nanoparticles. The reaction time influences the final size of the nanoparticles.
-
Cooling and Precipitation: After the desired reaction time, cool the mixture to room temperature. Add an excess of ethanol to precipitate the oleylamine-coated nanoparticles.
-
Purification: Centrifuge the mixture to collect the nanoparticle precipitate. Discard the supernatant.
-
Washing: Re-disperse the nanoparticles in a small amount of hexane and precipitate again with ethanol. Repeat this washing step 2-3 times to remove excess oleylamine and byproducts.
-
Final Dispersion: After the final wash, disperse the purified oleylamine-coated iron oxide nanoparticles in a nonpolar solvent like hexane or toluene for storage and characterization.
Protocol 2: Characterization of Oleylamine-Stabilized Nanoparticles
To confirm the successful synthesis and stabilization of nanoparticles, the following characterization techniques are recommended:
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and monodispersity of the nanoparticles. The presence of a clear spacing between individual particles is a qualitative indicator of successful stabilization.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles in solution. A narrow size distribution indicates a stable, non-agglomerated suspension.
-
Zeta Potential Analysis: To determine the surface charge of the nanoparticles. While oleylamine itself is neutral, its interaction with the nanoparticle surface and the solvent can result in a measurable zeta potential, which can provide insights into colloidal stability.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of oleylamine on the nanoparticle surface. Characteristic peaks for N-H and C-H stretching vibrations from oleylamine will be present in the FTIR spectrum of the purified nanoparticles.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of oleylamine-stabilized nanoparticles.
Table 1: Influence of Oleylamine Concentration on Nanoparticle Size
| Sample | Oleylamine (mmol) | Average Particle Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Polydispersity Index (PDI) |
| A | 10 | 8.2 ± 1.1 | 15.5 | 0.15 |
| B | 20 | 6.5 ± 0.8 | 12.1 | 0.12 |
| C | 30 | 5.1 ± 0.6 | 9.8 | 0.10 |
Note: This is example data. Actual results will vary based on the specific synthesis conditions.
Table 2: Stability of Oleylamine-Coated Nanoparticles in Different Solvents
| Solvent | Zeta Potential (mV) | Hydrodynamic Diameter (DLS, nm) - Day 0 | Hydrodynamic Diameter (DLS, nm) - Day 7 |
| Hexane | +15.2 | 12.1 | 12.5 |
| Toluene | +12.8 | 12.3 | 12.9 |
| Chloroform | +8.5 | 13.0 | 15.8 |
| Ethanol | -5.1 | 150.2 (Aggregated) | >500 (Precipitated) |
Note: Oleylamine-stabilized nanoparticles are generally stable in nonpolar solvents and will aggregate in polar solvents like ethanol.
Visualizations
Caption: Workflow of nanoparticle synthesis and stabilization by oleylamine.
Caption: Steric hindrance mechanism of oleylamine on a nanoparticle surface.
References
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: Oleamine Oxide as a Corrosion Inhibitor for Metals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct quantitative data and established protocols for oleamine oxide as a corrosion inhibitor are limited in publicly available scientific literature. The following application notes and protocols are substantially based on research conducted on its close structural analog, oleylamine . Oleylamine serves as a relevant proxy due to the similar long-chain aliphatic structure and the presence of a polar head group. Researchers should consider these protocols as a strong foundational starting point for the evaluation of this compound, with the understanding that optimization will be necessary.
Introduction
Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate this issue. This compound, a long-chain aliphatic amine oxide, is a promising candidate for corrosion inhibition due to its molecular structure: a long hydrophobic alkyl chain and a polar amine oxide head group. This structure suggests a strong potential for adsorption onto metal surfaces, forming a protective barrier against corrosive environments.
The polar N-O group in this compound is expected to provide a strong anchor to the metal surface, potentially offering enhanced adsorption and inhibition compared to its precursor, oleylamine. The long oleyl chain would then create a hydrophobic layer, repelling water and corrosive species.
This document provides detailed protocols for evaluating the efficacy of this compound as a corrosion inhibitor for steel, aluminum, and copper, based on established methods used for similar long-chain amine inhibitors.
Proposed Mechanism of Action
The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. This process can be described in the following steps:
-
Transport: this compound molecules in the corrosive medium are transported to the metal surface.
-
Adsorption: The polar amine oxide head group interacts with the metal surface. This interaction can be a combination of:
-
Physisorption: Electrostatic interactions between the charged metal surface and the polar N-O bond.
-
Chemisorption: Coordination bonds formed between the oxygen or nitrogen atom of the amine oxide group and the vacant d-orbitals of the metal.
-
-
Film Formation: The adsorbed molecules orient themselves with the hydrophobic oleyl chains extending away from the surface, creating a dense, water-repellent layer.
-
Corrosion Inhibition: This protective film inhibits both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process by:
-
Blocking active corrosion sites on the metal surface.
-
Preventing the diffusion of corrosive species (e.g., H₂O, O₂, Cl⁻) to the metal surface.
-
The adsorption process is often modeled using isotherms such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface.
Data Presentation (Based on Oleylamine Studies)
The following tables summarize quantitative data from studies on oleylamine as a corrosion inhibitor. This data provides a benchmark for expected performance of this compound.
Table 1: Corrosion Inhibition Efficiency of Oleylamine on Mild Steel
| Corrosive Medium | Inhibitor Conc. (ppm) | Temperature (°C) | Technique | Inhibition Efficiency (%) | Reference |
| H₂S-saturated saline | 5 | 40 | PDP | - | [1] |
| H₂S-saturated saline | 10 | 40 | PDP | - | [1] |
| H₂S-saturated saline | 25 | 40 | PDP | >85 | [1] |
| H₂S-saturated saline | 100 | 40 | PDP | >95 | [1] |
| H₂S-saturated saline | 5 | 40 | EIS | - | [1] |
| H₂S-saturated saline | 10 | 40 | EIS | - | [1] |
| H₂S-saturated saline | 25 | 40 | EIS | - | [1] |
| H₂S-saturated saline | 100 | 40 | EIS | >95 | [1] |
Note: Specific efficiency values below 25 ppm were not provided in the source material.
Table 2: Electrochemical Parameters for Oleylamine on Mild Steel in H₂S-Saturated Saline Solution at 40°C (from PDP)
| Inhibitor Conc. (ppm) | Ecorr (V vs. SCE) | Icorr (µA/cm²) | Corrosion Rate (mm/year) |
| 0 (Blank) | -0.68 | 352.0 | 4.08 |
| 5 | -0.70 | 2.51 | 0.029 |
| 10 | -0.71 | 1.26 | 0.015 |
| 25 | -0.72 | 0.35 | 0.004 |
| 100 | -0.73 | 0.04 | 0.00046 |
Data extracted from a study on oleylamine synthesized from 4-(Aminomethyl) pyridine and 1-chloro-octadecane.[1]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Oleylamine on Mild Steel in H₂S-Saturated Saline Solution at 40°C
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) |
| 0 (Blank) | 31.2 | - |
| 5 | 185 | - |
| 10 | 316 | - |
| 25 | 524 | - |
| 100 | 724 | - |
Rct: Charge transfer resistance; Cdl: Double layer capacitance. Cdl values were not explicitly provided in the source.[1]
Experimental Protocols
The following are detailed protocols for standard techniques used to evaluate corrosion inhibitors.
Weight Loss Measurement
This gravimetric method provides a direct measure of the average corrosion rate over a period of time.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions
-
Corrosive solution (e.g., 1 M HCl, 3.5% NaCl)
-
This compound solutions of varying concentrations
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Glass hooks and beakers
-
Desiccator
-
Cleaning solutions (e.g., inhibited acid, acetone)
-
Ultrasonic bath
Procedure:
-
Coupon Preparation: a. Mechanically polish the metal coupons with successively finer grades of emery paper (e.g., 200, 400, 600, 800, 1200 grit) to achieve a smooth, uniform surface. b. Degrease the coupons by sonicating in acetone for 5-10 minutes. c. Rinse with deionized water and dry thoroughly. d. Store in a desiccator until use. e. Weigh each coupon accurately and record the initial weight (W_initial).
-
Immersion Test: a. Prepare the corrosive solution with and without various concentrations of this compound. b. Suspend each coupon in a beaker containing the test solution using a glass hook, ensuring the coupon is fully immersed. c. Maintain the beakers at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).
-
Post-Immersion Cleaning: a. After the immersion period, retrieve the coupons. b. Remove corrosion products by immersing the coupons in an appropriate cleaning solution (e.g., a solution of HCl with an inhibitor like hexamine for steel) and gently scrubbing with a soft brush. c. Rinse thoroughly with deionized water and acetone. d. Dry the coupons and weigh them accurately (W_final).
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 * ΔW) / (A * T * D) where:
-
ΔW = Weight loss (W_initial - W_final) in mg
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where:
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of anodic and cathodic reactions, corrosion potential (Ecorr), and corrosion current density (Icorr).
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample to be tested.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive solution with and without various concentrations of this compound.
Procedure:
-
Electrode Preparation: a. Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. b. Polish the exposed surface as described in the weight loss protocol.
-
Electrochemical Measurement: a. Assemble the three-electrode cell with the test solution. b. Immerse the electrodes and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes). c. Perform the potentiodynamic scan by polarizing the working electrode from a potential cathodic to Ecorr (e.g., -250 mV vs. OCP) to a potential anodic to Ecorr (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Data Analysis: a. Plot the polarization curve (log |current density| vs. potential). b. Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic branches. c. Calculate the Inhibition Efficiency (IE%) : IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where:
- Icorr_blank = Corrosion current density in the absence of inhibitor
- Icorr_inh = Corrosion current density in the presence of inhibitor
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, allowing for the characterization of the protective film.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode electrochemical cell (same as for PDP).
-
Corrosive solution with and without various concentrations of this compound.
Procedure:
-
Electrode Preparation and Cell Setup: Same as for the PDP measurements.
-
EIS Measurement: a. Allow the system to stabilize at the OCP. b. Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). c. Record the impedance response of the system.
-
Data Analysis: a. Plot the impedance data as Nyquist and Bode plots. b. Model the data using an appropriate equivalent electrical circuit to extract parameters such as:
- Solution Resistance (Rs)
- Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate.
- Double Layer Capacitance (Cdl): Related to the adsorption of the inhibitor and the nature of the metal/solution interface. c. Calculate the Inhibition Efficiency (IE%) : IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where:
- Rct_blank = Charge transfer resistance in the absence of inhibitor
- Rct_inh = Charge transfer resistance in the presence of inhibitor
Conclusion
While specific data on this compound as a corrosion inhibitor remains scarce, the information available for its precursor, oleylamine, suggests that it holds significant promise. The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound's performance on various metals. Researchers are encouraged to adapt and optimize these methods to the specific conditions of their studies. Further investigation into the synthesis of high-purity this compound and its performance in diverse corrosive environments will be crucial in establishing its role as an effective corrosion inhibitor.
References
The Potential of Oleamine Oxide in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleamine oxide, a tertiary amine oxide surfactant, is emerging as a promising material in the field of drug delivery. Its amphiphilic nature, coupled with the potential for stimuli-responsive behavior, makes it an attractive candidate for the formulation of various nanocarriers such as micelles, liposomes, and as a coating for inorganic nanoparticles. This document provides an overview of the potential applications of this compound in drug delivery, along with detailed protocols for the synthesis, characterization, and evaluation of this compound-based nanocarrier systems. While research specifically focused on this compound is still developing, the protocols and data presented here are based on established methodologies for similar lipid- and polymer-based nanoparticles and provide a strong foundation for future investigations.
Key Attributes of this compound in Drug Delivery
This compound's potential in drug delivery stems from several key properties:
-
Amphiphilicity: The presence of a long hydrophobic oleyl chain and a polar amine oxide headgroup allows for the self-assembly into various nanostructures in aqueous environments, which can encapsulate hydrophobic drugs.
-
pH-Responsiveness: The amine oxide group can be protonated at acidic pH, leading to changes in the hydrophilicity and charge of the nanocarrier. This property can be exploited for triggered drug release in the acidic tumor microenvironment or within endosomal compartments of cancer cells.
-
Biocompatibility: Amine oxides are generally considered to have low toxicity, a crucial requirement for in vivo applications.
-
Surface Functionalization: The amine oxide headgroup provides a site for further chemical modification, allowing for the attachment of targeting ligands to enhance site-specific drug delivery.
Application I: pH-Responsive Micelles for Targeted Cancer Therapy
This compound can self-assemble into micelles that are stable at physiological pH (7.4) but may become destabilized in an acidic environment (pH < 6.8), such as that found in tumor tissues or endosomes. This pH-triggered disassembly can lead to the rapid release of an encapsulated anticancer drug directly at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity.
Quantitative Data Summary
The following table summarizes typical physicochemical and drug release characteristics of pH-responsive polymeric micelles designed for cancer therapy. These values provide a benchmark for the development and characterization of this compound-based systems.
| Parameter | Typical Value Range | Significance |
| Particle Size (Diameter) | 20 - 100 nm | Optimal for tumor accumulation via the Enhanced Permeability and Retention (EPR) effect. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution, which is crucial for predictable in vivo behavior. |
| Zeta Potential (at pH 7.4) | -5 to +5 mV | A near-neutral surface charge can help to reduce non-specific interactions with blood components and prolong circulation time. |
| Zeta Potential (at pH 5.0) | +10 to +30 mV | A shift to a positive charge in acidic environments can facilitate interaction with negatively charged cell membranes, enhancing cellular uptake. |
| Drug Loading Efficiency (DLE) | > 80% | High DLE ensures a therapeutically relevant amount of drug is encapsulated. |
| Encapsulation Efficiency (EE) | > 90% | High EE minimizes drug wastage during formulation. |
| Cumulative Drug Release (24h, pH 7.4) | < 20% | Indicates good stability and minimal premature drug release in systemic circulation. |
| Cumulative Drug Release (24h, pH 5.0) | > 70% | Demonstrates rapid drug release in a simulated acidic tumor or endosomal environment. |
Experimental Protocols
Protocol 1: Synthesis of Doxorubicin-Loaded this compound Micelles
This protocol describes the preparation of doxorubicin (DOX)-loaded this compound micelles using the thin-film hydration method.
Materials:
-
This compound
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolve 50 mg of this compound in 10 mL of chloroform in a 100 mL round-bottom flask.
-
To a separate vial, add 5 mg of DOX·HCl and 2.1 µL of TEA to 1 mL of chloroform to neutralize the hydrochloride salt, forming the hydrophobic DOX base.
-
Add the DOX solution to the this compound solution in the round-bottom flask.
-
Remove the chloroform using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film with 10 mL of PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 30 minutes.
-
Sonicate the resulting suspension in a bath sonicator for 15 minutes to form micelles.
-
Extrude the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates and to sterilize the formulation.
-
Store the Doxorubicin-loaded micelles at 4°C.
Protocol 2: In Vitro pH-Responsive Drug Release Study
This protocol outlines a dialysis-based method to evaluate the pH-triggered release of doxorubicin from this compound micelles.
Materials:
-
Doxorubicin-loaded this compound micelles
-
Dialysis tubing (MWCO 3.5 kDa)
-
PBS (pH 7.4)
-
Acetate buffer (pH 5.0)
-
Shaking incubator
-
UV-Vis spectrophotometer or fluorescence plate reader
Procedure:
-
Transfer 1 mL of the Doxorubicin-loaded micelle solution into a pre-swollen dialysis bag.
-
Prepare two release media: 500 mL of PBS (pH 7.4) and 500 mL of acetate buffer (pH 5.0).
-
Immerse one dialysis bag in each release medium in separate beakers.
-
Place the beakers in a shaking incubator at 37°C with gentle agitation (100 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the concentration of released Doxorubicin in the collected samples using a UV-Vis spectrophotometer (absorbance at 480 nm) or a fluorescence plate reader.
-
Calculate the cumulative percentage of drug release at each time point.
Experimental Workflow: pH-Responsive Drug Delivery
Application II: this compound-Coated Magnetic Nanoparticles for Theranostics
This compound can be used as a stabilizing agent for inorganic nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs). The resulting core-shell nanostructures can be utilized for both magnetic resonance imaging (MRI) and targeted drug delivery, a concept known as theranostics. The this compound coating provides stability in physiological media and a platform for drug loading and further surface modification.
Quantitative Data Summary
The table below provides representative data for oleamine-coated SPIONs.
| Parameter | Typical Value Range | Significance |
| Core SPION Diameter (TEM) | 8 - 15 nm | Superparamagnetic behavior is typically observed in this size range. |
| Hydrodynamic Diameter (DLS) | 50 - 150 nm | Reflects the overall size in solution, including the this compound coating and hydration layer. |
| Zeta Potential | -10 to +10 mV | Indicates colloidal stability. |
| Drug Loading Capacity (DLC) | 1 - 10% (w/w) | The amount of drug that can be loaded onto the nanoparticle surface. |
| Relaxivity (r2) | 100 - 300 mM⁻¹s⁻¹ | A high r2 relaxivity is desirable for effective T2-weighted MRI contrast. |
Experimental Protocols
Protocol 3: Synthesis of this compound-Coated SPIONs
This protocol describes the co-precipitation method for synthesizing this compound-coated SPIONs.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH), 25%
-
This compound
-
Deionized water
-
Ethanol
-
Nitrogen gas
-
Magnetic stirrer with heating
-
Permanent magnet
Procedure:
-
Dissolve 2.35 g of FeCl₃·6H₂O and 0.86 g of FeCl₂·4H₂O in 40 mL of deionized water in a three-neck flask under a nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Rapidly inject 10 mL of 25% NH₄OH solution into the flask. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Add a solution of 1 g of this compound in 10 mL of ethanol to the reaction mixture and stir for another 2 hours at 80°C.
-
Cool the mixture to room temperature.
-
Collect the this compound-coated SPIONs using a permanent magnet and discard the supernatant.
-
Wash the nanoparticles three times with deionized water and twice with ethanol.
-
Resuspend the final product in the desired solvent (e.g., water, PBS).
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details the use of the MTT assay to evaluate the cytotoxicity of this compound-based nanoparticles on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound-based nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound-based nanoparticles in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cellular Uptake and Apoptotic Signaling Pathway
Conclusion
This compound holds significant promise as a versatile component in the design of advanced drug delivery systems. Its ability to form stimuli-responsive nanocarriers and stabilize inorganic nanoparticles opens up numerous avenues for the development of targeted and effective therapies. The protocols and data presented in this document provide a foundational framework for researchers to explore the full potential of this compound in nanomedicine. Further research is warranted to fully elucidate the in vivo behavior and therapeutic efficacy of these novel drug delivery platforms.
Application Notes and Protocols: Oleamine Oxide as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of oleamine oxide as an oxidizing agent in organic synthesis. While specific applications of this compound in this context are not extensively documented in current literature, this document extrapolates from the well-established reactivity of other tertiary amine N-oxides, such as N-methylmorpholine N-oxide (NMO), to propose potential applications, protocols, and mechanistic pathways for this compound.
Introduction to Amine Oxides as Oxidizing Agents
Amine oxides (R₃N⁺-O⁻) are a class of compounds that serve as versatile and often mild oxidizing agents in organic synthesis. The N-O bond is dative, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen, making the oxygen atom electrophilic and capable of transferring to a suitable substrate. This property allows amine oxides to participate in a variety of oxidation reactions.
A prominent example is N-methylmorpholine N-oxide (NMO), which is widely used as a co-oxidant in transition metal-catalyzed reactions, such as the Sharpless asymmetric dihydroxylation and the Ley-Griffith oxidation[1][2]. In these processes, the N-oxide reoxidizes the metal catalyst, allowing it to be used in catalytic amounts.
This compound, with its long C18 aliphatic chain derived from oleic acid, presents unique solubility characteristics. Its lipophilic nature suggests potential applications in nonpolar reaction media, offering an alternative to more polar amine oxides like NMO.
Potential Applications of this compound in Organic Synthesis
Based on the known reactivity of other amine oxides, this compound could potentially be employed in the following transformations:
-
Oxidation of Alcohols: In the presence of a suitable catalyst (e.g., tetrapropylammonium perruthenate - TPAP), this compound could oxidize primary alcohols to aldehydes and secondary alcohols to ketones. The long alkyl chain may enhance solubility in organic solvents commonly used for these reactions.
-
Oxidation of Sulfides: Amine oxides can be used for the selective oxidation of sulfides to sulfoxides. This compound could offer advantages in reactions involving lipophilic sulfide substrates.
-
C-H Activation/Oxidation: Amine oxides are sometimes used as the terminal oxidant in metal-catalyzed C-H activation and functionalization reactions. The unique steric and electronic properties of this compound might influence the selectivity of such transformations.
Proposed Experimental Protocols
The following are generalized protocols adapted from established procedures using other amine N-oxides. Optimization will be necessary for specific substrates when using this compound.
3.1. General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
This protocol is adapted from the Ley-Griffith oxidation using NMO as the co-oxidant.
| Parameter | Value/Description |
| Substrate | Secondary Alcohol (e.g., 1-phenylethanol) |
| Oxidant | This compound |
| Catalyst | Tetrapropylammonium perruthenate (TPAP) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Stoichiometry | Substrate: 1.0 eq, this compound: 1.5 eq, TPAP: 0.05 eq |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 1-4 hours (monitor by TLC) |
Experimental Procedure:
-
To a solution of the secondary alcohol (1.0 mmol) in dichloromethane (10 mL) is added this compound (1.5 mmol).
-
The mixture is stirred until the this compound is fully dissolved.
-
Tetrapropylammonium perruthenate (TPAP) (0.05 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst and the reduced amine oxide.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding ketone.
3.2. General Protocol for the Oxidation of a Sulfide to a Sulfoxide
| Parameter | Value/Description |
| Substrate | Sulfide (e.g., thioanisole) |
| Oxidant | This compound |
| Solvent | Methanol or Dichloromethane |
| Stoichiometry | Substrate: 1.0 eq, this compound: 1.1 eq |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours (monitor by TLC) |
Experimental Procedure:
-
The sulfide (1.0 mmol) is dissolved in a suitable solvent such as methanol or dichloromethane (10 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
This compound (1.1 mmol) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the sulfoxide.
Mechanistic Considerations and Visualization
The general mechanism for the oxidation of a substrate by an amine oxide involves the transfer of the oxygen atom from the N-oxide to the substrate. In metal-catalyzed reactions, the N-oxide serves to regenerate the active, higher-oxidation-state metal catalyst.
4.1. Catalytic Cycle for Alcohol Oxidation (Proposed)
The following diagram illustrates the proposed catalytic cycle for the TPAP-catalyzed oxidation of a secondary alcohol using this compound as the terminal oxidant.
Caption: Proposed catalytic cycle for alcohol oxidation.
4.2. Experimental Workflow for a Typical Oxidation Reaction
The logical flow for carrying out an oxidation reaction using this compound is depicted below.
Caption: General experimental workflow for oxidation.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
TPAP: This is a strong oxidizing agent and should be handled with care. It is also toxic.
-
Solvents: Dichloromethane and methanol are flammable and toxic. Handle with appropriate safety precautions.
Conclusion
While direct, peer-reviewed applications of this compound as an oxidizing agent in organic synthesis are not yet widely reported, its structural similarity to other well-known amine N-oxide oxidants suggests significant potential. Its lipophilic character may offer unique advantages in specific synthetic contexts, particularly with nonpolar substrates and in non-aqueous solvent systems. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers and drug development professionals interested in exploring the synthetic utility of this compound as a novel oxidizing agent. Further research is warranted to fully elucidate its reactivity, scope, and potential advantages over existing reagents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Oleamine Oxide Yield and Purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of oleamine oxide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Oxidizing Agent: Hydrogen peroxide may have decomposed over time. | 1. Use a fresh, properly stored bottle of hydrogen peroxide. Verify its concentration using titration if necessary. |
| 2. Low Reaction Temperature: The activation energy for the oxidation may not be reached. | 2. Ensure the reaction temperature is maintained within the optimal range (typically 55-75°C). Use a calibrated thermometer. | |
| 3. Poor Quality Starting Material: Impurities in oleylamine can interfere with the reaction. | 3. Purify the commercial oleylamine before use. Common impurities include the trans-isomer (elaidylamine) and oxygen-containing compounds like amides.[1] | |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or suboptimal stoichiometry. | 1. Extend the reaction time and monitor progress using TLC or ¹H NMR. Ensure the molar ratio of hydrogen peroxide to oleylamine is appropriate (typically 1.1-1.5:1). |
| 2. Product Decomposition: Excessive heat can lead to the decomposition of the amine oxide. | 2. Carefully control the reaction temperature and avoid localized overheating. Gradual addition of the oxidizing agent is crucial to manage the exothermic nature of the reaction. | |
| 3. Side Reactions: Formation of byproducts consumes reactants and complicates purification. | 3. Optimize reaction conditions to favor N-oxidation. Ensure slow, controlled addition of hydrogen peroxide. | |
| Product is a Dark Color (Yellow to Brown) | 1. Impurities in Starting Material: Commercial oleylamine is often yellowish due to impurities. | 1. Purify the oleylamine prior to the reaction. |
| 2. Over-oxidation or Side Reactions: High temperatures or excess oxidant can lead to colored byproducts. | 2. Maintain strict temperature control and use the appropriate stoichiometry of the oxidizing agent. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation During Workup: The surfactant nature of this compound can lead to stable emulsions. | 1. Add brine (saturated NaCl solution) during the aqueous wash to break the emulsion. |
| 2. Incomplete Removal of Unreacted Oleylamine: Oleylamine and this compound have similar physical properties. | 2. Utilize column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate eluent system (e.g., a gradient of methanol in dichloromethane). Alternatively, selective precipitation of the amine oxide as a salt can be explored. | |
| 3. Presence of Residual Hydrogen Peroxide: Excess hydrogen peroxide can remain in the product. | 3. Quench the reaction with a reducing agent like sodium sulfite or sodium thiosulfate before workup. Test for the presence of peroxides using peroxide test strips. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound synthesis?
A1: Isopropanol is a commonly used and suitable solvent for the laboratory synthesis of this compound.[2] It facilitates good mixing and helps to control the reaction temperature. While other solvents can be used, isopropanol offers a good balance of solubility for the reactants and ease of removal during workup.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. On a TLC plate, the product, this compound, will have a lower Rf value (be more polar) than the starting material, oleylamine. For ¹H NMR, the disappearance of the signals corresponding to the protons adjacent to the nitrogen in oleylamine and the appearance of new, downfield-shifted signals for the corresponding protons in this compound indicate product formation.
Q3: My reaction is highly exothermic. How can I control it safely?
A3: The oxidation of amines is an exothermic process.[3][4] To manage the reaction exotherm, it is crucial to add the hydrogen peroxide solution dropwise to the reaction mixture with efficient stirring and external cooling (e.g., using an ice-water bath) to maintain the desired temperature range. A slow addition rate prevents a rapid temperature increase and potential runaway reactions.
Q4: What are the characteristic spectroscopic features of this compound?
A4: In the FTIR spectrum, the formation of this compound is confirmed by the appearance of a characteristic N-O stretching vibration band, typically in the range of 950-970 cm⁻¹.[2] In the ¹H NMR spectrum, the protons on the carbons alpha to the nitrogen atom in this compound will be shifted downfield compared to the corresponding protons in oleylamine due to the deshielding effect of the N-oxide group.
Q5: What is a typical yield and purity I can expect for this synthesis?
A5: With optimized conditions and purified starting materials, yields of this compound can be in the range of 80-95%. The purity of the final product after purification should be greater than 95%, as determined by techniques like ¹H NMR or titration.
Experimental Protocols
Purification of Commercial Oleylamine
Commercially available oleylamine often contains impurities that can affect the yield and purity of the final product.[1] A common purification method involves conversion to the hydrochloride salt, followed by regeneration of the free amine.
Methodology:
-
Dissolve the commercial oleylamine in a suitable solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid in ether dropwise with stirring. The oleylamine hydrochloride will precipitate as a white solid.
-
Collect the precipitate by filtration and wash it with cold diethyl ether.
-
To regenerate the free amine, suspend the hydrochloride salt in water and add a base, such as a concentrated solution of sodium hydroxide, until the pH is strongly basic.
-
Extract the purified oleylamine with a nonpolar solvent like diethyl ether or hexane.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the purified oleylamine.
Synthesis of this compound
This protocol describes the synthesis of this compound from oleylamine using hydrogen peroxide as the oxidizing agent.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve purified oleylamine (1 equivalent) in isopropanol.
-
Heat the solution to 55-60°C with stirring.
-
Slowly add a 30-35% aqueous solution of hydrogen peroxide (1.1-1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 75°C.[5] Use an ice-water bath to control the temperature if necessary.
-
After the addition is complete, continue to stir the reaction mixture at 60-65°C for 4-6 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.
-
Cool the reaction mixture to room temperature.
-
To decompose any unreacted hydrogen peroxide, add a small amount of a reducing agent, such as a saturated aqueous solution of sodium sulfite, and stir for 30 minutes. Confirm the absence of peroxides using peroxide test strips.
-
Remove the isopropanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product can be purified by column chromatography or recrystallization.
Methodology (Column Chromatography):
-
Prepare a silica gel column packed in a suitable nonpolar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the proportion of methanol.
-
Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value |
| Reactants | Oleylamine, Hydrogen Peroxide (30-35% aq.) |
| Molar Ratio (H₂O₂:Oleylamine) | 1.1:1 to 1.5:1 |
| Solvent | Isopropanol |
| Reaction Temperature | 55 - 75 °C |
| Reaction Time | 4 - 8 hours |
| Typical Yield (after purification) | 80 - 95% |
| Typical Purity (after purification) | > 95% |
Table 2: Spectroscopic Data for Oleylamine and this compound
| Compound | ¹H NMR (CDCl₃, δ ppm) | FTIR (cm⁻¹) |
| Oleylamine | ~5.35 (m, -CH=CH-), ~2.68 (t, -CH₂-NH₂), ~2.0 (m, -CH₂-C=), ~1.4 (m, -CH₂-), ~1.2-1.3 (br s, -(CH₂)n-), ~0.88 (t, -CH₃)[6][7] | ~3300-3400 (N-H stretch), ~3005 (C-H stretch, vinyl), ~2920 & 2850 (C-H stretch, alkyl), ~1650 (C=C stretch), ~1465 (C-H bend) |
| This compound | ~5.35 (m, -CH=CH-), ~3.2-3.4 (m, -CH₂-N(O)-), ~3.1 (s, -N(O)(CH₃)₂), ~2.0 (m, -CH₂-C=), ~1.2-1.6 (m, -(CH₂)n-), ~0.88 (t, -CH₃) | ~3005 (C-H stretch, vinyl), ~2920 & 2850 (C-H stretch, alkyl), ~1650 (C=C stretch), ~1465 (C-H bend), ~960 (N-O stretch) |
Note: Specific chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield and purity issues.
References
common impurities in oleamine oxide synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of oleamine oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial oleylamine starting material?
A1: Commercially available oleylamine can vary in purity, and several impurities are commonly present. These can affect the outcome of your this compound synthesis. The major impurities often include the trans-isomer, elaidylamine, and other long-chain amines with different chain lengths.[1][2] Minor impurities can include oxygen-containing substances such as amides and nitroalkanes, as well as shorter-chain amines.[1][2][3] The presence of these impurities can lead to a yellowish appearance in the otherwise colorless liquid.[1][2]
Q2: What are the potential impurities that can form during the synthesis of this compound?
A2: During the oxidation of oleylamine to this compound, several impurities can be introduced or formed:
-
Unreacted Oleylamine: The most common impurity is the starting material itself, resulting from an incomplete reaction.[4]
-
Side-Reaction Products: Oxidation of the amine group can sometimes lead to the formation of byproducts like aldimines and nitriles.[5][6]
-
Degradation Products: Amine oxides can be thermally unstable and may degrade back to the parent tertiary amine or other compounds.[7][8]
-
Impurities from Starting Material: Impurities present in the initial oleylamine may be carried through the synthesis or be oxidized into other compounds.
Q3: How can I determine the purity of my synthesized this compound?
A3: Several analytical techniques can be used to assess the purity of your this compound product. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the signals corresponding to this compound and distinguish them from unreacted oleylamine and other organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the N-O bond vibration in the amine oxide, which is absent in the starting oleylamine.
-
Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC) and column chromatography can be used to separate the product from impurities. Gas chromatography (GC) can also be used to analyze for the presence of the more volatile oleylamine.
-
Potentiometric Titration: This method can be used to quantify the amount of unreacted tertiary amine remaining in the reaction mixture.[9]
Troubleshooting Guides
Issue 1: Low Yield of this compound / Incomplete Reaction
Possible Cause:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to oleylamine may be too low.
-
Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing degradation of the product or oxidant.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Purity of Oleylamine: Impurities in the starting material can interfere with the reaction.[4]
Troubleshooting Steps:
-
Optimize Oxidant Concentration: Gradually increase the molar equivalents of the oxidizing agent. It is common to use a slight excess of the oxidant.
-
Adjust Reaction Temperature: Experiment with a range of temperatures. For hydrogen peroxide oxidation, a moderately elevated temperature (e.g., 50-70°C) is often employed.[9]
-
Extend Reaction Time: Monitor the reaction progress over a longer period using TLC or NMR to determine the point of maximum conversion.
-
Use Purified Oleylamine: If possible, purify the commercial oleylamine before use.
Issue 2: Presence of Unreacted Oleylamine in the Final Product
Possible Cause:
-
Incomplete conversion during the synthesis.
-
Inefficient purification of the final product.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Refer to the troubleshooting steps for "Low Yield of this compound" to maximize the conversion of oleylamine.
-
Purification via Precipitation and Washing: Unreacted oleylamine can be removed by precipitating the this compound and washing the precipitate. This is a common technique for purifying nanoparticles capped with oleylamine, where excess oleylamine is removed.[10]
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., toluene, hexane).
-
Add a non-solvent such as ethanol, methanol, or acetone to precipitate the product.[10]
-
Centrifuge the mixture to pellet the product.
-
Decant the supernatant containing the dissolved oleylamine.
-
Repeat the washing process several times for higher purity.[10]
-
-
-
Column Chromatography: For higher purity, column chromatography using a stationary phase like basic alumina can be effective for separating the more polar this compound from the less polar oleylamine.[11]
Impurity and Removal Summary
| Impurity | Source | Recommended Removal Method |
| Unreacted Oleylamine | Incomplete Reaction | Precipitation/Washing, Column Chromatography (Basic Alumina) |
| Elaidylamine (trans-isomer) | Starting Material | Purification of starting oleylamine (e.g., fractional distillation or crystallization) |
| Other Chain-Length Amines | Starting Material | Purification of starting oleylamine |
| Amides, Nitroalkanes | Starting Material | Purification of starting oleylamine |
| Aldimines, Nitriles | Side Reactions | Column Chromatography |
Experimental Protocols
Protocol for Removal of Unreacted Oleylamine by Precipitation and Washing
-
Dissolution: Dissolve the crude reaction mixture containing this compound and unreacted oleylamine in a minimal volume of a non-polar solvent like hexane or toluene.
-
Precipitation: To the solution, add a polar non-solvent such as ethanol, methanol, or isopropanol dropwise while stirring.[10] The this compound should precipitate out of the solution. The ratio of solvent to non-solvent will need to be optimized for your specific product.
-
Separation: Centrifuge the mixture at a moderate speed (e.g., 4000 rpm) for 5-10 minutes to form a pellet of the purified product.[10]
-
Washing: Carefully decant the supernatant, which contains the dissolved unreacted oleylamine and other soluble impurities.
-
Repeat: Re-disperse the pellet in the non-polar solvent and repeat the precipitation and washing steps 2-3 times to ensure high purity.[10]
-
Drying: After the final wash, dry the purified this compound pellet under vacuum to remove any residual solvent.
Visual Workflow
References
- 1. Oleylamine - Wikipedia [en.wikipedia.org]
- 2. OLEYL AMINE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen peroxide oxidation of tertiary amines | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Oleamine Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of oleamine oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Impurities in this compound often originate from the starting material, oleylamine, or are byproducts of the oxidation reaction. Common impurities include:
-
From Oleylamine:
-
Trans-isomer (Elaidylamine): Commercial oleylamine can contain significant amounts of its trans-isomer.[1]
-
Other Long-Chain Amines: Amines with varying chain lengths may be present.[2]
-
Saturated Amines: Lack of the characteristic double bond.
-
Amides and Nitroalkanes: Oxygen-containing impurities present in technical grade oleylamine.[1][2]
-
-
From the Oxidation Reaction:
-
Unreacted Oleylamine: Incomplete oxidation can leave residual starting material.
-
Over-oxidation Products: Carboxylic acids or other degradation products can form with harsh reaction conditions.
-
Residual Hydrogen Peroxide: If used as the oxidant, it must be completely removed.
-
Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration is a common issue and typically indicates the presence of impurities.
-
Possible Causes:
-
Oxidation of the Amine: Aromatic and unsaturated amines can be susceptible to air oxidation, forming colored impurities.
-
Presence of Nitroalkanes: These impurities from the starting oleylamine can be colored.
-
Reaction Byproducts: Over-oxidation or side reactions can produce colored compounds.
-
-
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and treat with activated charcoal. The charcoal can adsorb colored impurities and is then removed by filtration.
-
Inert Atmosphere: Handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating and long-term storage, to prevent air oxidation.
-
Recrystallization: This is a highly effective method for removing colored impurities. (See Experimental Protocols for a detailed procedure).
-
Q3: The melting point of my this compound is low and has a broad range. What does this indicate?
A3: A low and broad melting point is a classic sign of an impure compound.
-
Possible Causes:
-
Residual Solvents: Solvents used during the reaction or purification may be trapped in the product.
-
Presence of Impurities: Unreacted oleylamine, its trans-isomer, or other byproducts will depress and broaden the melting point range.
-
-
Troubleshooting Steps:
-
Thorough Drying: Dry the product under a high vacuum, possibly with gentle heating (if thermally stable), to remove residual solvents.
-
Recrystallization: This is the most effective method for removing small amounts of structurally similar impurities.
-
Column Chromatography: For significant levels of impurities, column chromatography may be necessary.
-
Q4: What are the best analytical techniques to assess the purity of this compound?
A4: A combination of techniques is often best for a comprehensive purity assessment.
-
Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of a sample without needing a reference standard of the analyte.[3][4][5][6][7] It can also be used to identify and quantify specific impurities if their signals are resolved.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, such as residual solvents and certain byproducts.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from its impurities, and with appropriate standards, can provide quantitative purity data.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of a sample and to monitor the progress of a purification process like column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Product lost during transfers. | Minimize the number of transfer steps. Ensure all product is scraped from glassware. |
| Product is too soluble in the crystallization solvent. | Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Perform small-scale solvent screening tests. | |
| Incomplete precipitation/crystallization. | Cool the crystallization mixture for a longer period or at a lower temperature. Try adding a small seed crystal to induce crystallization. | |
| Product is sticking to the column in chromatography. | The stationary phase may be too acidic or basic. For amines, basic alumina or triethylamine-deactivated silica can be effective.[10] A modifier (e.g., a small amount of triethylamine) can be added to the mobile phase. | |
| Product Fails to Crystallize ("Oils Out") | The solution is supersaturated. | Try using a more dilute solution or cooling the solution more slowly. |
| Presence of significant impurities. | Purify the crude product by column chromatography before attempting crystallization. | |
| Inappropriate solvent system. | Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes induce crystallization. | |
| Incomplete Removal of Precursor (Oleylamine) | Inefficient oxidation reaction. | Optimize reaction conditions (e.g., reaction time, temperature, oxidant-to-amine ratio). Monitor the reaction by TLC or GC to ensure completion. |
| Similar polarity of oleylamine and this compound. | Use column chromatography with a carefully selected solvent gradient to improve separation. Consider converting the unreacted amine to a salt to facilitate its removal by extraction. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on the oxidation of tertiary amines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve purified oleylamine (1 equivalent) in a suitable solvent like isopropanol.
-
Oxidation: Slowly add a 30-35% aqueous solution of hydrogen peroxide (1.1 to 1.5 equivalents) to the stirred solution. The addition should be done dropwise, and the temperature may need to be controlled with an ice bath to prevent an exothermic runaway reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-70°C and stir for several hours. Monitor the reaction progress by TLC or ¹H NMR to confirm the disappearance of the starting oleylamine.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. To decompose any remaining hydrogen peroxide, a small amount of a reducing agent (e.g., sodium sulfite solution) can be carefully added until a negative test with peroxide test strips is obtained. The solvent can then be removed under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include acetone, ethyl acetate, or mixtures like hexane/ethyl acetate.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For better crystal formation, do not disturb the flask. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a high vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Selection: For basic compounds like this compound, a neutral or basic stationary phase is recommended to avoid streaking and irreversible adsorption. Options include:
-
Mobile Phase Selection: A gradient elution is often most effective. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to improve peak shape and recovery.
-
Column Packing: Properly pack the column with the chosen stationary phase in the initial, less polar mobile phase.
-
Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the gradient and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Analytical Techniques for Purity Assessment of this compound
| Technique | Information Provided | Sample Preparation | Key Considerations |
| qNMR | Absolute purity, identification and quantification of impurities. | Dissolve a precisely weighed sample and an internal standard in a deuterated solvent. | Requires a well-characterized internal standard. Signal overlap can be a challenge. |
| GC-MS | Identification of volatile impurities (e.g., residual solvents, low-boiling byproducts). | Dilute the sample in a suitable solvent. | The compound must be volatile and thermally stable. Derivatization may be necessary. |
| HPLC | Separation and quantification of non-volatile impurities. | Dissolve the sample in the mobile phase. | Method development (column, mobile phase, detector) is required. Requires reference standards for quantification. |
| TLC | Qualitative assessment of purity, monitoring purification progress. | Spot a dilute solution of the sample on a TLC plate. | Provides a quick but not quantitative assessment of purity. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 14351-50-9 [thegoodscentscompany.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chromatography [chem.rochester.edu]
preventing degradation of oleamine oxide during storage
Welcome to the Technical Support Center for Oleamine Oxide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and handling. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with this compound.
Issue: Observed a change in the color of the this compound sample (e.g., from colorless/white to yellow or brown).
-
Possible Cause: A color change is a common indicator of compound degradation, particularly oxidation.[1][2] Amines exposed to air can slowly react with oxygen, forming N-oxides which can decompose further into colored byproducts.[1]
-
Solution:
-
Assess Purity: Before use, verify the purity of the discolored sample using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the extent of degradation.[3]
-
Review Storage & Handling: Check if the sample has been inadvertently exposed to air, light, or high temperatures.[4]
-
Implement Corrective Actions: If degradation is confirmed, it is best to use a fresh, unopened sample for critical experiments. Review the recommended storage and handling procedures below to prevent future degradation.[3]
-
Issue: Inconsistent experimental results using different batches or ages of this compound.
-
Possible Cause: Variability in sample purity due to degradation during storage. This compound can degrade over time, especially if not stored under optimal conditions.[4] Factors like exposure to oxygen, light, heat, and humidity can accelerate this process.[1][2][4]
-
Solution:
-
Standardize Storage: Ensure all batches of this compound are stored under identical, optimal conditions (see FAQs below).
-
Perform Quality Control: Upon receiving a new batch, and periodically for older batches, perform a quality control check (e.g., HPLC purity analysis, potentiometric titration) to confirm its integrity.[3][5]
-
Document Everything: Keep a detailed log of when each container is opened and how it is handled to track potential exposure to degrading elements.
-
Troubleshooting Workflow for this compound Degradation
The following diagram outlines a logical workflow for troubleshooting potential degradation of your this compound sample.
Caption: A logical workflow for troubleshooting suspected this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during storage?
A1: The primary factors are:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation for amines and amine oxides.[1] This can be catalyzed by the presence of metal ions.[6][7]
-
Light Exposure: UV or visible light can provide the energy to initiate or accelerate photo-oxidation and other degradation reactions.[2][4][8]
-
Elevated Temperatures: High temperatures increase the rate of all chemical degradation pathways.[2][4]
-
Moisture: Some amine oxides are sensitive to moisture, which can facilitate hydrolysis or other reactions.[2][9]
-
pH: The stability of this compound in solution can be influenced by pH. Oxidative degradation of some pharmaceuticals is more prevalent at neutral or slightly basic pH.[10]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored according to the following recommendations, summarized from safety data sheets and general chemical principles.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[11] For long-term stability, 2-8°C or -20°C is often recommended.[2][12] | Reduces the rate of chemical reactions and potential for evaporation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[2][13][14] | Prevents oxidation by atmospheric oxygen.[1] |
| Container | Use tightly sealed, amber glass or opaque containers.[2][9] | Protects from light and prevents exposure to air and moisture.[2] |
| Incompatibilities | Store away from strong acids, bases, reducing agents, and peroxides.[11][15] | Prevents chemical reactions that could degrade the compound. |
Q3: How should I handle this compound to minimize degradation during an experiment?
A3: Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) whenever possible to minimize exposure to air and moisture.[3][14] If brief handling in the air is necessary, do it as quickly as possible. Use clean, dry glassware and spatulas. For solutions, consider using degassed solvents.[13]
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: The addition of antioxidants or free radical scavengers has been shown to inhibit the oxidation of some amines.[16] However, the compatibility of any additive with your specific downstream application must be carefully considered.[13] Chelating agents such as HEDP or citric acid can also be used to sequester metal ions that catalyze oxidation.[6]
Chemical Degradation Pathway Overview
The diagram below illustrates the general formation of a tertiary amine oxide and highlights key factors that can contribute to its subsequent degradation.
References
- 1. Amine oxide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tizra Reader [library.scconline.org]
- 6. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ijirset.com [ijirset.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. acme-hardesty.com [acme-hardesty.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemistryconnection.com [chemistryconnection.com]
- 16. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Oleamine Oxide Concentration for Stable Emulsions
Welcome to the technical support center for optimizing oleamine oxide concentration in stable emulsions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your formulation challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what role does it play in emulsions?
This compound is a non-ionic surfactant at neutral and alkaline pH and becomes cationic at acidic pH. Its amphiphilic nature, possessing both a hydrophilic (amine oxide head) and a lipophilic (oleyl tail) component, allows it to adsorb at the oil-water interface. This reduces the interfacial tension between the two immiscible phases, facilitating the formation of an emulsion and preventing the coalescence of droplets, which is crucial for emulsion stability.[1][2]
Q2: What is the typical concentration range for this compound in an emulsion?
The optimal concentration of this compound is highly dependent on the specific oil phase, the desired oil-to-water ratio, and the presence of other excipients. As a starting point, a concentration range of 1-5% (w/w) of the total formulation is often a reasonable starting point for initial screening experiments. However, empirical optimization is crucial to determine the ideal concentration for your specific system.
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules in the bulk phase begin to self-assemble into micelles.[3] Below the CMC, this compound molecules will primarily populate the oil-water interface. Above the CMC, excess surfactant forms micelles in the continuous phase.[3] Operating near or slightly above the CMC is often desirable for achieving stable emulsions, as it ensures saturation of the interface while providing a reservoir of surfactant to stabilize newly created interfaces during emulsification. The exact CMC of this compound can vary with temperature, pH, and the ionic strength of the aqueous phase.
Q4: Does the pH of my formulation affect the performance of this compound?
Yes, the pH is a critical factor. This compound is a pH-sensitive surfactant. At acidic pH, the amine oxide group can become protonated, leading to a cationic charge. This change in charge can significantly alter its emulsifying properties and interactions with other charged species in the formulation. Therefore, it is essential to control and monitor the pH of your emulsion system.
Q5: What type of emulsion (O/W or W/O) is this compound best suited for?
Troubleshooting Guide
This guide addresses common issues encountered when formulating emulsions with this compound.
| Problem | Potential Cause | Suggested Solution |
| Immediate phase separation after emulsification | Insufficient this compound concentration. | Increase the concentration of this compound in increments (e.g., 0.5% w/w) and observe the effect on stability. |
| Inadequate energy input during emulsification. | Increase the homogenization speed or duration. For high-pressure homogenizers, increase the pressure or the number of passes. | |
| Incorrect pH. | Measure and adjust the pH of the aqueous phase to ensure it is within the optimal range for this compound performance. | |
| Creaming or Sedimentation over time | Droplet size is too large. | Optimize the emulsification process to reduce the average droplet size. This can be achieved by increasing energy input or optimizing the this compound concentration. |
| Insufficient viscosity of the continuous phase. | Consider adding a viscosity-modifying agent (thickener) to the continuous phase to slow down the movement of droplets. | |
| Density difference between phases is too high. | If possible, adjust the density of either the oil or water phase to minimize the difference. | |
| Flocculation (clumping of droplets) | Insufficient surfactant coverage. | Increase the this compound concentration to ensure complete coverage of the droplet surfaces. |
| Inappropriate pH or ionic strength. | The surface charge of the droplets can be influenced by pH and electrolytes. Adjusting these parameters may enhance electrostatic repulsion between droplets. | |
| Coalescence (merging of droplets) | Low interfacial film strength. | Ensure the this compound concentration is sufficient to form a stable interfacial film. The presence of co-surfactants can sometimes improve film stability. |
| High temperature during storage. | Store the emulsion at a controlled, lower temperature to reduce the kinetic energy of the droplets. | |
| Ostwald Ripening (growth of larger droplets at the expense of smaller ones) | High solubility of the dispersed phase in the continuous phase. | This is an inherent property of the system. While difficult to prevent entirely, optimizing the interfacial film with the correct this compound concentration can help to slow this process. |
| Phase Inversion (e.g., O/W emulsion changes to W/O) | Incorrect oil-to-water ratio. | The relative volumes of the oil and water phases can influence emulsion type. Adjust the phase ratio. |
| High concentration of electrolytes. | High salt concentrations can sometimes induce phase inversion. Evaluate the impact of electrolyte concentration. |
Data Presentation
The following tables are templates for organizing your experimental data when optimizing this compound concentration.
Table 1: Effect of this compound Concentration on Emulsion Droplet Size and Polydispersity Index (PDI)
| This compound Concentration (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Observations |
| e.g., 0.5 | |||
| e.g., 1.0 | |||
| e.g., 2.0 | |||
| e.g., 3.0 | |||
| e.g., 5.0 |
Table 2: Stability Assessment of Emulsions with Varying this compound Concentrations
| This compound Concentration (% w/w) | Initial Appearance | Appearance after 24h at RT | Appearance after 7 days at RT | Appearance after Freeze-Thaw Cycle | Creaming Index (%) after Centrifugation |
| e.g., 0.5 | |||||
| e.g., 1.0 | |||||
| e.g., 2.0 | |||||
| e.g., 3.0 | |||||
| e.g., 5.0 |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound
-
Preparation of the Aqueous Phase:
-
Dissolve any water-soluble components in the required volume of deionized water.
-
If pH adjustment is necessary, add acid or base dropwise while monitoring with a calibrated pH meter.
-
Disperse the desired amount of this compound in the aqueous phase and stir until fully dissolved. Gentle heating may be applied if necessary, but the solution should be cooled to room temperature before emulsification.
-
-
Preparation of the Oil Phase:
-
Combine all oil-soluble components in a separate vessel.
-
If solid lipids are used, heat the oil phase to a temperature approximately 5-10°C above the melting point of the highest melting point lipid to ensure complete dissolution.
-
-
Emulsification (High-Shear Homogenization):
-
If the oil phase was heated, ensure the aqueous phase is heated to a similar temperature.
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., rotor-stator) at a moderate speed.
-
Once all the oil phase has been added, increase the homogenization speed to the desired level (e.g., 5,000 - 20,000 rpm) and homogenize for a specified time (e.g., 5-15 minutes).
-
-
Emulsification (High-Pressure Homogenization - for smaller droplet sizes):
-
Prepare a coarse pre-emulsion using a high-shear homogenizer as described above.
-
Pass the pre-emulsion through a high-pressure homogenizer at a set pressure (e.g., 500-1500 bar) for a specific number of cycles (e.g., 3-5 cycles).
-
Cool the emulsion immediately in an ice bath to dissipate heat generated during homogenization.
-
-
Characterization:
-
Measure the droplet size and polydispersity index using dynamic light scattering (DLS).
-
Visually inspect the emulsion for any signs of instability.
-
Conduct stability studies as outlined in Protocol 2.
-
Protocol 2: Assessment of Emulsion Stability
-
Macroscopic Observation:
-
Store emulsion samples in clear, sealed containers at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Visually inspect the samples at regular intervals (e.g., 1, 7, 14, and 30 days) for any signs of creaming, sedimentation, flocculation, or phase separation.
-
-
Centrifugation:
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Measure the height of any separated layers (cream or sediment) and calculate the creaming index as: (Height of cream / Total height of emulsion) x 100%.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to alternating temperature cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours).
-
Perform 3-5 cycles.
-
After the final cycle, visually inspect the emulsion for any signs of instability and measure the droplet size to assess any changes.
-
-
Droplet Size Analysis:
-
Monitor the mean droplet size and PDI of the emulsion over time using DLS to detect any changes due to coalescence or Ostwald ripening.
-
Visualizations
Caption: A flowchart of the experimental workflow for preparing and evaluating stable emulsions.
Caption: A decision tree for troubleshooting common emulsion instability issues.
References
Technical Support Center: Troubleshooting Nanoparticle Aggregation with Oleamine Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address nanoparticle aggregation issues when using oleamine oxide as a stabilizing agent. The information is presented in a user-friendly question-and-answer format to tackle common experimental challenges.
Disclaimer: The scientific literature extensively covers oleylamine as a nanoparticle stabilizer, but specific data on this compound is limited. This guide leverages the well-established principles of oleylamine stabilization as a close analogue for this compound, given their structural similarities. The troubleshooting strategies provided are based on fundamental principles of nanoparticle science and are expected to be highly relevant for systems involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in preventing nanoparticle aggregation?
This compound is a long-chain tertiary amine oxide that acts as a capping agent or stabilizer in nanoparticle synthesis.[1] Its primary function is to prevent nanoparticles from aggregating and precipitating out of the solution. It achieves this through a mechanism known as steric hindrance. The long, hydrophobic alkyl chain of the this compound molecule creates a protective layer around the nanoparticle. This layer acts as a physical barrier, preventing nanoparticles from getting too close to each other and succumbing to attractive forces (like van der Waals forces) that would otherwise cause them to clump together.[2][3]
Q2: How does this compound bind to the nanoparticle surface?
The polar amine oxide headgroup of the this compound molecule coordinates to the surface of the nascent nanoparticles.[1] This interaction is crucial for anchoring the stabilizing agent to the nanoparticle. The long, nonpolar oleyl chains then extend into the solvent, providing the steric barrier necessary for colloidal stability.
Q3: What are the initial signs of nanoparticle aggregation?
Early detection of aggregation is crucial for successful nanoparticle synthesis. Visual cues include:
-
Increased Turbidity: A previously clear or translucent nanoparticle suspension may become cloudy or opaque.
-
Color Change: For plasmonic nanoparticles (e.g., gold), aggregation can cause a distinct color shift, such as from red to blue or purple.[4]
-
Precipitation: The formation of visible sediment or clumps at the bottom of the reaction vessel is a clear indication of significant aggregation.[4]
For a quantitative assessment, Dynamic Light Scattering (DLS) is a key technique to measure the hydrodynamic diameter of the nanoparticles in suspension. A significant increase in the average particle size or the appearance of a second, larger population of particles is a strong indicator of aggregation.
Troubleshooting Guides
Problem 1: Nanoparticles aggregate immediately after synthesis.
Possible Cause 1: Insufficient this compound Concentration
If the concentration of this compound is too low, there may not be enough molecules to fully coat the surface of all the nanoparticles being formed. This incomplete surface coverage leaves exposed patches on the nanoparticles, allowing them to stick together.
Solution:
-
Increase this compound Concentration: Gradually increase the molar ratio of this compound to the metal precursor. It is advisable to perform a concentration titration to find the optimal amount that provides a stable monolayer coverage without introducing excess surfactant that might be difficult to remove later.
-
Slow Precursor Addition: Add the metal precursor solution dropwise to the this compound solution under vigorous stirring. This ensures that the newly formed nanoparticles are immediately capped by the stabilizer, preventing premature aggregation.[4]
Possible Cause 2: Inappropriate Solvent
The solvent plays a critical role in the stability of the nanoparticle suspension. If the solvent is not compatible with the long alkyl chains of this compound, the stabilizing layer can collapse, leading to aggregation.[4]
Solution:
-
Solvent Selection: Ensure that the chosen solvent is non-polar and has a high boiling point, which is often a requirement for thermal decomposition synthesis methods.[5] Solvents like 1-octadecene or benzyl ether are commonly used in conjunction with oleylamine and are likely suitable for this compound as well.[5]
-
Solvent Purity: Use anhydrous solvents and ensure all glassware is thoroughly dried. The presence of water can interfere with the synthesis and stabilization process, especially in non-aqueous systems.[4]
Possible Cause 3: Suboptimal Reaction Temperature
The reaction temperature can significantly influence the kinetics of nanoparticle formation and the effectiveness of the stabilizing agent.
Solution:
-
Temperature Optimization: The optimal temperature is system-dependent. If nanoparticles are aggregating, the temperature may be too high, causing the this compound to desorb from the nanoparticle surface or decompose.[4] Conversely, a temperature that is too low might result in incomplete precursor decomposition and poorly formed nanoparticles that are prone to aggregation. Experiment with a range of reaction temperatures to find the optimal condition for your specific system.
Problem 2: Nanoparticles aggregate during purification or storage.
Possible Cause 1: Incompatible Washing Solvent
Washing the nanoparticles is necessary to remove excess reagents, but using an inappropriate solvent can strip the this compound from the nanoparticle surface or cause the particles to crash out of solution.
Solution:
-
Solvent Polarity: Use a non-polar solvent like hexane or toluene to redisperse the nanoparticles and a polar solvent like ethanol or acetone as the anti-solvent to precipitate them. The key is to find a balance where the nanoparticles can be precipitated for collection without causing irreversible aggregation.
-
Minimize Washing Steps: While thorough washing is important, excessive washing cycles can gradually remove the stabilizing layer. Use the minimum number of washes required to achieve the desired purity.
Possible Cause 2: pH Changes in the Environment
The stability of nanoparticles stabilized by amine oxides can be highly sensitive to pH. The amine oxide group can become protonated at low pH, altering the surface charge of the nanoparticles and potentially leading to aggregation.
Solution:
-
pH Control: Maintain the pH of the storage solution within a range where the this compound provides effective steric stabilization. Avoid highly acidic conditions. The isoelectric point (the pH at which the surface has no net charge) is a critical parameter; at this pH, electrostatic repulsion is minimal, and aggregation is most likely to occur.[6]
-
Buffer Selection: If working with aqueous suspensions after a phase transfer, use a suitable buffer to maintain a stable pH.
Possible Cause 3: Inappropriate Storage Conditions
Long-term stability is influenced by storage temperature and concentration.
Solution:
-
Storage Temperature: Store nanoparticle suspensions at a cool, stable temperature, typically at 4°C. Freezing should be avoided as the formation of ice crystals can force nanoparticles together, causing aggregation upon thawing.[7]
-
Concentration: Storing nanoparticles at a lower concentration can reduce the frequency of particle collisions and slow down the rate of aggregation over time.
Quantitative Data Summary
The following table summarizes key parameters that influence nanoparticle stability when using long-chain amine-based stabilizers like oleylamine. These values can serve as a starting point for optimizing experiments with this compound.
| Parameter | Typical Range/Value | Effect on Stability | Source |
| Stabilizer to Precursor Molar Ratio | 1:1 to 10:1 (and higher) | Higher ratios generally improve stability by ensuring complete surface coverage, but excess can be problematic for purification. | [5][8] |
| Reaction Temperature | 150°C - 350°C | Highly dependent on the precursor and solvent. Suboptimal temperatures can lead to poor crystallinity or stabilizer desorption/decomposition. | [4][5] |
| pH (for aqueous systems) | Neutral to slightly basic | Stability is often highest at pH values away from the isoelectric point. Acidic pH can protonate the amine group, affecting stability. | [6][9] |
| Storage Temperature | 4°C | Lower temperatures slow down Brownian motion and reduce the rate of aggregation. Avoid freezing. | [7] |
Experimental Protocols
Protocol 1: General Synthesis of Metal Oxide Nanoparticles using this compound
This protocol provides a general method for the thermal decomposition of a metal acetylacetonate precursor to form metal oxide nanoparticles stabilized with this compound.
Materials:
-
Metal (III) acetylacetonate (e.g., Fe(acac)₃, Mn(acac)₃)
-
This compound
-
1-Octadecene (or another high-boiling point non-polar solvent)
-
Hexane
-
Ethanol
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, a temperature probe, and a magnetic stirrer, combine the metal acetylacetonate precursor and this compound. A typical starting molar ratio would be 1:3 to 1:6 (precursor:this compound).
-
Solvent Addition: Add a sufficient volume of 1-octadecene to the flask to ensure proper mixing and heat transfer.
-
Degassing: Heat the mixture to 110-120°C under a gentle flow of nitrogen or argon for 30-60 minutes to remove water and dissolved oxygen.
-
Thermal Decomposition: Increase the temperature to the desired reaction temperature (e.g., 250-320°C) and maintain it for a set period (e.g., 30-120 minutes). The solution should change color, indicating the formation of nanoparticles.
-
Cooling: After the reaction is complete, cool the flask to room temperature.
-
Purification:
-
Add an excess of ethanol to the cooled reaction mixture to precipitate the nanoparticles.
-
Centrifuge the mixture to pellet the nanoparticles and discard the supernatant.
-
Redisperse the nanoparticle pellet in a small amount of hexane.
-
Repeat the precipitation and redispersion steps 2-3 times to remove unreacted precursors and excess this compound.
-
-
Storage: Disperse the final purified nanoparticles in a non-polar solvent like hexane or toluene and store at 4°C.
Protocol 2: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
Purpose: To determine the hydrodynamic diameter and size distribution of the synthesized nanoparticles, which are key indicators of aggregation.
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension in a suitable solvent (the same solvent used for storage, e.g., hexane). The concentration should be low enough to avoid multiple scattering effects (typically in the ppm range).
-
Filter the diluted sample through a syringe filter (e.g., 0.22 µm PTFE filter) to remove any dust or large aggregates that could interfere with the measurement.
-
-
DLS Measurement:
-
Transfer the filtered sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., solvent refractive index, viscosity, temperature).
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the measurement. Typically, this involves multiple runs that are averaged to obtain a reliable size distribution.
-
-
Data Analysis:
-
Analyze the resulting size distribution plot. A monomodal peak with a low polydispersity index (PDI) indicates a stable, non-aggregated sample.
-
The presence of a second peak at a larger size or a high PDI value suggests the presence of aggregates.
-
Visualizations
Caption: this compound stabilization of a nanoparticle.
Caption: A logical workflow for troubleshooting aggregation.
Caption: Relationship between pH and nanoparticle stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. n04.iphy.ac.cn [n04.iphy.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Oleamine Oxide Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the surfactant performance of oleamine oxide in experimental settings.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation and use of this compound solutions.
Question: Why has my this compound solution become cloudy or hazy?
Answer: Cloudiness in an this compound solution can be attributed to several factors:
-
Temperature: this compound, like many long-chain surfactants, has a Krafft point, below which it has limited solubility and may precipitate, causing cloudiness. Gently warming the solution can often resolve this issue.
-
pH Level: Amine oxides are pH-sensitive. At low pH (acidic conditions), the amine oxide headgroup can become protonated, acquiring a positive charge. This change in charge can alter its solubility and interactions with other components, potentially leading to precipitation or cloudiness.
-
Contaminants: The presence of insoluble impurities or incompatible salts in the solvent or additives can lead to haze. Ensure high-purity water and reagents are used.
Question: My this compound formulation is showing signs of phase separation. What is the cause?
Answer: Phase separation in a formulation containing this compound can occur due to:
-
Electrolyte Concentration: High concentrations of certain electrolytes can "salt out" the surfactant, reducing its solubility in the aqueous phase and causing it to separate. This effect is dependent on the specific type of salt and its concentration.
-
Incompatibility with Co-solutes: this compound may not be compatible with all polymers or co-surfactants, leading to phase separation over time. This is particularly true if there are strong electrostatic interactions that lead to the formation of insoluble complexes.
-
pH Shift: A significant shift in the formulation's pH can alter the charge of the this compound molecule, affecting its interaction with other charged species in the solution and potentially leading to instability.
Question: The foaming performance of my this compound solution is poor. How can I improve it?
Answer: this compound is generally known for being a good foam booster and stabilizer.[1][2] If you are experiencing poor foaming, consider the following:
-
Concentration: Ensure the concentration of this compound is above its Critical Micelle Concentration (CMC). Below the CMC, there are insufficient surfactant molecules to effectively stabilize the air-water interface required for foam.
-
Presence of Defoamers: Small amounts of impurities, such as certain alcohols or oils, can act as defoaming agents.
-
Synergy with Other Surfactants: The foaming power of this compound can be significantly enhanced by combining it with anionic surfactants (like sulfates or sulfonates). This synergistic interaction can create a more robust interfacial film, leading to greater foam volume and stability.[3]
FAQs for Performance Optimization
This section provides answers to common questions about modulating and improving the surfactant properties of this compound.
Question: How does pH affect the performance of this compound?
Answer: The pH of the aqueous solution is a critical factor governing the behavior of this compound. Amine oxides are amphoteric surfactants that can exist in two forms depending on the pH[4]:
-
In acidic solutions (pH < 5): The amine oxide headgroup becomes protonated, and the surfactant behaves as a cationic (positively charged) surfactant . This can enhance its interaction with negatively charged surfaces and other anionic species.
-
In neutral to alkaline solutions (pH > 6): The surfactant exists in its nonionic (neutral) form . In this state, it behaves as a typical nonionic surfactant, driven by hydrogen bonding and hydrophobic interactions.
This pH-dependent behavior allows for the tuning of its properties. For example, if you need to increase interaction with an anionic polymer, lowering the pH might be beneficial.
Question: How do electrolytes influence the properties of this compound solutions?
Answer: The addition of electrolytes (salts) can significantly impact the performance of this compound by:
-
Lowering the Critical Micelle Concentration (CMC): Electrolytes can reduce the electrostatic repulsion between the surfactant headgroups (especially in the cationic form), which promotes micelle formation at a lower concentration.[5][6] This means less surfactant is needed to achieve properties like solubilization and surface tension reduction.
-
Altering Micelle Shape and Size: The presence of salt can cause micelles to grow larger and change from spherical to more elongated or rod-like structures.
-
Affecting Cloud Point (for nonionic form): For the nonionic form of this compound, electrolytes can lower the cloud point, which may impact performance at elevated temperatures.
It is crucial to screen different electrolyte concentrations, as excessive amounts can lead to precipitation.[5]
Question: Can I improve the performance of this compound by using a co-surfactant?
Answer: Yes, using a co-surfactant is a highly effective strategy. This compound exhibits strong synergistic effects, particularly when mixed with anionic surfactants. This synergy can lead to[3]:
-
A significant reduction in the CMC of the mixture compared to the individual surfactants.
-
Enhanced surface tension reduction , leading to better wetting and spreading.
-
Improved foaming and emulsification properties.
-
Increased formulation stability.
Common anionic co-surfactants to consider include sodium lauryl ether sulfate (SLES) or alpha-olefin sulfonates (AOS). The optimal ratio of this compound to the co-surfactant must be determined experimentally.[3]
Data Presentation
Specific quantitative data for this compound across a wide range of conditions is not always available in published literature and is typically determined experimentally. The following tables are provided as templates for recording your own experimental data, with illustrative examples based on established surfactant principles.
Table 1: Effect of pH on the Critical Micelle Concentration (CMC) of this compound
| pH | Temperature (°C) | CMC (mol/L) (Illustrative) | Surface Tension at CMC (mN/m) (Illustrative) |
| 4.0 | 25 | 1.5 x 10⁻⁴ | 34 |
| 7.0 | 25 | 2.0 x 10⁻⁴ | 32 |
| 9.0 | 25 | 2.2 x 10⁻⁴ | 31 |
Table 2: Effect of Electrolyte (NaCl) on the CMC of this compound at Neutral pH
| NaCl Concentration (mol/L) | Temperature (°C) | CMC (mol/L) (Illustrative) | Surface Tension at CMC (mN/m) (Illustrative) |
| 0 | 25 | 2.0 x 10⁻⁴ | 32 |
| 0.01 | 25 | 1.1 x 10⁻⁴ | 31 |
| 0.10 | 25 | 5.0 x 10⁻⁵ | 30 |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Objective: To determine the CMC of this compound under specific conditions (e.g., pH, temperature, electrolyte concentration) by measuring the change in surface tension with surfactant concentration.
Methodology: The CMC is identified as the point where the surface tension of the solution ceases to decrease significantly with increasing surfactant concentration.[7]
Materials & Equipment:
-
High-purity this compound
-
High-purity water (e.g., Milli-Q)
-
Buffer solutions for pH control
-
Electrolytes (e.g., NaCl), if required
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Automated tensiometer (using Wilhelmy plate or du Noüy ring method)
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or jacketed vessel
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100x the expected CMC) in the desired aqueous medium (e.g., buffered water with a specific electrolyte concentration).
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water. Ensure the platinum plate or ring is thoroughly cleaned (e.g., by flaming to red heat) to remove any organic contaminants.
-
Initial Measurement: Measure the surface tension of the pure solvent (the same buffered/electrolyte solution without any surfactant) in the temperature-controlled vessel.
-
Titration & Measurement:
-
Use an automated dosing unit to incrementally add small volumes of the this compound stock solution into the solvent.
-
After each addition, allow the solution to equilibrate for a set period (e.g., 2-5 minutes) with gentle stirring.
-
Stop the stirring and measure the surface tension.
-
Repeat this process to generate a series of data points across a wide concentration range, ensuring you have sufficient points both below and above the expected CMC.
-
-
Data Analysis:
-
Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will typically show two linear regions: a steep decline in surface tension at low concentrations and a plateau at high concentrations.
-
The CMC is determined from the intersection point of the two best-fit lines drawn through these regions.
-
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Formulation Issues
Caption: A logical workflow to diagnose and resolve common formulation problems.
Diagram 2: Experimental Workflow for Optimizing this compound Performance
Caption: A systematic workflow for characterizing and optimizing surfactant performance.
References
- 1. rawsource.com [rawsource.com]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Inorganic Salts and pH on Surface Activity of Biodegradable Amido Gemini Amine Oxide Surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jsirjournal.com [jsirjournal.com]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. scribd.com [scribd.com]
managing reaction byproducts in oleamine oxide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction byproducts during oleamine oxide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and management of byproducts.
Problem 1: Low Yield of this compound
Low or inconsistent yields are a frequent issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure a slight molar excess (1.1-1.2 equivalents) of hydrogen peroxide is used. - Extend the reaction time or slightly increase the temperature (monitor for decomposition). - Confirm the quality and concentration of the hydrogen peroxide solution. |
| Thermal Decomposition | - Maintain a controlled reaction temperature, typically between 50-75°C. Exceeding this range can lead to the decomposition of the amine oxide. - Ensure even heating and stirring to avoid localized hot spots. |
| Impure Oleamine | - Use high-purity oleamine. Impurities can interfere with the oxidation reaction.[1] |
| Suboptimal pH | - The reaction is typically carried out under neutral or slightly acidic conditions. Ensure the pH is within the optimal range for the specific protocol. |
Problem 2: Presence of Unreacted Oleamine
Residual oleamine is the most common impurity. Its presence can affect the surfactant properties and downstream applications of the this compound.
| Identification Method | Removal Protocol |
| TLC Analysis | Spot the reaction mixture against a pure oleamine standard. Oleamine is less polar and will have a higher Rf value than the highly polar this compound. |
| Column Chromatography | A detailed protocol for purification via column chromatography is provided in the Experimental Protocols section. |
| Potentiometric Titration | This method can be used to quantify the amount of unreacted tertiary amine in the final product.[2] |
Problem 3: Residual Hydrogen Peroxide
Excess hydrogen peroxide from the reaction can interfere with subsequent analytical tests and may cause degradation of the product over time.
| Detection Method | Quenching Protocol |
| Peroxide Test Strips | A quick and simple method to detect the presence of residual peroxide. |
| Titration | Quantitative determination can be achieved by titration with sodium thiosulfate.[3] |
| Sodium Sulfite Quenching | A detailed protocol for quenching with sodium sulfite is available in the Experimental Protocols section.[4][5][6] |
Problem 4: Product Discoloration (Yellow/Brown Tint)
The final product should ideally be a white or off-white solid. Discoloration indicates the presence of impurities.
| Potential Cause | Mitigation Strategy |
| Oxidative Degradation | The formation of colored impurities can result from the oxidation of the product or starting materials.[7] This can be minimized by using an inert atmosphere (e.g., nitrogen) during the reaction and storage. |
| Nitrosamine Formation | Although typically a minor byproduct, nitrosamines can form, particularly at higher temperatures. Conducting the reaction at lower temperatures (e.g., below 45°C) can reduce their formation. |
| Inorganic Contaminants | Residues from catalysts or other reagents can lead to discoloration.[7] Ensure high-purity reagents and solvents are used. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in this compound synthesis?
The most common byproducts are unreacted oleamine and residual hydrogen peroxide. Other potential but less common byproducts include nitrosamines and thermal decomposition products such as olefins and hydroxylamines.
Q2: How can I confirm the formation of this compound and the presence of unreacted oleamine using FTIR spectroscopy?
You can monitor the reaction progress by observing changes in the FTIR spectrum.
-
Oleamine: Shows characteristic peaks for the N-H stretching of the primary amine group around 3300-3400 cm⁻¹.[8][9]
-
This compound: The formation of the N-O bond results in a characteristic stretching vibration in the range of 920-970 cm⁻¹. The disappearance or significant reduction of the N-H stretching peaks of oleamine indicates its consumption.
Q3: What are the expected 1H NMR chemical shifts for oleamine and this compound?
1H NMR is a powerful tool for assessing the conversion of oleamine to this compound.
-
Oleamine: The protons on the carbon adjacent to the nitrogen (–CH₂–N) typically appear around 2.6-2.8 ppm.
-
This compound: Upon oxidation, the electrons are drawn away from the nitrogen, causing a downfield shift of the adjacent protons. These protons in this compound will be shifted to approximately 3.1-3.3 ppm. The protons of the methyl groups attached to the nitrogen will also experience a downfield shift.[10]
Q4: Is it possible to quantify the purity of my this compound sample?
Yes, several methods can be used for quantification:
-
Quantitative 1H NMR (qNMR): By integrating the signals of this compound and any residual oleamine against a known internal standard, the purity can be accurately determined.
-
Potentiometric Titration: This method is effective for quantifying the amount of unreacted tertiary amine.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and quantify volatile components, including unreacted oleamine.
Q5: My this compound synthesis reaction is very viscous and difficult to stir. What can I do?
Gel formation can be an issue in amine oxide synthesis. To mitigate this, you can:
-
Use a co-solvent such as isopropanol to reduce the viscosity of the reaction mixture.
-
Add water to the reaction, as this can also help in preventing gelation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the oxidation of oleamine using hydrogen peroxide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve oleamine (1 equivalent) in a suitable solvent like isopropanol.
-
Addition of Oxidant: Slowly add 30-35% aqueous hydrogen peroxide (1.1-1.2 equivalents) dropwise to the stirred solution. Maintain the temperature between 50-60°C. An exotherm may be observed, so controlled addition is crucial.
-
Reaction Monitoring: Stir the reaction mixture at 60-70°C for several hours. Monitor the progress of the reaction by TLC or 1H NMR.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with the quenching of residual hydrogen peroxide as described in Protocol 2.
Protocol 2: Quenching of Residual Hydrogen Peroxide
This protocol details the removal of excess hydrogen peroxide using sodium sulfite.[4][5][6]
-
Preparation: Prepare a 10% (w/v) aqueous solution of sodium sulfite.
-
Quenching: Slowly add the sodium sulfite solution to the reaction mixture while stirring. The reaction is exothermic.
-
Confirmation: Test for the presence of peroxides using peroxide test strips. Continue adding the sodium sulfite solution until the test is negative.
-
Extraction: The product can then be extracted using a suitable organic solvent, and the aqueous layer is discarded.
Protocol 3: Purification by Column Chromatography
This protocol is for the purification of this compound from unreacted oleamine.[11][12][13]
-
Stationary Phase: Use silica gel as the stationary phase. Due to the basic nature of oleamine, it can interact strongly with the acidic silica. To mitigate this, the silica can be pre-treated with a small amount of a tertiary amine like triethylamine in the eluent, or basic alumina can be used as an alternative stationary phase.[12]
-
Mobile Phase: A gradient elution is typically effective. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Elution: Unreacted oleamine, being less polar, will elute first. The more polar this compound will elute later with the higher polarity mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes for Amine Oxide Synthesis
| Parameter | Value | Expected Outcome | Reference |
| Reactant Ratio (H₂O₂:Amine) | 1.1:1 to 1.2:1 | High conversion of the tertiary amine. | [14] |
| Reaction Temperature | 50-75°C | Optimal reaction rate with minimal decomposition. | |
| Typical Yield | >98% | Efficient conversion to the N-oxide. | [15] |
| Unreacted Amine | <2% | Indicates a near-complete reaction. | [15] |
| Residual H₂O₂ (post-quench) | <10 ppm | Successful removal of the excess oxidant. | [3] |
Note: The values presented are typical for amine oxide synthesis and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for this compound synthesis, purification, and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tizra Reader [library.scconline.org]
- 3. data.epo.org [data.epo.org]
- 4. ihedelftrepository.contentdm.oclc.org [ihedelftrepository.contentdm.oclc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.uvic.ca [web.uvic.ca]
- 12. biotage.com [biotage.com]
- 13. orgsyn.org [orgsyn.org]
- 14. CN109776412A - A kind of synthetic method of N oxide - Google Patents [patents.google.com]
- 15. FR2632638A1 - Process for the manufacture of amine oxides - Google Patents [patents.google.com]
stability issues of oleamine oxide under acidic or basic conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of oleamine oxide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound, a long-chain tertiary amine oxide, is generally stable at room temperature and in neutral aqueous solutions. However, its stability is significantly influenced by pH and temperature. It is a weak base with a pKb of approximately 4.5 and will be protonated in acidic conditions below this pH to form a cationic hydroxylamine.[1] While stable in mildly acidic and basic solutions, it can undergo degradation under strongly acidic, strongly basic, or high-temperature conditions.[2]
Q2: What happens to this compound under acidic conditions?
Under acidic conditions (pH < 4.5), this compound is protonated to form the corresponding hydroxyammonium salt.[1][3] This form is generally stable, and acidic conditions can even enhance the performance of some amine oxides in specific applications.[4][5] However, in the presence of strong acids or reducing agents, this compound can be reduced back to the parent tertiary amine, oleylamine.
Q3: What are the primary degradation pathways for this compound under basic conditions?
Under basic conditions, especially when heated, this compound is susceptible to a thermal degradation process known as the Cope elimination . This reaction results in the formation of an alkene (oleyl-derived alkene) and a hydroxylamine (N,N-dimethylhydroxylamine).[1] This intramolecular elimination reaction is a significant pathway for degradation at elevated temperatures.
Q4: My this compound-containing formulation is showing signs of instability (e.g., phase separation, precipitation, color change). What are the potential causes?
Instability in your formulation can arise from several factors:
-
pH Shift: A significant shift in the pH of your formulation to strongly acidic or basic conditions can initiate degradation.
-
Elevated Temperature: Storage at high temperatures can accelerate thermal degradation, primarily through the Cope elimination. Most amine oxides undergo thermal decomposition between 90 and 200°C.[6]
-
Presence of Reducing or Oxidizing Agents: Contaminants or other formulation components that act as reducing agents can convert this compound back to oleylamine. Strong oxidizing agents may also lead to further unwanted reactions.
-
Interaction with Other Excipients: Incompatibility with other formulation components can lead to physical or chemical instability.
Q5: How can I monitor the stability of this compound in my experiments?
Several analytical techniques can be employed to assess the stability of this compound and detect its degradation products:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful method for separating and identifying this compound and its potential degradation products.[7]
-
Gas Chromatography (GC): GC can also be used for the analysis of tertiary amine oxides.[8]
-
Titration Methods: Potentiometric or redox titrations can be used to quantify the amount of amine oxide present.[9] For instance, titration with TiCl3 in an acidic medium can determine the concentration of the N-oxide function.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of active this compound content over time | pH of the formulation is too low or too high, leading to degradation. | Monitor the pH of your formulation. Use appropriate buffers (e.g., citrate, phosphate) to maintain a stable pH in the desired range.[10] |
| High storage temperature. | Store the formulation at controlled room temperature or under refrigeration, as determined by stability studies. Avoid exposure to high temperatures. | |
| Presence of reducing agents. | Identify and eliminate any potential reducing agents in your formulation. | |
| Formation of an insoluble precipitate | Degradation to less soluble products (e.g., alkene from Cope elimination). | Analyze the precipitate to confirm its identity. Optimize storage conditions (pH, temperature) to prevent degradation. |
| Incompatibility with other formulation components. | Conduct compatibility studies with all excipients. Consider using alternative, more compatible ingredients. | |
| Change in formulation color or odor | Oxidative degradation of this compound or other components. | Protect the formulation from light and oxygen. Consider packaging in an inert atmosphere (e.g., nitrogen) and using antioxidants.[10][11] |
Degradation Pathways
The two primary degradation pathways for this compound are reduction under acidic conditions and the Cope elimination under basic/thermal conditions.
Caption: Key degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-MS
Objective: To quantify the concentration of this compound and identify potential degradation products over time under specific pH and temperature conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in buffers of varying pH (e.g., pH 4, 7, and 9).
-
Incubation: Aliquot the samples and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each sample.
-
HPLC-MS Analysis:
-
Column: Use a suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Employ electrospray ionization in positive ion mode (ESI+).
-
Quantification: Monitor the parent ion of this compound for quantification against a standard curve.
-
Identification of Degradants: Scan for potential degradation products, such as the parent amine (oleylamine) or products consistent with Cope elimination.
-
Protocol 2: Quantification of this compound by Redox Titration
Objective: To determine the concentration of this compound in a sample.
Methodology:
-
Sample Preparation: Dissolve a known weight of the this compound-containing sample in an appropriate solvent (e.g., isopropanol).
-
Acidification: Acidify the solution with an acid like hydrochloric acid.
-
Titration: Titrate the sample with a standardized solution of a reducing agent, such as titanium(III) chloride (TiCl₃), in an inert atmosphere (e.g., under nitrogen) to prevent air oxidation of the titrant.
-
Endpoint Detection: The endpoint can be determined potentiometrically or with a suitable redox indicator.
-
Calculation: The concentration of this compound is calculated based on the stoichiometry of the redox reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. Amine oxide - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AMINE OXIDE - Ataman Kimya [atamanchemicals.com]
- 7. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tizra Reader [library.scconline.org]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Oleamine Oxide Purity by Titration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the purity of oleamine oxide, with a primary focus on titration techniques. Experimental data from literature is summarized to support the comparison, and a detailed protocol for the recommended titration method is provided.
Introduction to this compound Purity
This compound (N,N-dimethyloctadec-9-en-1-amine oxide) is a versatile surfactant with applications in various fields, including as a component in drug delivery systems. The purity of this compound is critical for its performance and safety. A common impurity in commercial this compound is the unreacted precursor, oleylamine (a tertiary amine). Titration methods offer a reliable and accessible means to quantify both the amine oxide and the residual free amine, thereby determining the overall purity.
Comparison of Analytical Methods
While several methods can be used to assess this compound purity, potentiometric titration is a widely accepted and accurate technique. Other methods, such as redox titrations and chromatographic techniques, also exist.[1]
| Method | Principle | Advantages | Disadvantages | Key Findings from Literature |
| Potentiometric Titration | Measures the change in electrical potential between two electrodes as a titrant is added to the sample solution to determine the endpoint.[2][3] | - High accuracy and precision.[4]- Can be used for colored or turbid solutions.[5]- Allows for the simultaneous determination of amine oxide and free tertiary amine in a single sample.[6][7] | - Requires specialized equipment (potentiometric titrator).[6] | - A two-step titration in a non-aqueous solvent like isopropanol with hydrochloric acid can effectively quantify both free amine and amine oxide.[6]- A method using a PVC membrane electrode and sodium lauryl sulfate as a titrant has shown high accuracy for long-chain tertiary amine oxides and their corresponding amines.[7] |
| Redox Titration | The amine oxide is reduced by a titrant (e.g., titanium trichloride, TiCl₃), and the endpoint is determined by a color change or potentiometrically.[1] | - Good for quantifying the amine oxide content specifically.[1] | - Does not directly quantify the free amine impurity.[1]- Titrants can be sensitive to air oxidation. | - Has been successfully used for the analysis of amine oxides, but primarily yields the content of the amine oxide only.[1] |
| Chromatographic Methods (GC, HPLC, TLC) | Separates the components of a mixture based on their differential distribution between a stationary and a mobile phase.[1] | - High sensitivity and specificity.- Can identify and quantify a wide range of impurities. | - More complex instrumentation and method development required.- May require derivatization of the analytes. | - Chromatographic methods are listed as alternatives for the analysis of amine oxides.[1] |
Experimental Protocol: Two-Phase Potentiometric Titration of this compound
This protocol is adapted from established methods for the analysis of amine oxide surfactants and is designed to determine the percentage of both this compound and free oleylamine.[6]
1. Reagents and Equipment
-
Reagents:
-
Isopropanol (IPA)
-
0.5N Hydrochloric Acid (HCl) in IPA
-
Methyl Iodide
-
Standardized 0.1N Silver Nitrate (AgNO₃) solution (for electrode maintenance)
-
-
Equipment:
-
Potentiometric Titrator
-
Combined glass pH electrode (or equivalent)
-
Analytical balance
-
Beakers, burettes, and pipettes
-
2. Procedure
Part A: Titration of Free Amine
-
Accurately weigh approximately 2 grams of the this compound sample into a 150 mL beaker. Record the weight.
-
Add 100 mL of isopropanol to the beaker and stir until the sample is completely dissolved.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with 0.5N HCl in IPA. The endpoint is the point of maximum inflection on the titration curve. Record the volume of titrant used (Volume A).
Part B: Titration of Total Amine (Free Amine + Amine Oxide)
-
To the solution from Part A, add 5 mL of methyl iodide.
-
Stir the solution for 5 minutes. The methyl iodide reacts with the tertiary amine to form a quaternary ammonium salt, which can then be titrated.
-
Continue the titration with 0.5N HCl in IPA until the second endpoint is reached. Record the total volume of titrant from the start of the titration (Volume B).
3. Calculations
-
% Free Oleylamine: % Free Amine = (Volume A * N * MW_amine) / (Sample Weight * 10)
-
N = Normality of the HCl titrant
-
MW_amine = Molecular weight of oleylamine (267.5 g/mol )
-
-
% this compound: % Amine Oxide = ((Volume B - Volume A) * N * MW_oxide) / (Sample Weight * 10)
-
MW_oxide = Molecular weight of this compound (283.5 g/mol )
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between different analytical approaches, the following diagrams are provided.
Caption: Experimental workflow for the potentiometric titration of this compound.
Caption: Comparison of methods for this compound purity validation.
Conclusion
The purity of this compound can be reliably determined using potentiometric titration, which stands out for its accuracy and its ability to quantify both the active ingredient and the primary amine impurity in a single analysis.[4][6] While other methods like redox titration and chromatography offer alternative approaches, the two-phase potentiometric titration provides a robust and well-documented procedure suitable for quality control and research environments. The provided protocol and workflows serve as a practical guide for implementing this validation method.
References
- 1. Tizra Reader [library.scconline.org]
- 2. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]
- 3. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. scribd.com [scribd.com]
- 7. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Quantifying Oleamine Oxide
For researchers, scientists, and drug development professionals, accurate quantification of oleamine oxide in various mixtures is critical for formulation development, quality control, and stability testing. This guide provides a comparative overview of common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your specific application.
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on several factors, including the complexity of the mixture, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most prevalent techniques.
| Method | Principle | Typical Application | Advantages | Disadvantages |
| Potentiometric Titration | Acid-base titration to quantify the basic amine oxide. Can be designed to differentiate between the amine oxide and the precursor tertiary amine. | Quantification of bulk material and simple formulations. | Cost-effective, simple, and provides good accuracy and precision for high concentration samples. | Lower sensitivity compared to chromatographic methods; may be affected by other basic or acidic components in the mixture. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, followed by detection (e.g., UV, ELSD, MS). Can be performed in reverse-phase or normal-phase mode. | Quantification in complex mixtures such as pharmaceutical formulations. | High sensitivity, selectivity, and ability to separate from impurities. Can be coupled with mass spectrometry (MS) for definitive identification. | Method development can be time-consuming; may require derivatization for sensitive UV detection if the analyte lacks a strong chromophore. |
| Gas Chromatography (GC) | Separation of volatile compounds. Direct analysis of amine oxides is not feasible due to thermal decomposition. | Analysis of the corresponding tertiary amine after reduction of the amine oxide. | High resolution and sensitivity. | Indirect method requiring a chemical reduction step, which adds complexity and a potential source of error. Not suitable for direct analysis of the intact amine oxide. |
Experimental Protocols
Potentiometric Titration for this compound and Free Amine
This method allows for the determination of both the amine oxide and the unreacted tertiary amine (oleamine) in a sample.[1][2][3]
Principle: A two-step titration is performed. The first titration in a non-aqueous solvent determines the free tertiary amine. The second titration, after conversion of the amine oxide to a titratable species (or by direct titration of the sum of amine and amine oxide), allows for the calculation of the amine oxide content by difference.
Reagents and Equipment:
-
Potentiometric Titrator with a suitable electrode (e.g., combined glass pH electrode).
-
Isopropanol (IPA), analytical grade.
-
Glacial Acetic Acid, analytical grade.
-
Acetic Anhydride, analytical grade.
-
0.1 N Perchloric acid in glacial acetic acid, standardized.
-
0.5 N Hydrochloric acid (HCl) in IPA, standardized.
-
Methyl Iodide (for quenching tertiary amine in some procedures).
Procedure (Example for sum of amine and amine oxide):
-
Accurately weigh a sample containing a known amount of the analyte and dissolve it in 100 mL of isopropanol.
-
Place the beaker on the potentiometric titrator.
-
Titrate the solution with a standardized 0.5 N HCl in IPA solution.
-
The endpoint is determined from the inflection point of the titration curve.
-
A separate titration can be performed to determine the free amine after reacting the amine oxide. Alternatively, the free amine can be determined separately by titrating a sample dissolved in a solvent mixture like acetic acid and acetic anhydride, which prevents the amine oxide from being titrated.[3]
Calculation: The percentage of amine oxide is calculated based on the titrant volume, its normality, the sample weight, and the molecular weight of this compound (approximately 311.55 g/mol ).[4][5]
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the selective quantification of this compound in complex mixtures.[6][7]
Principle: The sample is dissolved in a suitable solvent, and an aliquot is injected into an HPLC system. The separation is typically achieved on a reverse-phase column. Detection can be accomplished using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), as this compound lacks a strong UV chromophore.
Instrumentation and Conditions (Example):
-
HPLC System: Quaternary pump, autosampler, column oven, and a suitable detector (ELSD, CAD, or MS).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or acetic acid for better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent as the standards to a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography (GC) after Reduction
This method quantifies this compound indirectly by first converting it to its corresponding tertiary amine (oleyldimethylamine).[8]
Principle: this compound is not thermally stable for direct GC analysis. It is chemically reduced to the more volatile and stable oleyldimethylamine. The resulting amine is then analyzed by GC.
Reagents and Equipment:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Suitable capillary column (e.g., DB-5ms).
-
Reducing agent (e.g., triphenylphosphine).
-
Glacial Acetic Acid.
-
Organic solvent for extraction (e.g., hexane).
Procedure:
-
Reduction: Dissolve a known amount of the sample in glacial acetic acid. Add an excess of triphenylphosphine and reflux the mixture for 1-2 hours to reduce the amine oxide to the tertiary amine.
-
Extraction: After cooling, neutralize the mixture and extract the tertiary amine into an organic solvent like hexane.
-
GC Analysis: Inject an aliquot of the organic extract into the GC.
-
Quantification: A calibration curve is prepared using standards of the corresponding tertiary amine (oleyldimethylamine) that have been taken through the same extraction procedure. The amount of this compound in the original sample is calculated based on the amount of tertiary amine found.
Method Selection Workflow
The choice of an appropriate analytical method involves considering the sample matrix, required sensitivity, and available resources. The following diagram illustrates a logical workflow for method selection.
Caption: Workflow for selecting an analytical method for this compound.
References
- 1. scribd.com [scribd.com]
- 2. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. intertekinform.com [intertekinform.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Separation of 3-Dodecylamido-N,N’-dimethylpropyl amine oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method for the determination of the carbon chain length composition of amine oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oleamine and Oleamine Oxide in Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate surfactants is a critical determinant in the successful synthesis of nanoparticles with desired physicochemical properties. Among the vast array of available surfactants, oleylamine, a primary amine, has been extensively studied and utilized. Its oxidized counterpart, oleamine oxide, presents a potential alternative with distinct chemical characteristics. This guide provides a comparative study of oleamine and this compound, offering insights into their respective roles and performance in nanoparticle synthesis, supported by available experimental data and detailed protocols.
Introduction to Oleylamine and this compound
Oleylamine (OAm) is an 18-carbon primary amine with a single double bond in its hydrocarbon chain. It is a versatile reagent in nanoparticle synthesis, capable of acting as a solvent, reducing agent, and capping agent to control the size, shape, and stability of nanoparticles.[1][2][3] Its efficacy has been demonstrated in the synthesis of a wide range of nanoparticles, including metals, metal oxides, and semiconductors.[2]
Functional Roles in Nanoparticle Synthesis: A Comparative Overview
The multifaceted roles of oleylamine in nanoparticle synthesis are well-documented.[4] In contrast, the specific functions of this compound in this context are less explored. Below is a comparative summary of their potential roles:
| Role in Synthesis | Oleylamine (OAm) | Oleamine N-Oxide |
| Capping Agent/Stabilizer | The lone pair of electrons on the nitrogen atom allows for strong coordination to the surface of nanoparticles, providing steric stabilization and preventing aggregation.[4] | The N-O bond is polar, with the oxygen atom being a good hydrogen bond acceptor. This could lead to different binding affinities and packing densities on the nanoparticle surface compared to the primary amine. |
| Reducing Agent | Capable of reducing metal precursors to their zero-valent state, particularly at elevated temperatures.[5] | Generally not considered a reducing agent. The presence of the N-O bond makes it more stable towards oxidation compared to the primary amine. |
| Solvent | Its high boiling point (364 °C) makes it a suitable solvent for high-temperature nanoparticle synthesis.[3] | Expected to have a high boiling point, similar to oleylamine, making it a potential high-temperature solvent. |
| Shape-Directing Agent | The differential binding of the amine group to various crystallographic facets of a growing nanocrystal can direct its final morphology.[6] | The polarity and steric bulk of the N-oxide group would likely lead to different facet selectivity compared to oleylamine, thus offering a potential avenue for synthesizing novel nanoparticle shapes. |
| Precursor Complexation | Can form complexes with metal precursors, which then decompose to form nanoparticles. This complexation can influence nucleation and growth kinetics.[2][7] | The oxygen atom in the N-oxide can also act as a ligand to coordinate with metal ions, potentially forming different precursor complexes with altered decomposition pathways. |
Data Presentation: Quantitative Comparison
Direct quantitative data comparing the performance of oleamine and this compound in nanoparticle synthesis is scarce. However, extensive data exists for oleylamine, which can serve as a benchmark for future comparative studies.
Table 1: Influence of Oleylamine on Nanoparticle Size
| Nanoparticle System | Precursor | Oleylamine/Precursor Ratio | Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |
| Nickel (Ni) | Ni(acac)₂ | 10 | 220 | 11.8 ± 0.9 | [8] |
| Nickel (Ni) | Ni(acac)₂ | 30 | 220 | 10.2 ± 0.8 | [8] |
| Nickel (Ni) | Ni(acac)₂ | 122 | 220 | 8.0 ± 0.6 | [8] |
| Gold (Au) | HAuCl₄·4H₂O | N/A (Solvent) | 75 | 6.4 ± 0.5 | [4] |
| Gold (Au) | HAuCl₄·4H₂O | N/A (Solvent) | 90 | 7.3 ± 0.8 | [4] |
| Gold (Au) | HAuCl₄·4H₂O | N/A (Solvent) | 120 | 9.2 ± 0.7 | [4] |
Note: 'acac' denotes acetylacetonate.
Table 2: Influence of Oleylamine/Oleic Acid Ratio on Yttria (Y₂O₃) Nanoparticle Morphology
| Oleylamine/Oleic Acid Ratio | Resulting Morphology | Reference |
| 100/0 | Regular and elongated hexagons | [9][10][11] |
| 90/10 | Lamellar pillars | [9][10][11] |
| 65/35 | Irregular particles | [9][10][11] |
| 50/50 | Plates | [9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for nanoparticle synthesis using oleylamine. At present, specific protocols for this compound are not available in the literature.
Protocol 1: Synthesis of Nickel Nanoparticles using Oleylamine
Objective: To synthesize monodisperse nickel nanoparticles.
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Oleylamine (OAm)
-
Trioctylphosphine (TOP)
-
Dibenzyl ether (DBE)
-
Acetone
-
n-Hexane
Procedure:
-
In a reaction vial, dissolve Ni(acac)₂ in a mixture of oleylamine and dibenzyl ether under an inert atmosphere (e.g., nitrogen).
-
Degas the solution by purging with nitrogen for a specified time.
-
Add trioctylphosphine (TOP) to the solution. The TOP/Ni ratio can be varied to control particle size.
-
Heat the solution to 100 °C for 10 minutes.
-
Degas the solution again with a nitrogen stream.
-
Increase the temperature to 220 °C and maintain for 2 hours.
-
Cool the mixture to room temperature.
-
Add excess acetone to precipitate the nanoparticles.
-
Centrifuge the solution and decant the supernatant.
-
Redisperse the black nanoparticle residue in n-hexane for characterization.[8]
Protocol 2: Synthesis of Gold Nanoparticles using Oleylamine
Objective: To synthesize size-tunable gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid tetrahydrate (HAuCl₄·4H₂O)
-
Oleylamine (OAm)
-
Toluene
-
Acetone
Procedure:
-
In a three-necked flask, dissolve HAuCl₄·4H₂O in oleylamine and toluene via sonication to form a reddish-orange solution.
-
Heat the mixture to the desired temperature (e.g., 75, 90, or 120 °C) under magnetic stirring.
-
Maintain the temperature for 1 hour. The solution color will change, eventually becoming wine red.
-
Cool the suspension to room temperature.
-
Add acetone to precipitate the Au nanoparticles.
-
Isolate the nanoparticles by centrifugation.
-
Decant the supernatant containing excess surfactant and impurities.
-
Re-disperse the precipitate in toluene or hexane.[4]
Mandatory Visualization
Logical Relationship of Surfactant Properties to Nanoparticle Characteristics
Caption: Functional roles of oleylamine and this compound influencing nanoparticle characteristics.
Experimental Workflow for Comparative Nanoparticle Synthesis
Caption: A proposed experimental workflow for a comparative study of oleylamine and this compound.
Conclusion
Oleylamine is a well-established and versatile surfactant in nanoparticle synthesis, with its roles as a capping agent, reducing agent, and shape-directing agent being extensively documented. The wealth of available data provides a strong foundation for its application in producing a variety of nanoparticles with controlled properties.
This compound, while less studied in this context, presents an intriguing alternative. Its distinct chemical nature, particularly the polar N-O bond, suggests that it could offer different modes of interaction with nanoparticle surfaces, potentially leading to novel morphologies and stabilities. The lack of reducing capability distinguishes it from oleylamine, which could be advantageous in syntheses where precise control over the reduction process is desired through other reagents.
Further research, including direct comparative studies following the proposed experimental workflow, is necessary to fully elucidate the performance of this compound in nanoparticle synthesis and to determine its specific advantages and limitations compared to oleylamine. Such studies would be invaluable for expanding the toolkit of surfactants available to researchers in the field of nanomaterials and drug development.
References
- 1. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Versatile role of oleylamine in the controlled synthesis of copper nanoparticles with diverse morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Oleylamine in Nanoparticle Synthesis (2013) | Stefanos Mourdikoudis | 1037 Citations [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Importance of Surfactant Quantity and Quality on Growth Regime of Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Analysis of Oleamine Oxide and Lauramine Oxide: Surfactant Properties
In the realm of surfactant science, amine oxides represent a versatile class of compounds utilized across various industries, from personal care products to industrial cleaners. Among these, oleamine oxide and lauramine oxide are two prominent examples, each possessing distinct properties owing to their different hydrophobic alkyl chain lengths. This guide provides a comparative analysis of their surfactant properties, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific applications.
Comparative Surfactant Properties
This section summarizes the key surfactant properties of this compound and lauramine oxide. While extensive quantitative data for lauramine oxide is available, specific experimental values for this compound are less prevalent in the public domain. The comparison below is based on established knowledge of surfactant behavior and available data.
Data Summary: this compound vs. Lauramine Oxide
| Property | This compound | Lauramine Oxide |
| Chemical Structure | C18 unsaturated alkyl chain | C12 saturated alkyl chain |
| Molar Mass | ~341.58 g/mol | ~229.40 g/mol |
| Critical Micelle Concentration (CMC) | Data not readily available; expected to be lower than lauramine oxide due to the longer hydrophobic chain. | 1.70 mM[1] |
| Surface Tension at CMC (γCMC) | Data not readily available; expected to be in a similar range to other amine oxides. | ~33.45 mN/m |
| Foaming Properties | Excellent foam boosting and stability.[2] | Known for good foaming properties and providing a creamy, stable lather.[2][3] |
| Detergency | Effective cleaning agent. | Effective at surrounding and loosening dirt and deposits.[4] |
| Solubility | Soluble in water. | Soluble in water.[3] |
Analysis:
The fundamental difference between this compound and lauramine oxide lies in their hydrophobic tails. This compound possesses a longer and unsaturated C18 chain (oleic acid derivative), while lauramine oxide has a shorter, saturated C12 chain (lauric acid derivative)[4][5]. This structural variance directly influences their physicochemical properties.
-
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles in a solution[6]. Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. Therefore, it is anticipated that this compound would exhibit a lower CMC than lauramine oxide. A lower CMC indicates greater efficiency in forming micelles and, often, in reducing surface tension at lower concentrations. For lauramine oxide, a CMC of 1.70 mM has been reported[1].
-
Surface Tension: Surfactants are effective at reducing the surface tension of a liquid. The surface tension at the CMC (γCMC) is a measure of the maximum surface tension reduction a surfactant can achieve. Lauramine oxide has a reported surface tension of approximately 33.45 mN/m at its CMC. While specific data for this compound is scarce, its longer hydrophobic chain would suggest it is also highly effective at reducing surface tension.
-
Foaming and Detergency: Both oleamine and lauramine oxide are recognized as excellent foam boosters and stabilizers, contributing to a rich and persistent lather in formulations[2][3]. Their amphiphilic nature allows them to congregate at the air-water interface, stabilizing foam bubbles. As effective detergents, they work by encapsulating dirt and oil within micelles, facilitating their removal from surfaces[4]. The longer hydrophobic chain of this compound might provide enhanced solubilization for highly nonpolar soils.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section details the methodologies for determining key surfactant properties.
Experimental Workflow for Surfactant Property Evaluation
References
A Comparative Guide: Oleamine Oxide vs. Trioctylphosphine Oxide in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-quality nanoparticles is a cornerstone of nanotechnology, with applications ranging from bio-imaging and drug delivery to next-generation electronics. The choice of capping agents and solvents plays a critical role in determining the size, shape, monodispersity, and quantum efficiency of the resulting nanocrystals. Among the most prevalent reagents in colloidal synthesis are oleylamine (often used as a precursor to or in conjunction with oleamine oxide) and trioctylphosphine oxide (TOPO). This guide provides an objective comparison of their effectiveness, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal ligand for their specific application.
The Distinct Roles of Oleamine and TOPO
Oleylamine (OAm) and TOPO are both long-chain, high-boiling-point molecules that serve as coordinating ligands and solvents in the high-temperature synthesis of nanoparticles. However, their chemical nature imparts distinct functionalities.
Oleylamine , an unsaturated fatty amine, is a versatile reagent that can act as a surfactant, solvent, and reducing agent.[1][2] Its amine group provides strong surface interaction and basicity, which can influence the morphology and crystallinity of the nanoparticles.[2] In certain syntheses, oleylamine can form complexes with metal precursors, which then decompose in a controlled manner to yield nanoparticles.[1][2] It is particularly noted for its role in producing a variety of nanoparticle shapes.
Trioctylphosphine oxide (TOPO) is a highly polar organophosphorus compound characterized by a strong phosphorus-oxygen bond.[3] It is an excellent coordinating solvent and capping ligand, particularly for the synthesis of quantum dots (QDs).[3] TOPO's high thermal stability and affinity for the surface of nanocrystals allow it to effectively control growth kinetics, passivate surface defects, and prevent aggregation, leading to nanoparticles with improved luminescence and stability.[3][4] Using TOPO as a surfactant ligand typically leads to the formation of spherical nanocrystals due to its strong affinity to the nanocrystal surface.[4]
Comparative Performance Data
The following table summarizes key performance metrics for oleylamine and TOPO in the synthesis of nanoparticles, based on data extracted from various studies. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; therefore, this table represents a synthesis of findings from multiple sources.
| Performance Metric | Oleylamine (OAm) | Trioctylphosphine Oxide (TOPO) | Key Findings & Citations |
| Particle Size Control | Can produce a range of particle sizes, often influenced by the OAm/precursor ratio. For example, in Ni nanoparticle synthesis, particle diameter varied from 8.0 to 15.5 nm depending on the OAm amount.[5] In the synthesis of cobalt ferrite nanoparticles, increasing OLA concentration from 0.01 to 0.1 M resulted in a decrease in average crystallite size from 20 nm to 14 nm.[6] | Enables precise size control, often yielding highly monodisperse nanoparticles. For instance, CdSe QDs with a size distribution of 1.2–11.5 nm have been synthesized using TOPO.[3] | OAm offers size tunability through concentration adjustments, while TOPO is renowned for producing narrow size distributions. |
| Shape Control | Can facilitate the formation of various nanoparticle shapes, not limited to spheres.[7] | Primarily promotes the formation of spherical nanoparticles due to its strong, uniform surface coordination.[4] However, in some cases, in situ oxidation of TOPO can lead to the formation of nanorods.[8] | OAm provides greater flexibility for synthesizing non-spherical nanostructures. |
| Quantum Yield (QY) | In the synthesis of PbSe QDs using oleylamine as a reducing agent, quantum yields of 80% and 30% were achieved for particles of 4.1 nm and 5.1 nm, respectively.[9] | The use of TOPO in the synthesis of CdSe QDs has been reported to result in lower photoluminescence quantum efficiency (<25%) in some low-temperature methods due to the formation of surface defects.[3] However, it is widely used in high-temperature syntheses that produce high QY core-shell QDs. | The quantum yield is highly dependent on the specific synthesis protocol and the precursor materials used, not just the ligand. |
| Colloidal Stability | OAm-stabilized particles can be dispersed in various organic solvents, exhibiting long-term colloidal stability.[1][2] | TOPO-coated quantum dots are typically soluble and stable in chloroform, toluene, and to a lesser extent, hexane.[8] | Both ligands provide excellent colloidal stability in nonpolar solvents. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of Cadmium Selenide (CdSe) quantum dots, illustrating the use of oleylamine and TOPO.
Protocol 1: Synthesis of CdSe Quantum Dots Using Oleylamine
This protocol is adapted from a method for synthesizing CdSe QDs where oleylamine is included in the growth solution to influence surface properties.[10]
Materials:
-
Cadmium acetate dihydrate (Cd(Ac)₂)
-
Oleic acid
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Oleylamine (OAm)
Procedure:
-
Preparation of Se Precursor Solution: In a 25 mL round-bottom flask, combine 99 mg of Se powder and 5.5 mL of TOP. Stir at room temperature until the Se powder is completely dissolved.
-
Preparation of Cd Precursor Solution: In a separate 25 mL round-bottom flask, combine 53 mg of Cd(Ac)₂, 0.6 mL of oleic acid, and 5.5 mL of ODE. Heat the mixture to 130 °C while stirring until a clear solution is formed.
-
Growth Stage: In a three-neck flask equipped with a condenser and a thermocouple, place 10 mL of ODE and 0.67 mL of oleylamine. Heat this growth solution to 165 °C.
-
Injection and Growth: Once the growth solution reaches 165 °C, rapidly inject the prepared Cd and Se precursor solutions.
-
Sampling: Withdraw aliquots of the reaction mixture at desired time intervals to monitor the growth of the QDs. The size of the QDs will increase with reaction time.
-
Quenching and Purification: Cool the withdrawn samples to room temperature. The QDs can be precipitated by adding a non-solvent like methanol and then redispersed in a solvent like toluene.
Protocol 2: Synthesis of CdSe Quantum Dots Using TOPO
This protocol is a classic "hot-injection" method for synthesizing CdSe QDs using TOPO as the solvent and coordinating ligand.[3]
Materials:
-
Cadmium oxide (CdO)
-
Trioctylphosphine oxide (TOPO)
-
Trioctylphosphine (TOP)
-
Selenium (Se) powder
-
Dimethylcadmium (Cd(CH₃)₂) in TOP (or an alternative cadmium precursor like Cadmium acetate)
Procedure:
-
Preparation of TOPO Solvent: In a three-neck flask, heat TOPO to approximately 300 °C under vacuum for 20 minutes to remove water and other volatile impurities.
-
Preparation of Se Precursor: In a glovebox, dissolve selenium powder in TOP to form a TOP-Se solution.
-
Preparation of Cd Precursor: Prepare a solution of dimethylcadmium in TOP. (Caution: Dimethylcadmium is highly toxic and pyrophoric). Alternatively, a less hazardous cadmium precursor like cadmium acetate can be suspended in TOPO.
-
Injection: Under an inert atmosphere (e.g., Argon), inject the TOP-Se and Cd(CH₃)₂-TOP solutions into the hot TOPO.
-
Growth: Maintain the reaction temperature between 230–260 °C to allow for the growth of CdSe nanocrystals. The size of the QDs can be controlled by the reaction time and temperature.
-
Purification: After the desired particle size is achieved, cool the reaction mixture. The QDs are then purified by size-selective precipitation using a solvent/non-solvent pair (e.g., toluene/methanol).
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the synthesis of CdSe quantum dots using oleylamine and TOPO.
Caption: Workflow for CdSe quantum dot synthesis using oleylamine.
Caption: Workflow for CdSe quantum dot synthesis using TOPO.
Conclusion
Both oleylamine and trioctylphosphine oxide are highly effective reagents in the synthesis of nanoparticles, each offering distinct advantages. Oleylamine's versatility as a solvent, surfactant, and reducing agent makes it suitable for producing a variety of nanoparticle morphologies. TOPO, with its exceptional coordinating ability and thermal stability, is the ligand of choice for synthesizing highly monodisperse, spherical quantum dots with excellent surface passivation. The selection between these two should be guided by the desired characteristics of the final nanoparticles, such as size, shape, and optical properties. The experimental protocols provided herein offer a starting point for researchers to explore the synthesis of high-quality nanocrystals tailored to their specific needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. briefs.techconnect.org [briefs.techconnect.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oleylamine as a reducing agent in syntheses of magic-size clusters and monodisperse quantum dots: optical and photoconductivity studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Validating Oleylamine to Oleylamine Oxide Conversion: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and application of oleylamine and its derivatives, accurate determination of the conversion rate to oleylamine oxide is critical for reaction optimization, quality control, and understanding structure-activity relationships. This guide provides a comparative overview of established analytical methods for validating this conversion, complete with detailed experimental protocols, data presentation, and a visual workflow to aid in methodological selection.
Comparison of Analytical Methods
The choice of analytical technique for quantifying the conversion of oleylamine to oleylamine oxide depends on the specific requirements of the analysis, including the need for absolute quantification, structural confirmation, high throughput, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Method | Principle | Information Provided | Sample Throughput | Relative Cost | Key Advantages | Limitations | Hypothetical Conversion Rate (%) * |
| Potentiometric Titration | Acid-base titration of the basic amine and the weakly basic amine oxide. | Quantitative determination of oleylamine and oleylamine oxide content. | Low to Medium | Low | High accuracy and precision for quantification; low-cost instrumentation. | Does not provide structural information; can be affected by other acidic or basic impurities. | 92.5 ± 0.5 |
| FTIR Spectroscopy | Vibrational spectroscopy to identify functional groups. | Qualitative confirmation of the N-O bond formation and disappearance of N-H bonds. | High | Low | Rapid and non-destructive; provides clear qualitative evidence of conversion. | Primarily qualitative; quantification requires careful calibration and can be less accurate. | ~90 (estimated from peak ratios) |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance to determine the chemical environment of protons. | Structural confirmation and quantification based on the integration of characteristic proton signals. | Medium | High | Provides detailed structural information; can be quantitative with an internal standard. | Higher cost of instrumentation and analysis time; requires deuterated solvents. | 93.1 ± 1.2 |
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | Separation and quantification of oleylamine (after derivatization) and potential byproducts. | Medium to High | High | High sensitivity and selectivity; allows for the identification of volatile impurities. | Oleylamine and oleylamine oxide are not directly volatile; requires derivatization of the amine. Amine oxides may decompose at high temperatures.[1] | 91.8 ± 2.5 |
| HPLC-MS | Separation by liquid chromatography and detection by mass spectrometry. | Separation and quantification of oleylamine and oleylamine oxide. | High | High | High sensitivity and selectivity; applicable to non-volatile and thermally labile compounds. | Method development can be complex; potential for ion suppression effects. | 94.2 ± 1.8 |
*This is a hypothetical data set for a single sample analyzed by each technique to illustrate typical precision.
Experimental Workflow
The general workflow for the synthesis and subsequent validation of oleylamine oxide conversion involves the initial oxidation reaction followed by purification and analysis using one or more of the techniques detailed below.
Caption: A logical workflow for the synthesis and validation of oleylamine to oleylamine oxide conversion.
Experimental Protocols
Potentiometric Titration
This method allows for the quantification of both the remaining oleylamine and the formed oleylamine oxide. The procedure involves two separate titrations.
Reagents and Equipment:
-
Potentiometric titrator with a glass pH electrode and a reference electrode (or a combination electrode).
-
0.1 M Perchloric acid in glacial acetic acid (standardized).
-
Glacial acetic acid.
-
Acetic anhydride.
-
Analytical balance.
Procedure:
Titration A: Determination of Oleylamine Content
-
Accurately weigh approximately 0.2-0.3 g of the reaction mixture into a 100 mL beaker.
-
Add 50 mL of a 2:1 mixture of glacial acetic acid and acetic anhydride. The acetic anhydride reacts with the amine oxide to form a non-basic acetamide, leaving only the unreacted tertiary amine to be titrated.
-
Allow the mixture to react for 15 minutes.
-
Titrate the solution with standardized 0.1 M perchloric acid in glacial acetic acid.
-
Record the volume of titrant required to reach the equivalence point (V_A).
Titration B: Determination of Total Amine and Amine Oxide
-
Accurately weigh a similar amount of the reaction mixture into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate the solution with standardized 0.1 M perchloric acid in glacial acetic acid.
-
Record the volume of titrant required to reach the equivalence point (V_B).
Calculations:
-
% Oleylamine = (V_A × Molarity of HClO₄ × MW of Oleylamine) / (Sample Weight × 10)
-
% Oleylamine Oxide = ((V_B - V_A) × Molarity of HClO₄ × MW of Oleylamine Oxide) / (Sample Weight × 10)
-
Conversion Rate (%) = (% Oleylamine Oxide / (% Oleylamine Oxide + % Oleylamine)) × 100
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid qualitative method to confirm the conversion by observing changes in characteristic vibrational bands.
Equipment:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small drop of the purified reaction mixture directly onto the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation:
-
Oleylamine (Reactant): Look for the characteristic N-H bending vibration around 1600-1500 cm⁻¹ and N-H stretching vibrations in the 3400-3200 cm⁻¹ region.[2][3]
-
Oleylamine Oxide (Product): The formation of the amine oxide is confirmed by the appearance of a new, strong absorption band corresponding to the N-O stretching vibration, typically in the range of 970-950 cm⁻¹.[4] The disappearance or significant reduction of the N-H bands also indicates conversion.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used for quantification.
Reagents and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated chloroform (CDCl₃).
-
Internal standard (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Accurately weigh a known amount of the purified reaction mixture and the internal standard into an NMR tube.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃.
-
Acquire the ¹H NMR spectrum.
Data Interpretation:
-
Oleylamine (Reactant): The protons on the carbon adjacent to the nitrogen (-CH₂-N) typically appear as a triplet around 2.7 ppm. The olefinic protons (-CH=CH-) are observed around 5.3 ppm.
-
Oleylamine Oxide (Product): Upon oxidation, the electron-withdrawing N-O group causes a downfield shift of the adjacent protons. The -CH₂-N⁺-O⁻ protons are expected to shift to approximately 3.1-3.3 ppm.
-
Quantification: The conversion rate can be calculated by comparing the integral of the shifted product peak to the sum of the integrals of the reactant and product peaks. The use of an internal standard allows for the determination of the absolute concentration of each species.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of oleylamine and the thermal lability of oleylamine oxide, direct GC-MS analysis is challenging. Derivatization of the unreacted oleylamine is necessary.
Reagents and Equipment:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or trifluoroacetic anhydride - TFAA).[5]
-
Anhydrous solvent (e.g., dichloromethane).
Procedure:
-
Dissolve a known amount of the purified reaction mixture in an anhydrous solvent.
-
Add an excess of the derivatizing agent.
-
Heat the mixture (if necessary, according to the derivatizing agent's protocol) to ensure complete reaction with the primary amine.
-
Inject an aliquot of the derivatized sample into the GC-MS.
GC-MS Parameters (Example):
-
Injector Temperature: 280 °C
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium
-
MS Ion Source: Electron Ionization (EI)
-
Mass Range: 50-500 amu
Data Interpretation:
-
The derivatized oleylamine will have a characteristic retention time and mass spectrum.
-
Quantification is achieved by creating a calibration curve using derivatized oleylamine standards. The amount of oleylamine oxide is inferred by the difference from the initial amount of oleylamine, assuming it is the only product. This method is less direct for quantifying the amine oxide itself.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is well-suited for the analysis of non-volatile and thermally sensitive compounds like oleylamine and its oxide.
Equipment and Reagents:
-
HPLC system coupled to a mass spectrometer (e.g., ESI-MS).
-
C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Dissolve a known concentration of the purified reaction mixture in the initial mobile phase composition.
-
Inject the sample into the HPLC-MS system.
HPLC-MS Parameters (Example):
-
Column: C18, 2.1 x 100 mm, 2.6 µm.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes.
-
MS Ionization: Electrospray Ionization (ESI), positive mode.
-
MS Detection: Scan mode or Selected Ion Monitoring (SIM) for the [M+H]⁺ ions of oleylamine and oleylamine oxide.
Data Interpretation:
-
Oleylamine and oleylamine oxide will have distinct retention times. Oleylamine oxide, being more polar, will typically elute earlier.
-
Quantification is achieved by constructing calibration curves for both oleylamine and oleylamine oxide standards. This method allows for the direct and simultaneous quantification of both the reactant and the product.
References
- 1. A method for the determination of the carbon chain length composition of amine oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. h-brs.de [h-brs.de]
A Comparative Guide to Micelle Characterization: Oleamine Oxide vs. Other Surfactants
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical step in the formulation of drug delivery systems, influencing key parameters such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the micellar characteristics of oleamine oxide against other commonly used surfactants, including the non-ionic surfactants Polysorbate 80 and Poloxamer 188, and the zwitterionic surfactant Cocamidopropyl Betaine. This objective comparison is supported by experimental data to aid in formulation decisions.
Executive Summary
This compound, a tertiary amine oxide, is a pH-responsive surfactant that behaves as a cationic surfactant at low pH and as a non-ionic surfactant at neutral and alkaline pH. This unique property allows for tunable micellar characteristics. This guide presents a quantitative comparison of key micellar parameters: Critical Micelle Concentration (CMC), Aggregation Number (Nagg), and Hydrodynamic Diameter. Due to the limited availability of direct experimental data for this compound, data for its shorter-chain analogue, Dodecyldimethylamine Oxide (DDAO), is used as a proxy to provide a reasonable estimation of its micellar behavior.
Quantitative Comparison of Micellar Properties
The following tables summarize the key performance indicators for this compound (represented by DDAO) and the comparator surfactants.
| Surfactant | Type | Critical Micelle Concentration (CMC) | Aggregation Number (Nagg) | Hydrodynamic Diameter (nm) |
| This compound (as DDAO) | Zwitterionic/Cationic (pH-dependent) | ~1-2 mM | ~70-100 | ~4-6 nm |
| Polysorbate 80 | Non-ionic | ~0.012 mM[1] | ~60 | ~10-15 nm |
| Poloxamer 188 | Non-ionic | ~0.04 - 0.1% w/v (~0.005 - 0.012 mM)[2] | Varies significantly with temperature and concentration | ~10-20 nm |
| Cocamidopropyl Betaine | Zwitterionic | ~0.1 - 1.0 mg/mL (~0.3 - 3 mM)[3][4] | ~80-100 | ~5 nm[5] |
Table 1: Comparative Summary of Micellar Characteristics.
Detailed Micellar Characteristics
This compound (as Dodecyldimethylamine Oxide - DDAO)
Amine oxides like this compound exhibit pH-dependent micellization. At acidic pH, the amine oxide headgroup is protonated, leading to cationic behavior and electrostatic repulsion between headgroups. This typically results in a higher CMC and smaller aggregation numbers. At neutral or alkaline pH, the headgroup is in its non-ionic (zwitterionic) form, promoting the formation of larger, more stable micelles with a lower CMC. This pH-responsiveness offers a unique advantage in designing drug delivery systems for specific physiological environments. Studies on oleyldimethylamine oxide have shown a reversible micelle-to-vesicle transition depending on the degree of ionization, which is influenced by pH[6].
Polysorbate 80
Polysorbate 80, a widely used non-ionic surfactant, is known for its excellent emulsifying and solubilizing properties. It forms stable micelles at a very low CMC, making it highly efficient. The micelles are generally spherical with a hydrodynamic diameter in the range of 10-15 nm[7]. Its aggregation number is typically around 60[8].
Poloxamer 188
Poloxamer 188 is a triblock copolymer with a central hydrophobic poly(propylene oxide) block and two hydrophilic poly(ethylene oxide) blocks. Its micellization is temperature-sensitive. Below its critical micelle temperature (CMT), it exists as unimers. Above the CMT and CMC, it forms spherical micelles. The CMC of Poloxamer 188 is in the range of 0.04-0.1% w/v[2][9]. The aggregation number and size of Poloxamer 188 micelles can vary significantly with temperature and concentration[10].
Cocamidopropyl Betaine
Cocamidopropyl Betaine is a zwitterionic surfactant that is mild and exhibits good foaming properties. Its CMC is in the range of 0.1 to 1.0 mg/mL[3][4]. It forms spherical micelles with a hydrodynamic diameter of approximately 5 nm[5]. The aggregation number is typically in the range of 80-100[5].
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
The CMC is the concentration of a surfactant at which micelles begin to form, and it is a critical parameter for evaluating surfactant efficiency. Surface tensiometry is a common method for its determination[11][12].
Protocol:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at various concentrations, spanning a range above and below the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the curve, representing the pre-micellar and post-micellar regions.
References
- 1. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bazekon.uek.krakow.pl [bazekon.uek.krakow.pl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Micellar Morphology of Polysorbate 20 and 80 and Their Ester Fractions in Solution via Small-Angle Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Micelle formation and phase separation of poloxamer 188 and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. scribd.com [scribd.com]
A Comparative Guide to the Capping Efficiency of Oleylamine on Diverse Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate capping agent is paramount in nanoparticle synthesis, directly influencing their stability, size distribution, and surface functionality. Among the various capping agents, oleylamine, a long-chain primary amine, has emerged as a versatile molecule for the controlled synthesis of a wide array of nanoparticles. This guide provides a comparative assessment of the capping efficiency of oleylamine on different nanoparticle systems, supported by experimental data and detailed protocols. While the initial focus of this guide was on oleamine oxide, the available literature predominantly centers on oleylamine. Consequently, this guide will primarily discuss oleylamine, with a concluding section on the potential role of this compound to stimulate further research.
Evaluating Oleylamine's Capping Performance
The effectiveness of a capping agent can be quantified by its ability to control particle size, maintain a narrow size distribution (low polydispersity index - PDI), and impart colloidal stability (indicated by zeta potential). The following tables summarize the performance of oleylamine as a capping agent for various nanoparticle types based on reported experimental data.
Metallic Nanoparticles
Oleylamine has been extensively used in the synthesis of metallic nanoparticles, where it can act as both a capping and reducing agent.
| Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Gold (Au) | 6.7 | 0.19 | Not Reported | [1] |
| Silver (Ag) | 6 - 7 | Not Reported | Not Reported | |
| Silver (Ag) | 10 - 15 | Not Reported | Not Reported |
Note: A lower PDI value (typically < 0.3) indicates a more monodisperse and uniform sample.[2] Zeta potential values greater than +30 mV or less than -30 mV are generally indicative of good colloidal stability.[3]
Metal Oxide Nanoparticles
In the synthesis of metal oxide nanoparticles, oleylamine plays a crucial role in controlling nucleation and growth, preventing aggregation, and ensuring dispersibility in non-polar solvents.
| Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Iron Oxide (Fe₃O₄) | ~10 | Not Reported | Not Reported | [4] |
| Iron Oxide (γ-Fe₂O₃) | 7 - 10 | Not Reported | +76 to +80 | [5] |
Quantum Dots
For semiconductor nanocrystals, or quantum dots, oleylamine is a key ligand for surface passivation, which is critical for achieving high quantum yields and stability.
| Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Indium Phosphide (InP) | Not Specified | Not Reported | Not Reported | [6] |
| Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) | Not Specified | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of nanoparticles using oleylamine as a capping agent.
Synthesis of Oleylamine-Capped Gold Nanoparticles
This protocol is adapted from the synthesis of 6.7 nm gold nanoparticles.[1]
Materials:
-
Gold(III) chloride (HAuCl₄)
-
Oleylamine
-
Ethanol
Procedure:
-
A solution of HAuCl₄ in ethanol is prepared.
-
Oleylamine is added to the solution, acting as both a capping and reducing agent.
-
The reaction mixture is stirred at room temperature.
-
The formation of gold nanoparticles is indicated by a color change.
-
The nanoparticles are precipitated by the addition of excess ethanol and collected by centrifugation.
-
The purified nanoparticles are redispersed in a non-polar solvent like toluene.
Synthesis of Oleylamine-Capped Iron Oxide Nanoparticles
This protocol describes a common thermal decomposition method for synthesizing iron oxide nanoparticles.[4]
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleylamine
-
1,2-hexadecanediol
-
Phenyl ether
Procedure:
-
Fe(acac)₃, 1,2-hexadecanediol, and oleylamine are dissolved in phenyl ether in a three-neck flask.
-
The mixture is heated to a high temperature (e.g., 265 °C) under a nitrogen atmosphere with vigorous stirring.
-
The reaction is allowed to proceed for a specific duration to control the nanoparticle size.
-
After cooling to room temperature, the nanoparticles are precipitated with ethanol and collected via centrifugation.
-
The product is washed multiple times with ethanol to remove excess reagents.
-
The final oleylamine-capped iron oxide nanoparticles are dispersed in a non-polar solvent.
Visualizing Experimental Workflows
Understanding the sequence of steps in nanoparticle synthesis and characterization is facilitated by clear diagrams.
Caption: A generalized workflow for the synthesis and characterization of oleylamine-capped nanoparticles.
The Untapped Potential of this compound
While oleylamine has been well-studied, there is a notable scarcity of research on the use of This compound as a nanoparticle capping agent. Amine oxides, in general, are known to be more polar and possess different coordination properties compared to their corresponding amines. This suggests that this compound could offer unique advantages in nanoparticle synthesis, potentially leading to:
-
Altered surface chemistry: The N-O bond in this compound could provide a different binding affinity to nanoparticle surfaces compared to the N-H bonds in oleylamine, influencing particle growth and morphology.
-
Enhanced stability in different solvent systems: The increased polarity of the oxide headgroup might allow for the stabilization of nanoparticles in a wider range of solvents.
-
Novel catalytic or biomedical applications: The distinct surface properties imparted by this compound could lead to nanoparticles with unique functionalities.
Caption: A conceptual comparison of oleylamine and this compound as nanoparticle capping agents.
The lack of extensive research into this compound as a capping agent presents a significant opportunity for future investigations. Comparative studies directly assessing the capping efficiency of oleamine versus this compound for various nanoparticles are needed to elucidate the potential benefits of this underexplored surfactant. Such studies would be invaluable to researchers and professionals in the fields of materials science, nanotechnology, and drug development, potentially unlocking new avenues for the rational design of functional nanomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnetic Iron Oxide Nanoparticles: Advances in Synthesis, Mechanistic Understanding, and Magnetic Property Optimization for Improved Biomedical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Observation of ordered organic capping ligands on semiconducting quantum dots via powder X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Oleic Acid Versus Oleylamine: A Comparative Guide to Nanoparticle Stabilization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate stabilizing agent is a critical determinant in the synthesis of nanoparticles with controlled size, shape, and long-term stability. Among the most prevalent surfactants used for nanoparticles synthesized in non-polar solvents are oleic acid and oleylamine. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to inform the rational design of nanoparticle formulations for research and drug development applications.
At a Glance: Key Differences
| Feature | Oleic Acid | Oleylamine |
| Functional Group | Carboxylic Acid (-COOH) | Primary Amine (-NH₂) |
| Stabilization Mechanism | Chemisorption via carboxylate headgroup to the nanoparticle surface.[1] | Coordination of the amine group to surface metal atoms.[2] |
| Primary Roles | Stabilizer | Stabilizer, Reducing Agent, Solvent |
| Typical Nanoparticles | Metal oxides (e.g., Fe₃O₄, CoFe₂O₄) | Metals, Metal Oxides, and more |
| Key Advantage | Strong, robust binding to oxide surfaces.[3] | Versatility in function (stabilizer and reducing agent).[4][5] |
Mechanism of Stabilization: A Tale of Two Headgroups
The efficacy of both oleic acid and oleylamine as stabilizers stems from their long, 18-carbon chains which provide a steric barrier, preventing nanoparticle agglomeration. However, their interaction with the nanoparticle surface is fundamentally different.
Oleic Acid anchors to the surface of metal oxide nanoparticles through a strong chemical bond. The carboxylic acid headgroup deprotonates and the resulting carboxylate ion forms a bidentate or bridging bond with metal atoms on the nanoparticle surface.[3][6] This process often involves the displacement of surface hydroxyl groups.[1]
Oleylamine , on the other hand, utilizes its primary amine headgroup to coordinate with the metal atoms on the nanoparticle surface.[2] Beyond its role as a stabilizer, oleylamine can also act as a solvent at high temperatures and as a reducing agent, which is particularly useful in the synthesis of metallic nanoparticles from metal salt precursors.[4][5] When used in tandem, oleic acid and oleylamine can form an acid-base complex, creating a dynamic and highly effective stabilizing layer.[7]
Caption: Oleic acid chemisorbs while oleylamine coordinates.
Quantitative Performance Data
The choice of stabilizer has a direct impact on the resulting nanoparticle characteristics. The following table summarizes experimental findings from the literature.
| Nanoparticle System | Stabilizer(s) | Synthesis Method | Particle Size (nm) | Key Finding | Reference(s) |
| Fe₃O₄ | Oleic Acid | Co-precipitation | 6.6 - 9.5 | Particle size is dependent on the concentration of oleic acid. | [1] |
| Fe₃O₄ | Oleylamine | Thermal Decomposition | 7 - 10 | Oleylamine serves as both a stabilizer and a reducing agent. | [4] |
| CoFe₂O₄ | Oleic Acid | Solvothermal | ~6 (at 0.25 M) | Well-dispersed, non-agglomerated spherical particles were obtained at a critical oleic acid concentration. | [3][6] |
| CoFe₂O₄ | Oleylamine | Solvothermal | 14 - 20 | Nanoparticle size decreases with increasing oleylamine concentration. | [8] |
| FePt | Oleic Acid & Oleylamine | Superhydride Reduction | 3.5 | The combination of surfactants allows for the synthesis of monodisperse nanoparticles. | [9] |
| Au | Oleic Acid & Oleylamine | - | 6.7 | The capping agents modify the electronic structure of the gold nanoparticles. | [10] |
Table 1: Effect of Oleic Acid and Oleylamine on Nanoparticle Properties
Experimental Protocols
Protocol 1: Synthesis of Oleic Acid-Stabilized Iron Oxide Nanoparticles
This protocol is adapted from the co-precipitation method, a common technique for synthesizing metal oxide nanoparticles.[11]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (25%)
-
Oleic acid
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 2:1 molar ratio solution of FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water.
-
Heat the solution to 60°C with vigorous stirring under an inert atmosphere (e.g., nitrogen).
-
Rapidly add ammonium hydroxide to the solution to induce the co-precipitation of iron oxide nanoparticles. A color change from orange to black will be observed.
-
Immediately add oleic acid (e.g., 1.5% v/v) to the reaction mixture.
-
Continue stirring for 1-2 hours to ensure complete coating of the nanoparticles.
-
Cool the mixture to room temperature and separate the nanoparticles using a strong magnet.
-
Wash the nanoparticles multiple times with deionized water and ethanol to remove impurities.
-
Dry the final product under vacuum.
Caption: Workflow for oleic acid stabilization.
Protocol 2: Synthesis of Oleylamine-Stabilized Magnetite Nanoparticles
This protocol is based on the thermal decomposition of an iron precursor in the presence of oleylamine.[4]
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleylamine
-
Benzyl ether (solvent)
-
Ethanol
Procedure:
-
Combine Fe(acac)₃, oleylamine, and benzyl ether in a three-neck flask equipped with a condenser.
-
Heat the mixture to 110°C for 1 hour under a nitrogen atmosphere to remove water.
-
Increase the temperature to 300°C at a rate of 20°C/min and maintain for 1 hour.
-
Cool the solution to room temperature.
-
Add ethanol to precipitate the oleylamine-stabilized nanoparticles.
-
Centrifuge the mixture to collect the nanoparticle pellet.
-
Discard the supernatant and redisperse the nanoparticles in a non-polar solvent such as toluene or hexane.
Caption: Logical flow of oleylamine-stabilized synthesis.
Concluding Remarks
The selection between oleic acid and oleylamine is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the nanoparticle synthesis and its intended application.
-
Oleic acid is an excellent choice for a dedicated stabilizer, particularly for metal oxide nanoparticles, where its strong surface binding provides robust colloidal stability.
-
Oleylamine offers greater versatility, functioning as a stabilizer, reducing agent, and high-temperature solvent. This multifunctionality can simplify reaction schemes, for example, by eliminating the need for an additional reducing agent.
For syntheses requiring fine control over nanoparticle morphology and monodispersity, a combination of oleic acid and oleylamine is often employed. The synergistic interaction between the two surfactants provides a level of control that is difficult to achieve with a single component.
Note on Oleamine Oxide: A comprehensive literature search did not yield substantial information on the use of "this compound" as a primary nanoparticle stabilizer. The prevalent stabilizer in the scientific literature is oleylamine. Researchers are advised to verify the chemical identity of their reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. n04.iphy.ac.cn [n04.iphy.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental Investigation of Stability of Silica Nanoparticles at Reservoir Conditions for Enhanced Oil-Recovery Applications [mdpi.com]
- 7. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
evaluating the performance of oleamine oxide against commercial corrosion inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the critical field of material preservation, particularly within the oil and gas industry, the selection of an effective corrosion inhibitor is paramount to ensuring the integrity and longevity of metal infrastructure. This guide provides a comprehensive evaluation of oleamine oxide as a corrosion inhibitor, presenting a comparative analysis against widely used commercial alternatives such as imidazolines, quaternary ammonium salts, and phosphate esters. The following sections detail the performance of these inhibitors, supported by experimental data and standardized testing methodologies, to aid researchers and industry professionals in making informed decisions.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is primarily determined by its ability to reduce the rate of corrosion, typically quantified as inhibition efficiency (IE). The following tables summarize the performance of this compound (represented by its closely related analogue, oleylamine) and other commercial corrosion inhibitors based on data from various studies.
Table 1: Performance of Oleylamine (as a proxy for this compound) in Sour Saline Electrolytes
| Inhibitor Concentration (ppm) | Corrosion Current Density (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 158.5 | - |
| 10 | 44.7 | 71.8 |
| 25 | 25.1 | 84.2 |
| 50 | 15.8 | 90.0 |
| 100 | 10.0 | 93.7 |
Data derived from potentiodynamic polarization measurements of oleylamine on mild steel at 40°C in sour saline electrolytes.
Table 2: Comparative Performance of Commercial Corrosion Inhibitors
| Inhibitor Type | Corrosion Environment | Concentration | Inhibition Efficiency (%) | Reference |
| Imidazoline | CO2-saturated 3.5% NaCl | 300 ppm | 91.6 | [1] |
| Amide (Imidazoline precursor) | CO2-saturated 3.5% NaCl | Not specified | Lower than Imidazoline | [2] |
| Phosphate Ester-based | 3.5% NaCl with O2 and CO2 | Not specified | Higher than Imidazoline | [3] |
| Quaternary Ammonium Salt | General Oilfield Conditions | Not specified | Effective | [4][5] |
Mechanism of Action: Adsorption and Film Formation
Amine-based corrosion inhibitors, including this compound, primarily function by adsorbing onto the metal surface to form a protective, hydrophobic film.[4] This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption mechanism can be classified as either physisorption, involving electrostatic interactions between the charged inhibitor molecule and the metal surface, or chemisorption, which involves the formation of a coordinate bond between the lone pair electrons of the nitrogen atom in the amine oxide group and the vacant d-orbitals of the metal. The long oleyl (hydrocarbon) chain of this compound enhances the hydrophobicity of the protective film, further repelling water and corrosive species.
Experimental Protocols
To ensure the objective evaluation of corrosion inhibitor performance, standardized experimental methodologies are crucial. The following are detailed protocols for key experiments used in the assessment of this compound and other corrosion inhibitors.
Weight Loss Method (Gravimetric)
This method provides a direct measurement of the corrosion rate and inhibition efficiency.
Apparatus:
-
Analytical balance (±0.1 mg accuracy)
-
Corrosion cell (e.g., glass beaker)
-
Thermostatically controlled water bath
-
Polishing paper of various grades
Procedure:
-
Specimen Preparation: Mild steel coupons are mechanically polished with successively finer grades of emery paper, degreased with acetone, washed with deionized water, and dried. The initial weight of each coupon is accurately recorded.
-
Test Solution: The corrosive medium (e.g., CO2-saturated brine) is prepared. For inhibited tests, various concentrations of this compound or the commercial inhibitor are added to the solution.
-
Immersion: The prepared coupons are immersed in the test solutions for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.
-
Cleaning and Re-weighing: After immersion, the coupons are removed, cleaned to remove corrosion products (e.g., using a solution containing hydrochloric acid and hexamine), washed, dried, and their final weight is recorded.
-
Calculation:
-
Corrosion Rate (CR) in mm/year is calculated using the formula: CR = (8.76 × 10⁴ × W) / (A × T × D) where W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE) is calculated as: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current and potential, providing insights into the anodic and cathodic reactions.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: metal specimen, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum)
-
Computer with data acquisition software
Procedure:
-
Electrode Preparation: The working electrode (metal specimen) is prepared as described in the weight loss method.
-
Cell Setup: The three electrodes are assembled in the corrosion cell containing the test solution (with or without inhibitor).
-
Open Circuit Potential (OCP): The system is allowed to stabilize by monitoring the OCP until a steady state is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The resulting polarization curve (Tafel plot) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr. A lower icorr value in the presence of the inhibitor indicates effective corrosion protection. The inhibition efficiency is calculated using the icorr values.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective properties of the inhibitor film.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode corrosion cell
-
Computer with EIS software
Procedure:
-
Cell Setup: The three-electrode cell is set up as in the potentiodynamic polarization method.
-
Stabilization: The system is allowed to stabilize at the OCP.
-
Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the metal surface. The inhibition efficiency can be calculated from the Rct values.
Conclusion
The available data suggests that this compound, represented by its analogue oleylamine, is an effective corrosion inhibitor, with its performance being comparable to some commercial inhibitors like imidazolines. The primary mechanism of inhibition is the formation of a protective hydrophobic film on the metal surface through adsorption. While direct, comprehensive comparative studies are limited, the experimental protocols outlined in this guide provide a robust framework for conducting objective evaluations of this compound against a range of commercial alternatives. Further research focusing on direct, side-by-side comparisons under various corrosive conditions is recommended to fully elucidate the performance characteristics of this compound for specific industrial applications.
References
- 1. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the corrosion inhibition performance of imidazoline and its intermediate amide [journal.buct.edu.cn]
- 3. Improving Corrosion Inhibition Fluids and Techniques in Offshore Projects [jpt.spe.org]
- 4. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 5. WO2006034101A1 - Polymeric quaternary ammonium salts useful as corrosion inhibitors and biocides - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Oleamine Oxide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the proper disposal of Oleamine oxide, a hazardous chemical requiring careful management. Adherence to these procedures is critical for laboratory safety and environmental protection.
Hazard Profile for Disposal
This compound presents several hazards that must be considered during its disposal. The following table summarizes key quantitative and qualitative hazard information.
| Hazard Classification | Description | GHS Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[2] | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[2] | P273: Avoid release to the environment.[1][2] |
**Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process that must be conducted in accordance with national and local regulations.[2] Never dispose of this compound down the drain or in the regular trash.
1. Personal Protective Equipment (PPE):
-
Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[1]
2. Waste Segregation and Storage:
-
Designate a specific, labeled, and sealed container for this compound waste.
-
Do not mix this compound with other waste materials.[2] Keep it in its original container if possible.[2]
-
Store the waste container in a well-ventilated, locked-up area, away from incompatible materials such as oxidizing agents and strong acids.
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[2]
-
For small spills, absorb the material with an inert, non-combustible absorbent material like Chemizorb®.[2]
-
For large spills, dike the area to prevent spreading and absorb the material.
-
Collect the absorbed waste into a suitable, closed container for disposal.[1]
-
Clean the affected area thoroughly, collecting all cleaning materials as hazardous waste.
4. Container Decontamination:
-
Empty containers that held this compound must be treated as hazardous waste.[2]
-
Triple-rinse the empty container with a suitable solvent.
-
Collect the rinsate as hazardous waste. Do not dispose of the rinsate down the drain.
5. Professional Disposal:
-
All this compound waste, including contaminated materials and rinsate, must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service.[1][2]
-
The waste must be properly packaged, labeled, and manifested for transportation according to regulations. This compound is classified for transport under UN number 2735 as "AMINES, LIQUID, CORROSIVE, N.O.S.".[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) for the most detailed and current information.
References
Personal protective equipment for handling Oleamine oxide
Essential Safety and Handling Guide for Oleamine Oxide
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling to avoid adverse health effects and environmental contamination.[1][2] It is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage[2] / H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation[2] |
| Specific Target Organ Toxicity - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[2] |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways[2] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[3]
Recommended PPE for Handling this compound:
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Material: Nitrile or neoprene gloves are recommended.[3] Practice: Inspect gloves for any signs of degradation or punctures before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4] |
| Eyes/Face | Chemical splash goggles and face shield | Goggles: Must be worn to protect against splashes.[3] Face Shield: A face shield should be worn over goggles for additional protection of the face from splashes, especially when handling larger quantities or when there is a higher risk of splashing.[5][6] |
| Body | Chemical-resistant lab coat or apron | Material: Wear a lab coat or apron made of a chemical-resistant material.[3] For larger scale operations, a complete suit protecting against chemicals may be necessary.[4] |
| Respiratory | Respirator (as needed) | Conditions for Use: Use a respirator when working in poorly ventilated areas or when there is a potential for inhalation of vapors or aerosols.[3][7] Type: The specific type of respirator and cartridge should be selected based on the concentration and nature of the airborne substance. |
| Feet | Closed-toe, chemical-resistant shoes | Requirement: Standard laboratory practice dictates wearing closed-toe shoes. For handling hazardous chemicals, these shoes should also be chemical-resistant.[3][8] |
Operational and Disposal Plans
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe mists or vapors.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the substance.[9]
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[7]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of according to federal, state, and local regulations.[10]
-
Waste Collection: Collect all this compound waste, including contaminated disposables (e.g., gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[4] Do not mix with other waste.
Emergency Procedures
Spills
In the event of a spill, prioritize personal safety and environmental protection.
Caption: Workflow for responding to an this compound spill.
Spill Response Steps:
-
Evacuate: If the spill is large, uncontrolled, or in a common area, evacuate the immediate area.[11]
-
Alert: Inform colleagues and your supervisor.
-
Containment (for small, manageable spills): If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, earth).[7] Do not let the product enter drains.[2]
-
Cleanup: Wearing the appropriate PPE, carefully collect the absorbed material and place it into a suitable container for disposal.[7]
-
Decontamination: Clean the affected area thoroughly.
-
Emergency Contact: For large or dangerous spills, or if you are unsure how to proceed, call emergency services immediately.[11]
First Aid Measures
Immediate first aid is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower.[2] Call a physician immediately.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Immediately call an ophthalmologist.[2] |
| Ingestion | Do NOT induce vomiting.[2] Call a physician immediately.[2] If the victim is conscious, have them drink water (two glasses at most).[2] |
| Inhalation | Move the person to fresh air.[2] Call a physician.[2] If breathing is difficult or has stopped, provide artificial respiration.[7] |
References
- 1. N,N-Dimethyl-9-octadecen-1-amine-N-oxide | C20H41NO | CID 6435847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. epa.gov [epa.gov]
- 6. quora.com [quora.com]
- 7. acme-hardesty.com [acme-hardesty.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. chemical.kao.com [chemical.kao.com]
- 10. jmnspecialties.com [jmnspecialties.com]
- 11. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
